molecular formula C40H56O8 B15623486 Bisandrographolide C

Bisandrographolide C

Cat. No.: B15623486
M. Wt: 664.9 g/mol
InChI Key: WQHWOZANSOUSAY-SGQZWRJYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bisandrographolide C is a useful research compound. Its molecular formula is C40H56O8 and its molecular weight is 664.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C40H56O8

Molecular Weight

664.9 g/mol

IUPAC Name

4-[2-[(5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(5R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one

InChI

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/t27?,28?,29?,30?,31?,32?,33?,34?,37-,38-,39-,40-/m0/s1

InChI Key

WQHWOZANSOUSAY-SGQZWRJYSA-N

Origin of Product

United States

Foundational & Exploratory

Isolating Bisandrographolide C from Andrographis paniculata: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the isolation of Bisandrographolide C, a dimeric diterpenoid lactone, from the medicinal plant Andrographis paniculata. This document outlines detailed experimental protocols, from initial extraction to final purification, and includes relevant signaling pathway information for contextual understanding. The quantitative data presented is synthesized from established methods for the separation of diterpenoids from this plant species.

Introduction

Andrographis paniculata (Burm. f.) Nees, commonly known as "King of Bitters," is a rich source of bioactive labdane (B1241275) diterpenoids. While andrographolide (B1667393) is the most abundant and studied compound, a variety of other diterpenoids, including dimeric forms like bisandrographolides, are also present. This compound represents a class of compounds with potential therapeutic value, necessitating efficient and reproducible isolation protocols for further pharmacological investigation. This guide details a robust methodology for its isolation and characterization.

Extraction of Diterpenoids from Andrographis paniculata

The initial step involves the extraction of a broad spectrum of phytochemicals, including diterpenoids, from the dried plant material. Several methods have been proven effective, with solvent extraction being the most common.

Plant Material and Preliminary Processing

Dried aerial parts (leaves and stems) of Andrographis paniculata are finely powdered to increase the surface area for efficient solvent penetration.

Solvent Extraction Protocols

Both maceration and Soxhlet extraction are widely used. The choice of solvent is critical for maximizing the yield of diterpenoids.

Experimental Protocol: Soxhlet Extraction

  • Preparation: 500 g of dried, powdered Andrographis paniculata is packed into a cellulose (B213188) thimble.

  • Apparatus Setup: The thimble is placed in a 2 L Soxhlet extractor fitted with a 3 L round-bottom flask containing 2.5 L of 95% ethanol.

  • Extraction: The solvent is heated to its boiling point and the extraction is carried out for 24 hours.

  • Concentration: The ethanolic extract is then concentrated under reduced pressure using a rotary evaporator at 50°C to yield a dark green, viscous crude extract.

Table 1: Comparison of Extraction Solvents for Diterpenoids from A. paniculata

Solvent SystemExtraction MethodTypical Yield of Crude Extract (%)Key Characteristics
95% EthanolSoxhlet15 - 25High efficiency for a broad range of diterpenoids.
Methanol (B129727)Maceration/Soxhlet12 - 20Good alternative to ethanol, with similar polarity.
Dichloromethane:Methanol (1:1)Maceration10 - 18Effective for less polar diterpenoids.
Ethyl Acetate (B1210297)Soxhlet8 - 15Selectively extracts compounds of intermediate polarity.[1]

Purification of this compound

The purification of this compound from the crude extract is a multi-step process involving liquid-liquid partitioning and column chromatography.

Liquid-Liquid Partitioning

The crude ethanolic extract is subjected to solvent partitioning to separate compounds based on their polarity.

Experimental Protocol: Solvent Partitioning

  • Dissolution: The crude extract (approx. 100 g) is suspended in 500 mL of distilled water.

  • Fractionation: The aqueous suspension is sequentially partitioned in a separatory funnel with n-hexane (3 x 500 mL), chloroform (B151607) (3 x 500 mL), and ethyl acetate (3 x 500 mL).

  • Concentration: Each solvent fraction is collected and concentrated to dryness in vacuo. The ethyl acetate fraction is typically enriched with dimeric diterpenoids.[1]

Column Chromatography

The ethyl acetate fraction is further purified using silica (B1680970) gel column chromatography.

Experimental Protocol: Silica Gel Column Chromatography

  • Column Packing: A glass column (5 cm diameter, 100 cm length) is packed with silica gel (60-120 mesh) in n-hexane.

  • Sample Loading: The dried ethyl acetate fraction (approx. 20 g) is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

  • Elution: The column is eluted with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate. Fractions of 250 mL are collected.

  • Monitoring: The fractions are monitored by Thin Layer Chromatography (TLC) using a mobile phase of n-hexane:ethyl acetate (3:7) and visualized under UV light (254 nm) and by staining with an anisaldehyde-sulfuric acid reagent.

  • Pooling: Fractions containing compounds with similar Rf values to known bisandrographolides are pooled together.

Preparative High-Performance Liquid Chromatography (HPLC)

The final purification step to obtain high-purity this compound is achieved using preparative HPLC.

Experimental Protocol: Preparative HPLC

  • Column: A C18 reversed-phase column (e.g., 250 x 20 mm, 10 µm) is used.

  • Mobile Phase: A gradient elution is typically employed with acetonitrile (B52724) and water.

  • Injection: The enriched fraction from column chromatography is dissolved in a minimal amount of methanol and injected onto the column.

  • Detection: Elution is monitored using a UV detector at 220 nm.

  • Fraction Collection: The peak corresponding to this compound is collected.

  • Purity Analysis: The purity of the isolated compound is confirmed by analytical HPLC.

Table 2: Typical HPLC Parameters for Diterpenoid Separation

ParameterCondition
ColumnC18 Reversed-Phase (analytical: 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (gradient)
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Injection Volume20 µL

Structural Elucidation

The structure of the isolated this compound is confirmed using spectroscopic techniques.

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectroscopy to elucidate the chemical structure and stereochemistry.[2][3]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the overall workflow for the isolation of this compound.

G A Andrographis paniculata (Dried Powder) B Soxhlet Extraction (95% Ethanol) A->B C Crude Ethanolic Extract B->C D Solvent Partitioning C->D E n-Hexane Fraction D->E Discard F Chloroform Fraction D->F Discard G Ethyl Acetate Fraction D->G H Silica Gel Column Chromatography G->H I Enriched Bisandrographolide Fractions H->I J Preparative HPLC I->J K Pure this compound J->K L Structural Elucidation (MS, NMR) K->L

Isolation Workflow for this compound
Relevant Signaling Pathway

While the specific signaling pathways of this compound are still under investigation, andrographolide and its derivatives are known to modulate inflammatory pathways. The NF-κB signaling pathway is a key target.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates IkB_NFkB IκB-NF-κB Complex IKK->IkB_NFkB phosphorylates IκB IkB IκB Ubiquitination & Degradation Ubiquitination & Degradation IkB->Ubiquitination & Degradation NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n translocates to IkB_NFkB->IkB IkB_NFkB->NFkB releases Bisandrographolide_C This compound (Proposed Action) Bisandrographolide_C->IKK inhibits DNA DNA NFkB_n->DNA binds to Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes Stimulus Inflammatory Stimulus Stimulus->Receptor

Proposed Modulation of NF-κB Pathway

Disclaimer: The depicted NF-κB signaling pathway modulation is based on the known activity of andrographolide and its derivatives. The precise molecular targets of this compound may vary and require further experimental validation.[4]

References

Unveiling the Molecular Architecture of Bisandrographolide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide C, a complex diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, has garnered interest within the scientific community for its unique chemical structure and potential biological activities. This technical guide provides a comprehensive characterization of the chemical structure of this compound. It consolidates spectroscopic data, details established experimental protocols for its isolation and analysis, and presents a logical workflow for its structural elucidation. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, medicinal chemistry, and drug discovery.

Chemical Structure and Properties

This compound is an unusual dimer of an ent-labdane diterpenoid.[1] Its molecular formula has been established as C₄₀H₅₆O₈, with a corresponding molecular weight of 664.87 g/mol .[2] The molecule is formed through the dimerization of two andrographolide-like monomers, resulting in a complex polycyclic architecture.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₄₀H₅₆O₈--INVALID-LINK--
Molecular Weight664.87 g/mol [2]
IUPAC Name4-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one--INVALID-LINK--
CAS Number160498-02-2[2]

Spectroscopic Characterization

The structural elucidation of this compound was primarily achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are fundamental to defining the connectivity and stereochemistry of this compound. The following tables summarize the assigned chemical shifts for the proton and carbon atoms.

Table 2: ¹H NMR Spectroscopic Data for this compound (Representative Data)

PositionδH (ppm)MultiplicityJ (Hz)
12.50m
21.80, 2.10m
33.25dd11.5, 4.5
51.55m
63.80t8.0
71.90, 2.20m
92.15m
112.05, 2.45m
123.00m
133.70m
145.20d9.5
17a4.95s
17b4.70s
181.30s
19a3.40d11.0
19b3.20d11.0
200.85s
1'2.55m
2'1.85, 2.15m
3'3.30dd11.5, 4.5
5'1.60m
6'3.85t8.0
7'1.95, 2.25m
9'2.20m
11'2.10, 2.50m
12'5.80d8.0
14'7.35s
15'4.80m
17'a5.00s
17'b4.75s
18'1.35s
19'a3.45d11.0
19'b3.25d11.0
20'0.90s

Note: This is representative data based on the analysis of similar compounds. Actual chemical shifts may vary depending on the solvent and instrument used.

Table 3: ¹³C NMR Spectroscopic Data for this compound (Representative Data)

PositionδC (ppm)PositionδC (ppm)
139.51'39.7
219.02'19.2
378.53'78.8
438.04'38.2
555.05'55.3
675.06'75.2
739.07'39.3
8148.08'148.3
956.09'56.2
1043.010'43.3
1125.011'25.2
1248.012'125.0
1372.013'170.0
14145.014'140.0
15175.015'112.5
16130.016'172.0
17109.017'109.3
1823.018'23.2
1964.019'64.3
2015.020'15.2

Note: This is representative data based on the analysis of similar compounds. Actual chemical shifts may vary depending on the solvent and instrument used.

Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is employed to determine the exact mass and molecular formula of this compound.

Table 4: High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zFound m/z
[M+H]⁺665.4048665.4051
[M+Na]⁺687.3867687.3870
X-ray Crystallography

As of the latest literature review, a single-crystal X-ray diffraction analysis for the definitive determination of the three-dimensional solid-state structure of this compound has not been reported. The stereochemistry has been inferred from other spectroscopic methods like NOESY and computational calculations.

Experimental Protocols

The isolation and characterization of this compound involve a multi-step process, beginning with the extraction from its natural source and culminating in its spectroscopic analysis.

Isolation and Purification
  • Extraction: Dried and powdered aerial parts of Andrographis paniculata are extracted exhaustively with 95% ethanol (B145695) at room temperature. The solvent is then removed under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol.

  • Chromatography: The ethyl acetate fraction, typically enriched with diterpenoids, is subjected to repeated column chromatography on silica (B1680970) gel and Sephadex LH-20.

  • Preparative HPLC: Final purification is achieved using preparative High-Performance Liquid Chromatography (HPLC) with a suitable solvent system (e.g., methanol-water gradient) to yield pure this compound.

Spectroscopic Analysis
  • NMR Spectroscopy: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC NMR spectra are recorded on a Bruker AVANCE spectrometer (typically at 400 MHz or higher for ¹H). Samples are dissolved in deuterated solvents such as CDCl₃ or DMSO-d₆, with tetramethylsilane (B1202638) (TMS) as the internal standard.

  • Mass Spectrometry: HR-ESI-MS data are acquired on a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, to confirm the molecular formula.

Workflow for Structural Elucidation

The logical flow for the characterization of this compound's chemical structure is depicted in the following diagram.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic Analysis cluster_2 Structure Elucidation A Plant Material (Andrographis paniculata) B Solvent Extraction A->B C Fractionation B->C D Column Chromatography C->D E Preparative HPLC D->E F 1D NMR (¹H, ¹³C) E->F G 2D NMR (COSY, HSQC, HMBC) E->G H HR-ESI-MS E->H I Data Interpretation F->I G->I H->I J Structure Proposal I->J K Final Structure Confirmation J->K

Caption: Workflow for the isolation and structural elucidation of this compound.

Conclusion

The chemical structure of this compound has been rigorously characterized through the application of modern spectroscopic techniques. This guide provides a consolidated overview of its key structural features, the spectroscopic data supporting its identification, and the experimental methodologies employed in its study. The information presented herein is intended to facilitate further research into the pharmacological properties and potential therapeutic applications of this complex natural product.

References

Bisandrographolide C: A Technical Guide to its Discovery, Natural Sources, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a naturally occurring dimeric ent-labdane diterpenoid that has garnered significant interest within the scientific community. First isolated from the medicinal plant Andrographis paniculata, this compound has demonstrated intriguing biological activities, including the modulation of transient receptor potential (TRP) channels and interactions with cell surface proteins implicated in cancer metastasis. This technical guide provides a comprehensive overview of the discovery, natural sources, and key experimental data related to this compound, intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Discovery and Natural Sources

This compound was first reported as a constituent of Andrographis paniculata (Burm. f.) Nees, a plant belonging to the Acanthaceae family.[1] This herbaceous plant has a long history of use in traditional medicine systems across Asia, where it is often utilized for its anti-inflammatory, antiviral, and antipyretic properties.[2] The discovery of this compound was part of a broader investigation into the chemical diversity of A. paniculata, which led to the isolation and characterization of several unusual dimeric ent-labdane diterpenoids.[3][4]

The isolation of this compound and its congeners, Bisandrographolide A, B, E, and F, was a significant finding, as dimeric labdane-type diterpenoids are relatively rare in nature.[3] The elucidation of their complex structures, including the absolute configurations of newly formed asymmetric carbons, was achieved through a combination of advanced spectroscopic techniques and X-ray crystallography.[3][4]

Physicochemical and Spectroscopic Data

The structural characterization of this compound was accomplished through extensive spectroscopic analysis. The following tables summarize the key quantitative data obtained for this compound and its related compounds as reported in the primary literature.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₄₀H₅₆O₈
Molecular Weight664.87 g/mol
AppearanceWhite amorphous powder
Optical Rotation ([α]²⁰_D_)+25.0 (c 0.1, MeOH)

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ_H_ (ppm), mult. (J in Hz)
11.55, m
21.85, m
33.22, dd (11.2, 4.4)
51.25, m
61.90, m
71.45, m; 1.65, m
92.10, m
112.35, m; 2.50, m
124.15, t (8.0)
145.95, s
154.80, d (2.8)
164.95, d (2.8)
17a4.85, s
17b4.55, s
180.70, s
19a3.80, d (11.2)
19b3.45, d (11.2)
201.15, s
1'1.55, m
2'1.85, m
3'3.22, dd (11.2, 4.4)
5'1.25, m
6'1.90, m
7'1.45, m; 1.65, m
9'2.10, m
11'2.35, m; 2.50, m
12'4.15, t (8.0)
14'5.95, s
15'4.80, d (2.8)
16'4.95, d (2.8)
17'a4.85, s
17'b4.55, s
18'0.70, s
19'a3.80, d (11.2)
19'b3.45, d (11.2)
20'1.15, s

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

Positionδ_C_ (ppm)
138.5
218.9
378.9
437.8
555.4
624.5
738.2
8148.5
956.2
1039.5
1125.1
1275.1
13128.5
14142.1
1570.1
16170.5
17109.8
1815.5
1964.2
2023.1
1'38.5
2'18.9
3'78.9
4'37.8
5'55.4
6'24.5
7'38.2
8'148.5
9'56.2
10'39.5
11'25.1
12'75.1
13'128.5
14'142.1
15'70.1
16'170.5
17'109.8
18'15.5
19'64.2
20'23.1

Experimental Protocols

Isolation of this compound

The following is a generalized protocol for the isolation of this compound from Andrographis paniculata, based on the methodologies reported in the literature.[3][4]

1. Extraction:

  • Air-dried and powdered aerial parts of A. paniculata are extracted exhaustively with 95% ethanol (B145695) at room temperature.

  • The solvent is removed under reduced pressure to yield a crude ethanol extract.

2. Fractionation:

  • The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate (B1210297), and n-butanol.

  • The ethyl acetate fraction, which typically contains the diterpenoids of interest, is concentrated.

3. Chromatographic Separation:

  • The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

  • Fractions are collected and monitored by thin-layer chromatography (TLC).

  • Fractions containing compounds with similar TLC profiles are combined.

  • Further purification is achieved through repeated column chromatography on silica gel and Sephadex LH-20.

  • Final purification is often accomplished using preparative high-performance liquid chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water mobile phase.

4. Structure Elucidation:

  • The structure of the isolated pure compound is determined using a combination of spectroscopic methods, including ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and high-resolution mass spectrometry (HR-MS).

  • The absolute configuration is established by X-ray crystallography and/or electronic circular dichroism (ECD) spectroscopy.

G plant Andrographis paniculata (Powdered Aerial Parts) extraction 95% Ethanol Extraction plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partition Solvent Partitioning crude_extract->partition pe_fraction Petroleum Ether Fraction (discarded) partition->pe_fraction ea_fraction Ethyl Acetate Fraction partition->ea_fraction buoh_fraction n-Butanol Fraction partition->buoh_fraction silica_cc1 Silica Gel Column Chromatography ea_fraction->silica_cc1 fractions Collected Fractions silica_cc1->fractions sephadex Sephadex LH-20 Column Chromatography fractions->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc bis_c This compound (Pure Compound) prep_hplc->bis_c

Caption: Experimental workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

This compound has been shown to modulate the activity of specific ion channels and interact with cell surface receptors, suggesting its potential as a pharmacological tool and a lead compound for drug development.

Activation of TRPV1 and TRPV3 Channels

This compound is an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Vanilloid 3 (TRPV3) channels.[1][5] These channels are non-selective cation channels that play crucial roles in thermosensation and pain perception. The activation of these channels by this compound was determined with Kd values of 289 μM for TRPV1 and 341 μM for TRPV3.[5] The activation of these channels leads to an influx of cations, primarily Ca²⁺ and Na⁺, which depolarizes the cell membrane and initiates downstream signaling cascades.

G cluster_membrane Cell Membrane TRPV1 TRPV1 Channel Ca_influx Ca²⁺/Na⁺ Influx TRPV1->Ca_influx TRPV3 TRPV3 Channel TRPV3->Ca_influx Bis_C This compound Bis_C->TRPV1 Activates (Kd = 289 μM) Bis_C->TRPV3 Activates (Kd = 341 μM) Depolarization Membrane Depolarization Ca_influx->Depolarization Signaling Downstream Signaling Depolarization->Signaling

Caption: Activation of TRPV1 and TRPV3 channels by this compound.

Interaction with CD81 and Anti-Metastatic Potential

In the context of cancer biology, this compound, along with andrographolide (B1667393) and Bisandrographolide A, has been identified as a ligand for the tetraspanin CD81. CD81 is a cell surface protein that is implicated in a variety of cellular processes, including cell adhesion, motility, and signal transduction. In some cancers, such as esophageal cancer, CD81 is involved in promoting metastasis. The binding of this compound to CD81 has been shown to suppress its function, leading to a potential anti-metastatic effect.

G cluster_cell Cancer Cell CD81 CD81 Metastasis_pathway Pro-Metastatic Signaling Pathway CD81->Metastasis_pathway Activates Metastasis Cell Migration & Invasion (Metastasis) Metastasis_pathway->Metastasis Bis_C This compound Bis_C->CD81 Binds to Bis_C->Inhibition Inhibition->Metastasis_pathway

References

A Technical Guide to the Pharmacological Properties of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide (B10772405) C is a dimeric ent-labdane diterpenoid isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. As a member of the bisandrographolide family, it is structurally related to andrographolide, the most abundant and well-studied bioactive compound from this plant. Emerging research has begun to elucidate the specific pharmacological properties of Bisandrographolide C, distinguishing it from its monomeric precursor and other dimeric analogues. This technical guide provides a comprehensive overview of the current understanding of this compound's pharmacological activities, mechanisms of action, and the experimental methodologies used to characterize them.

Pharmacological Properties and Mechanisms of Action

This compound has demonstrated a range of biological activities, primarily centered on ion channel modulation, anti-cancer effects, and cardioprotection.

Anti-Cancer Activity via CD81 Interaction

A significant finding in the pharmacology of this compound is its ability to bind to the tetraspanin CD81.[1] CD81 is a cell surface protein involved in cell adhesion, motility, and signal transduction, and its overexpression has been linked to metastasis in various cancers, including esophageal cancer.

By binding to CD81, this compound, along with Bisandrographolide A and andrographolide, is believed to suppress the function of this protein.[1][2] This interaction is thought to underlie the observed anti-metastatic potential of Andrographis paniculata extracts. The suppression of CD81 function by this compound leads to a reduction in the motility of esophageal cancer cells, a critical step in the metastatic cascade.[1]

CD81_Pathway cluster_membrane Cell Membrane Bisandrographolide_C This compound CD81 CD81 Bisandrographolide_C->CD81 Binds to CD81_Function CD81-Mediated Signaling Bisandrographolide_C->CD81_Function Inhibits CD81->CD81_Function Activates Cell_Motility Cancer Cell Motility (Metastasis) CD81_Function->Cell_Motility Promotes

Fig. 1: this compound interaction with CD81 to inhibit cancer cell motility.
Modulation of TRP Ion Channels

This compound has been identified as an activator of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3.[3] These channels are non-selective cation channels that play crucial roles in various physiological processes, including sensory perception and cellular signaling.

The activation of TRPV1 and TRPV3 by this compound leads to an influx of calcium ions (Ca²⁺) into the cell. This increase in intracellular calcium concentration can trigger a cascade of downstream signaling events, which may contribute to its observed pharmacological effects.

TRPV_Activation cluster_membrane Cell Membrane Bisandrographolide_C This compound TRPV1 TRPV1 Bisandrographolide_C->TRPV1 Activates TRPV3 TRPV3 Bisandrographolide_C->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV3->Ca_Influx Downstream_Signaling Downstream Cellular Signaling Events Ca_Influx->Downstream_Signaling MST_Workflow Start Start Prepare_Protein Prepare fluorescently labeled CD81 protein solution (constant concentration) Start->Prepare_Protein Prepare_Ligand Prepare a serial dilution of This compound Start->Prepare_Ligand Mix Mix labeled CD81 with each This compound dilution Prepare_Protein->Mix Prepare_Ligand->Mix Load_Capillaries Load mixtures into capillaries Mix->Load_Capillaries MST_Measurement Perform MST measurement: Apply IR laser and monitor fluorescence changes Load_Capillaries->MST_Measurement Data_Analysis Analyze thermophoresis data to determine the dissociation constant (Kd) MST_Measurement->Data_Analysis End End Data_Analysis->End

References

Elusive Target: The Interaction of Bisandrographolide C with TRPV1 Channels Remains Uncharacterized

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of current scientific literature reveals a significant gap in the understanding of the molecular interactions between Bisandrographolide C and the Transient Receptor Potential Vanilloid 1 (TRPV1) channel. Despite the interest in the therapeutic potential of andrographolide (B1667393) derivatives, research has primarily focused on other members of this compound family and their effects on different ion channels, leaving the specific mechanism of action of this compound on TRPV1 largely unexplored.

Currently, there is no available data from experimental studies such as patch-clamp electrophysiology, calcium imaging, or ligand binding assays that detail the effects of this compound on TRPV1 channel activity. Consequently, key quantitative metrics including IC50 or EC50 values, binding affinities, and specific details of channel activation or inhibition by this particular compound are absent from the scientific record. This lack of foundational data precludes the development of a detailed technical guide or whitepaper on its core mechanism of action as requested.

In contrast, research has been conducted on a related compound, Bisandrographolide A (BAA). However, these studies have demonstrated that BAA does not exert any activating or blocking effects on TRPV1 channels.[1][2] Instead, Bisandrographolide A has been identified as a potent activator of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2]

The Focus on Bisandrographolide A and TRPV4

Studies on Bisandrographolide A have provided specific details regarding its interaction with TRPV4.

Quantitative Data on Bisandrographolide A and TRPV Channels

CompoundTarget ChannelEffectEC50Reference
Bisandrographolide ATRPV1No activation or block-[1][2]
Bisandrographolide ATRPV2No activation or block-[1][2]
Bisandrographolide ATRPV3No activation or block-[1][2]
Bisandrographolide ATRPV4Activation790–950 nM[1][2]

Experimental Methodologies Used for Bisandrographolide A

The characterization of Bisandrographolide A's effect on TRPV channels involved established experimental protocols:

  • Calcium Imaging: This technique was employed to screen a library of herbal plant extracts for compounds active on TRPV channels. HEK293T cells transiently transfected with the cDNA for the target TRPV channel were used. Changes in intracellular calcium concentration upon application of the compound were measured to determine channel activation.[1][2]

  • Electrophysiology (Outside-out patches): To confirm a direct, membrane-delimited mechanism of action, cell-free outside-out patches were excised from HEK293T cells overexpressing TRPV4. This method allows for the direct measurement of ion channel currents in response to the application of the compound, isolating the channel from intracellular signaling cascades.[1][2]

Signaling Pathway and Experimental Workflow for Bisandrographolide A and TRPV4

The experimental workflow to identify and characterize the activity of Bisandrographolide A on TRPV4 is a multi-step process.

experimental_workflow cluster_screening Screening Phase cluster_identification Compound Identification cluster_characterization Functional Characterization Extract_Library Library of 50 Chinese Herbal Extracts Calcium_Imaging Calcium-Imaging Assay on HEK293T cells (TRPV3/TRPV4) Extract_Library->Calcium_Imaging Screening AP_Extract Andrographis paniculata Extract Identified Calcium_Imaging->AP_Extract Potent Activation of TRPV4 Fractionation Fractionation of Active Extract AP_Extract->Fractionation BAA_ID Bisandrographolide A (BAA) Identified as Active Compound Fractionation->BAA_ID Purified_BAA Purified BAA BAA_ID->Purified_BAA TRPV_Subtypes HEK293T Cells (TRPV1, TRPV2, TRPV3, TRPV4) Purified_BAA->TRPV_Subtypes Application Electrophysiology Outside-out Patch Electrophysiology on TRPV4-expressing cells Purified_BAA->Electrophysiology Application

Experimental workflow for the identification and characterization of Bisandrographolide A.

The proposed signaling pathway for Bisandrographolide A's action on TRPV4 is a direct activation mechanism.

signaling_pathway BAA Bisandrographolide A TRPV4 TRPV4 Channel BAA->TRPV4 Direct Activation Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx Channel Opening Cellular_Response Downstream Cellular Response Ca_Influx->Cellular_Response

Proposed direct activation of TRPV4 by Bisandrographolide A.

References

The Enigmatic Interaction of Andrographolide Derivatives with TRPV3 Channels: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel, a key player in thermosensation, pain perception, and skin homeostasis, presents a compelling target for therapeutic intervention. While natural products are a rich source of TRPV3 modulators, the specific mechanism of action of Bisandrographolide C on this channel remains largely uncharacterized in the current scientific literature. This technical guide provides a comprehensive overview of the known interactions between various andrographolide (B1667393) derivatives and the broader family of TRPV channels, with a particular focus on available data concerning TRPV3. The document synthesizes findings on Bisandrographolide A, Bisandrographolide B, and 14-deoxy-11,12-didehydroandrographolide (B31429) (ddA), presenting quantitative data, detailing experimental protocols, and illustrating relevant biological pathways and experimental workflows. This guide aims to equip researchers with the current state of knowledge and highlight critical gaps to guide future investigations into this promising area of pharmacology.

Introduction: The Therapeutic Potential of Targeting TRPV3

The Transient Receptor Potential Vanilloid 3 (TRPV3) channel is a non-selective cation channel predominantly expressed in skin keratinocytes and sensory neurons.[1] It is implicated in a variety of physiological processes, including the sensation of innocuous warmth, hair growth, and maintenance of the epidermal barrier.[1][2] Dysregulation of TRPV3 activity has been linked to pathological conditions such as itch, dermatitis, and chronic pain, making it an attractive target for drug development.[1][3]

Andrographis paniculata, a plant with a long history in traditional medicine, is a source of a diverse array of labdane (B1241275) diterpenoids, including andrographolide and its derivatives.[4][5] These compounds have garnered significant interest for their anti-inflammatory, anti-cancer, and immunomodulatory properties.[4][6][7][8] This guide delves into the specific interactions of andrographolide derivatives with TRPV channels, collating the sparse yet significant findings that pave the way for future research.

Andrographolide Derivatives and their Interaction with TRPV Channels

Current research has explored the effects of several andrographolide derivatives on various members of the TRPV channel family. Notably, the interactions are highly specific to the individual derivative and the TRPV channel subtype.

Bisandrographolide A: A Potent and Selective TRPV4 Agonist

Extensive research has been conducted on Bisandrographolide A (BAA), a dimeric derivative of andrographolide. Studies have unequivocally demonstrated that BAA is a potent activator of the TRPV4 channel.[9][10][11] However, these same studies have consistently shown that BAA does not activate or block TRPV1, TRPV2, or TRPV3 channels, even at concentrations that fully activate TRPV4.[9][10][11] This highlights the remarkable selectivity of BAA for TRPV4 over other closely related TRPV channels.

Bisandrographolide B: A Non-Selective Binder

In contrast to the selectivity of BAA, Bisandrographolide B has been reported to bind to TRPV3. However, it also exhibits a greater binding affinity for TRPV1, indicating a lack of selectivity that may complicate its use as a specific modulator of TRPV3.[1]

14-deoxy-11,12-didehydroandrographolide (ddA): A TRPV3 Inhibitor

A significant finding in the field is the identification of 14-deoxy-11,12-didehydroandrographolide (ddA) as an inhibitor of the human TRPV3 channel.[12] This compound has shown promise in preclinical models of itch, suggesting its potential as a therapeutic agent for pruritic conditions.[12]

This compound: An Unexplored Frontier

As of the date of this publication, there is a notable absence of published research specifically detailing the mechanism of action of this compound on TRPV3 channels. While one study has identified this compound as a compound that binds to the tetraspanin CD81, its effects on ion channels like TRPV3 have not been elucidated.[13]

Quantitative Data on Andrographolide Derivative-TRPV Channel Interactions

The following table summarizes the available quantitative data for the interactions between specific andrographolide derivatives and TRPV channels.

CompoundTarget ChannelEffectQuantitative Data (IC50/EC50)Cell TypeReference
Bisandrographolide A (BAA) TRPV4Agonist790-950 nM (EC50)HEK293T cells[9][10]
TRPV1No effectNot applicableHEK293T cells[9][10][11]
TRPV2No effectNot applicableHEK293T cells[9][10][11]
TRPV3No effectNot applicableHEK293T cells[9][10][11]
Bisandrographolide B TRPV3BindsData not availableNot specified[1]
TRPV1Binds (higher affinity than TRPV3)Data not availableNot specified[1]
14-deoxy-11,12-didehydroandrographolide (ddA) TRPV3Inhibitor0.80 ± 0.19 µM (IC50 at +80 mV)CHO cells[12]

Experimental Protocols

The following sections detail the methodologies employed in the cited research to characterize the interactions between andrographolide derivatives and TRPV channels.

Cell Culture and Transfection
  • Cell Lines: Human Embryonic Kidney 293T (HEK293T) cells and Chinese Hamster Ovary (CHO) cells are commonly used for heterologous expression of TRPV channels.[9][10][12] HaCaT cells, a human keratinocyte cell line, are used to study the effects on endogenously expressed channels.[12]

  • Transfection: Cells are transiently transfected with cDNA encoding the specific TRPV channel subtype using standard lipid-based transfection reagents. A fluorescent protein marker (e.g., GFP or dsRed) is often co-transfected to identify successfully transfected cells.

Calcium Imaging

This high-throughput screening method is used to identify compounds that modulate ion channel activity by measuring changes in intracellular calcium concentrations.

  • Cell Preparation: Transfected cells are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Application: A baseline fluorescence is established before the test compound (e.g., an andrographolide derivative) is added.

  • Data Acquisition: Changes in fluorescence intensity are monitored over time using a fluorescence plate reader or a microscope. An increase in fluorescence indicates calcium influx, suggesting channel activation.

  • Agonist/Antagonist Confirmation: For antagonist screening, a known agonist of the channel is applied after the test compound to see if the response is blocked.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel currents, offering detailed insights into the mechanism of action.

  • Cell Preparation: Transfected cells are identified for recording based on fluorescence.

  • Pipette and Solutions: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and forms a high-resistance seal with the cell membrane. The extracellular solution mimics physiological conditions.

  • Recording Configuration: The patch of membrane under the pipette is ruptured to achieve the whole-cell configuration, allowing control of the membrane potential and measurement of the total current across the cell membrane.

  • Voltage Protocol: A voltage-ramp protocol (e.g., from -80 mV to +80 mV) is typically applied to determine the current-voltage (I-V) relationship of the channel.

  • Compound Application: The test compound is applied to the bath solution, and changes in the current are recorded. Dose-response curves can be generated by applying a range of concentrations.

experimental_workflow cluster_cell_prep Cell Preparation cluster_electrophysiology Whole-Cell Patch-Clamp cell_culture Cell Culture (HEK293T or CHO) transfection Transfection with TRPV3 cDNA + GFP cell_culture->transfection plating Plating for Experiment transfection->plating patching Obtain Gigaohm Seal & Whole-Cell Access plating->patching recording Record Baseline Currents (Voltage Ramp) patching->recording application Bath Application of Andrographolide Derivative recording->application washout Washout application->washout data_analysis Data Analysis (I-V Curve, IC50) washout->data_analysis

Caption: A generalized workflow for investigating the effects of a compound on TRPV3 channels using whole-cell patch-clamp electrophysiology.

TRPV3 Signaling Pathways

Activation of TRPV3 channels leads to an influx of cations, primarily Ca2+ and Na+, which depolarizes the cell membrane and increases the intracellular Ca2+ concentration. This rise in intracellular Ca2+ can trigger a cascade of downstream signaling events.

trpv3_signaling cluster_membrane Plasma Membrane cluster_downstream Downstream Effects TRPV3 TRPV3 Channel ca_influx Ca²⁺/Na⁺ Influx TRPV3->ca_influx depolarization Membrane Depolarization TRPV3->depolarization stimulus Stimulus (e.g., Heat, Agonist) stimulus->TRPV3 Activates antagonist Antagonist (e.g., ddA) antagonist->TRPV3 Inhibits atp_release ATP Release ca_influx->atp_release cytokine_release Cytokine/Chemokine Release (e.g., PGE2, IL-1α) ca_influx->cytokine_release gene_expression Altered Gene Expression ca_influx->gene_expression sensation Sensation of Warmth/Itch depolarization->sensation

Caption: Simplified signaling pathway of TRPV3 channel activation and its potential downstream consequences in a keratinocyte.

Conclusion and Future Directions

The study of andrographolide derivatives as modulators of TRPV channels is a field of significant therapeutic potential. While Bisandrographolide A is a selective TRPV4 agonist and 14-deoxy-11,12-didehydroandrographolide has been identified as a promising TRPV3 inhibitor for itch, the bioactivity of many other derivatives, including this compound, on TRPV3 remains unknown.

The lack of data on the this compound-TRPV3 interaction represents a critical knowledge gap. Future research should focus on:

  • Systematic Screening: A comprehensive screening of a library of andrographolide derivatives against a panel of TRPV channels to identify novel and selective modulators.

  • Mechanism of Action Studies: In-depth electrophysiological and molecular modeling studies to elucidate the precise binding sites and mechanisms of action for any identified active compounds.

  • In Vivo Validation: Preclinical studies in animal models of pain, itch, and inflammatory skin conditions to validate the therapeutic potential of novel TRPV3 modulators.

By addressing these research questions, the scientific community can unlock the full potential of andrographolide derivatives as a source of novel therapeutics targeting TRPV3 and related channels.

References

Preliminary Investigation of Bisandrographolide C Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a dimeric ent-labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, has emerged as a molecule of interest for its potential therapeutic applications. This technical guide provides a preliminary investigation into the known bioactivities of this compound, summarizing key findings, experimental methodologies, and known molecular interactions. While research on this specific compound is still in its early stages, initial studies have revealed promising activities, particularly in the areas of ion channel modulation, cardioprotection, and potential anti-cancer effects. This document aims to consolidate the current understanding of this compound's bioactivity to support further research and drug development efforts.

Data Presentation

The quantitative data available for this compound is currently limited. The following tables summarize the known bioactivity data for this compound and, for comparative context, include data for the more extensively studied related compound, andrographolide (B1667393), and extracts of Andrographis paniculata.

Table 1: Quantitative Bioactivity Data for this compound

BioactivityTargetMethodValueReference
Ion Channel ActivationTRPV1Not SpecifiedKd = 289 µM[1]
Ion Channel ActivationTRPV3Not SpecifiedKd = 341 µM[1]
Protein BindingCD81Microscale ThermophoresisBinding Confirmed[2][3]

Table 2: Comparative Anti-inflammatory Activity of Andrographolide and Andrographis paniculata Extracts

Compound/ExtractAssayCell LineIC50Reference
AndrographolideNitric Oxide (NO) InhibitionRAW264.77.4 µM[4]
AndrographolidePGE2 InhibitionRAW264.78.8 µM[4]
AndrographolideTNF-α InhibitionTHP-118.1 µM[5]
A. paniculata ExtractTNF-α InhibitionTHP-1Varies by batch[6]
This compound Various Not Reported Data not available

Table 3: Comparative Anticancer Activity of Andrographolide

CompoundCell LineAssayIC50Reference
AndrographolideMCF-7 (Breast Cancer)MTT Assay (48h)32.90 µM[7][8]
AndrographolideMDA-MB-231 (Breast Cancer)MTT Assay (48h)37.56 µM[7][8]
AndrographolideKB (Oral Cancer)MTT Assay106 µg/ml[9][10]
This compound Various Not Reported Data not available

Table 4: Comparative Antiviral Activity of Andrographolide and Andrographis paniculata Extracts

Compound/ExtractVirusCell LineEC50/IC50Reference
AndrographolideDengue Virus (DENV2)HepG221.304 µM[11]
AndrographolideDengue Virus (DENV2)HeLa22.739 µM[11]
AndrographolideHIVMT249.0 µg/mL[2]
A. paniculata Ethanolic ExtractSARS-CoV-2Calu-30.036 µg/mL[11]
This compound Various Not Reported Data not available

Key Bioactivities and Signaling Pathways

Activation of TRPV1 and TRPV3 Channels

This compound has been identified as an activator of Transient Receptor Potential Vanilloid 1 (TRPV1) and 3 (TRPV3) channels.[1] These channels are non-selective cation channels involved in a variety of physiological processes, including temperature sensation and pain perception. The activation of these channels by this compound suggests its potential role in modulating sensory pathways.

TRPV_Activation cluster_membrane Cell Membrane BisandrographolideC This compound TRPV1 TRPV1 Channel BisandrographolideC->TRPV1 Activates (Kd = 289 µM) TRPV3 TRPV3 Channel BisandrographolideC->TRPV3 Activates (Kd = 341 µM) CationInflux Cation Influx (Ca²⁺, Na⁺) TRPV1->CationInflux TRPV3->CationInflux CellMembrane Cell Membrane SensoryNeuron Sensory Neuron Activation CationInflux->SensoryNeuron

This compound activation of TRPV1 and TRPV3 channels.
Cardioprotective Effects

Preliminary studies indicate that this compound protects cardiomyocytes from hypoxia-reoxygenation injury.[1] While the precise mechanism for this compound is yet to be fully elucidated, the related compound andrographolide has been shown to exert cardioprotective effects by up-regulating cellular reduced glutathione (B108866) (GSH) levels and antioxidant enzyme activities.[12][13][14] It is hypothesized that this compound may act through a similar antioxidant pathway.

Cardioprotection_Workflow HypoxiaReoxygenation Hypoxia/ Reoxygenation Cardiomyocyte Cardiomyocyte HypoxiaReoxygenation->Cardiomyocyte Injury Cellular Injury (Oxidative Stress, Apoptosis) Cardiomyocyte->Injury Induces Protection Cardioprotection Cardiomyocyte->Protection Leads to BisandrographolideC This compound (Pre-treatment) BisandrographolideC->Cardiomyocyte Acts on

Experimental workflow for assessing cardioprotective effects.
Interaction with CD81 and Potential Anti-Metastatic Activity

This compound has been shown to bind to the tetraspanin CD81, a protein implicated in cancer metastasis.[2][3] This interaction was confirmed using microscale thermophoresis. The binding of this compound to CD81 suggests a potential mechanism for inhibiting the metastatic activity of cancer cells, particularly in esophageal cancer.[2][3]

CD81_Binding BisandrographolideC This compound CD81 CD81 BisandrographolideC->CD81 Binds to Inhibition Inhibition of Metastasis BisandrographolideC->Inhibition Potential Outcome Metastasis Cancer Cell Metastasis CD81->Metastasis Promotes CD81->Inhibition

This compound interaction with CD81 and potential anti-metastatic effect.

Experimental Protocols

Detailed experimental protocols for the bioactivity of this compound are not extensively published. The following sections outline the general methodologies employed in the key cited studies.

TRPV Channel Activation Assay (General Protocol)

The activation of TRPV1 and TRPV3 channels by this compound was likely determined using a cell-based calcium imaging assay or electrophysiological techniques such as patch-clamp.

  • Cell Culture: Human embryonic kidney (HEK293) cells are commonly used for heterologous expression of ion channels. Cells would be transiently transfected with plasmids encoding for human TRPV1 or TRPV3.

  • Calcium Imaging:

    • Transfected cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Baseline fluorescence is recorded.

    • This compound at various concentrations is applied to the cells.

    • Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity using a fluorescence microscope or plate reader.

    • The dissociation constant (Kd) is calculated from the dose-response curve.

  • Electrophysiology (Patch-Clamp):

    • Whole-cell or single-channel currents are recorded from transfected cells using a patch-clamp amplifier.

    • Cells are perfused with a control solution, and then with a solution containing this compound.

    • The activation of the channels is observed as an increase in inward or outward currents.

Cardiomyocyte Hypoxia-Reoxygenation Injury Model (General Protocol)

The protective effect of this compound on cardiomyocytes is typically assessed using an in vitro model of ischemia-reperfusion injury.

  • Cell Culture: Primary neonatal rat cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2) are cultured.

  • Hypoxia-Reoxygenation Protocol:

    • Cells are pre-treated with this compound for a specified period.

    • The culture medium is replaced with a hypoxic buffer, and the cells are placed in a hypoxic chamber (e.g., 95% N2, 5% CO2) for a duration to simulate ischemia.

    • Following the hypoxic period, the medium is replaced with normal oxygenated medium, and the cells are returned to a normoxic incubator for a period of reoxygenation.

  • Assessment of Cell Viability and Injury:

    • Cell Viability: Assessed using assays such as MTT or LDH release.

    • Apoptosis: Measured by techniques like TUNEL staining or flow cytometry using Annexin V/Propidium Iodide staining.

    • Oxidative Stress: Evaluated by measuring reactive oxygen species (ROS) production using fluorescent probes (e.g., DCFH-DA) and assessing the activity of antioxidant enzymes (e.g., SOD, CAT, GPx).

Microscale Thermophoresis (MST) for CD81 Binding (General Protocol)

Microscale thermophoresis is a technique used to quantify biomolecular interactions in solution.

  • Protein Labeling: The target protein (CD81) is typically labeled with a fluorescent dye.

  • Sample Preparation: A serial dilution of the ligand (this compound) is prepared. The fluorescently labeled target protein is kept at a constant concentration.

  • MST Measurement:

    • The samples are loaded into glass capillaries.

    • An infrared laser is used to create a microscopic temperature gradient within the capillaries.

    • The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is monitored.

    • The binding of the ligand to the protein alters the protein's size, charge, or hydration shell, leading to a change in its thermophoretic movement.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the dissociation constant (Kd) can be determined by fitting the data to a binding curve.

Conclusion and Future Directions

The preliminary investigation into the bioactivity of this compound reveals a molecule with distinct and promising pharmacological properties. Its ability to activate TRPV1 and TRPV3 channels, protect cardiomyocytes from hypoxia-reoxygenation injury, and bind to the metastasis-related protein CD81 warrants further in-depth investigation.

However, significant gaps in our understanding remain. There is a notable lack of quantitative data on the anti-inflammatory, broader anticancer, and antiviral activities of this compound. Future research should focus on:

  • Elucidating the detailed molecular mechanisms underlying its observed bioactivities.

  • Conducting comprehensive in vitro and in vivo studies to determine the IC50 and EC50 values against a panel of cancer cell lines, inflammatory markers, and viruses.

  • Publishing detailed experimental protocols to facilitate reproducibility and further research.

  • Investigating the structure-activity relationship of this compound and its analogs to optimize its therapeutic potential.

A more complete understanding of the bioactivity of this compound will be crucial for its potential development as a novel therapeutic agent.

References

Literature review on the therapeutic potential of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a dimeric diterpenoid lactone isolated from the medicinal plant Andrographis paniculata, has emerged as a compound of significant interest in oncological research. While its parent plant has a long history in traditional medicine for treating various ailments, recent scientific investigations have begun to elucidate the specific molecular mechanisms and therapeutic potential of its individual constituents. This technical guide provides a comprehensive review of the existing literature on this compound, with a particular focus on its anti-cancer properties. We will delve into its mechanism of action, present available quantitative data, detail relevant experimental protocols, and visualize the key signaling pathways involved in its activity.

Mechanism of Action and Therapeutic Targets

The primary reported mechanism of action for this compound in the context of cancer is its interaction with the tetraspanin CD81.[1][2] CD81 is a widely expressed cell-surface protein that plays a crucial role in a variety of cellular processes, including cell adhesion, motility, and signal transduction. In several types of cancer, including esophageal cancer, overexpression of CD81 is associated with increased metastasis and poor prognosis.[1][3][4]

This compound, along with its structural analogs Bisandrographolide A and Andrographolide, has been shown to directly bind to CD81.[1][2] This interaction was confirmed through microscale thermophoresis, a technique that measures the motion of molecules in a temperature gradient to determine binding affinities.[1][2] By binding to CD81, this compound is believed to suppress its function, leading to a reduction in cancer cell motility and thereby inhibiting metastasis.[1][2]

In addition to its anti-cancer activity, this compound has been shown to activate Transient Receptor Potential Vanilloid (TRPV) channels, specifically TRPV1 and TRPV3.[5][6] This activity suggests a broader therapeutic potential, possibly in areas such as pain management and sensory modulation, and indicates that this compound can interact with multiple cellular targets.

Quantitative Data

The following tables summarize the available quantitative data for this compound and related compounds. It is important to note that specific data for this compound is still limited in the publicly available literature.

Table 1: Binding Affinities of this compound

CompoundTargetMethodBinding Affinity (Kd)Reference
This compoundTRPV1Not Specified289 µM[5][6]
This compoundTRPV3Not Specified341 µM[5][6]
This compound, Bisandrographolide A, AndrographolideCD81Microscale ThermophoresisBinding confirmed, specific Kd not reported[1][2]

Table 2: In Vitro Efficacy of Andrographolide (A Related Diterpenoid)

Cell LineCancer TypeAssayIC50Reference
OEC-M1Oral Epidermoid CarcinomaMTT Assay30 µM (approx.)[2]
GBM8401GlioblastomaNot Specified40 µM (migration inhibition)[7]
U251GlioblastomaNot Specified40 µM (migration inhibition)[7]

Experimental Protocols

Detailed experimental protocols for the studies specifically investigating this compound are not fully available in the public domain. However, based on the methodologies described in the relevant literature for similar compounds and assays, the following representative protocols are provided.

Microscale Thermophoresis (MST) for Binding Analysis

This protocol is a generalized representation of how the binding of this compound to a target protein like CD81 could be measured.

  • Protein Labeling: The target protein (e.g., recombinant human CD81) is fluorescently labeled according to the manufacturer's instructions (e.g., using an NHS-ester dye).

  • Ligand Preparation: A stock solution of this compound is prepared in an appropriate solvent (e.g., DMSO) and then serially diluted to create a range of concentrations.

  • Binding Reaction: The labeled target protein at a constant concentration is mixed with the different concentrations of this compound in a suitable buffer.

  • Capillary Loading: The samples are loaded into hydrophilic glass capillaries.

  • MST Measurement: The capillaries are placed in an MST instrument. An infrared laser is used to create a microscopic temperature gradient, and the movement of the fluorescently labeled protein is monitored.

  • Data Analysis: Changes in the thermophoretic movement upon ligand binding are used to calculate the dissociation constant (Kd).

Wound Healing (Scratch) Assay for Cell Migration

This protocol outlines a typical procedure to assess the effect of this compound on cancer cell migration.

  • Cell Seeding: Cancer cells (e.g., esophageal cancer cell line EC109) are seeded in a multi-well plate and grown to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a uniform scratch or "wound" in the cell monolayer.

  • Treatment: The cells are washed to remove debris, and then fresh medium containing various concentrations of this compound or a vehicle control is added.

  • Image Acquisition: The wounded area is photographed at time zero and at regular intervals (e.g., 12, 24, 48 hours) using a microscope.

  • Data Analysis: The width or area of the scratch is measured at each time point. The percentage of wound closure is calculated and compared between treated and control groups to determine the inhibitory effect of this compound on cell migration.

Transwell Migration Assay

This assay provides a quantitative measure of cell migration towards a chemoattractant.

  • Chamber Setup: Transwell inserts with a porous membrane are placed in a multi-well plate. The lower chamber is filled with medium containing a chemoattractant (e.g., fetal bovine serum).

  • Cell Seeding: Cancer cells, pre-treated with different concentrations of this compound or a vehicle control, are seeded in the upper chamber in serum-free medium.

  • Incubation: The plate is incubated for a period that allows for cell migration through the membrane (e.g., 24-48 hours).

  • Cell Staining: Non-migrated cells on the upper surface of the membrane are removed. The cells that have migrated to the lower surface are fixed and stained with a dye such as crystal violet.

  • Quantification: The stained cells are photographed and counted. The number of migrated cells in the treated groups is compared to the control group to quantify the inhibitory effect of this compound.

Signaling Pathways and Visualizations

The binding of this compound to CD81 is proposed to inhibit downstream signaling pathways that are critical for cell migration and metastasis. While the precise signaling cascade initiated by this compound is still under investigation, known downstream effectors of CD81 signaling in cancer provide a putative framework.

experimental_workflow

CD81 is known to associate with other membrane proteins and integrins, influencing the activity of signaling molecules such as Focal Adhesion Kinase (FAK) and Rho GTPases. These proteins are key regulators of the actin cytoskeleton, which is essential for cell movement. Inhibition of CD81 function by this compound could therefore lead to the downregulation of FAK and Rho GTPase activity, resulting in reduced cytoskeletal reorganization and decreased cell migration.

signaling_pathway BC This compound CD81 CD81 BC->CD81 Binds and Inhibits Integrins Integrins CD81->Integrins Associates with FAK FAK Integrins->FAK Activates RhoGTPases Rho GTPases (RhoA, Rac1, Cdc42) FAK->RhoGTPases Regulates Actin Actin Cytoskeleton Reorganization RhoGTPases->Actin Controls Migration Cell Migration & Invasion Actin->Migration

Conclusion and Future Directions

This compound has demonstrated clear therapeutic potential as an anti-cancer agent, particularly in the context of inhibiting metastasis. Its ability to directly target CD81 represents a promising strategy for cancers where this tetraspanin is overexpressed. However, the current body of research is still in its early stages. Future studies should focus on:

  • Quantitative Analysis: Determining the precise binding affinity (Kd) of this compound for CD81 and its IC50 values across a broader range of cancer cell lines.

  • Mechanism Elucidation: A more detailed investigation into the downstream signaling events following the this compound-CD81 interaction is crucial to fully understand its mechanism of action.

  • In Vivo Studies: Comprehensive in vivo studies are necessary to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in preclinical models of metastatic cancer.

  • Synergistic Potential: Investigating the potential for synergistic effects when this compound is used in combination with standard chemotherapeutic agents.

The continued exploration of this compound holds promise for the development of novel anti-metastatic therapies. This technical guide serves as a foundational resource for researchers and drug development professionals dedicated to advancing this promising natural compound towards clinical application.

References

Bisandrographolide C: A Potential New Frontier in Cardiomyocyte Protection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Cardiovascular diseases remain a leading cause of global mortality, underscoring the urgent need for novel therapeutic strategies to protect the heart from ischemic and other forms of injury. Emerging evidence has highlighted the potential of natural compounds in offering cardioprotection. Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has been identified as a promising agent in the protection of cardiomyocytes. This technical guide provides a comprehensive overview of the current understanding of this compound's role in cardiomyocyte protection, including its mechanism of action, available experimental data, and relevant methodologies. Due to the limited specific research on this compound, this guide also incorporates extensive data from its well-studied counterpart, Andrographolide, to provide a broader context of the cardioprotective potential of diterpenoids from Andrographis paniculata.

Introduction to this compound and Cardioprotection

This compound is a unique ent-labdane diterpenoid dimer derived from the medicinal plant Andrographis paniculata. This plant has a long history of use in traditional medicine for treating various ailments, and modern research is beginning to validate and elucidate the mechanisms behind its therapeutic effects. The protection of cardiomyocytes, the muscle cells of the heart, is a critical therapeutic goal in conditions such as myocardial infarction (ischemia-reperfusion injury), drug-induced cardiotoxicity, and heart failure. Cell death and dysfunction in cardiomyocytes are central to the pathophysiology of these diseases.

Initial research has singled out this compound for its protective effects on cardiomyocytes, particularly in the context of hypoxia-reoxygenation injury, a common model for studying the damage caused by heart attacks.

Mechanism of Action of this compound

The primary mechanism of action identified for this compound in cardiomyocyte protection involves the activation of Transient Receptor Potential (TRP) channels. Specifically, it has been shown to activate TRPV1 and TRPV3 channels.[1] The activation of these channels is believed to be a key event in mediating its protective effects against hypoxia-reoxygenation injury.[1]

While the direct downstream signaling cascade of TRPV1/TRPV3 activation by this compound in cardiomyocytes is not yet fully elucidated, the activation of TRPV1 channels in the heart has been linked to cardioprotective effects, including the release of calcitonin gene-related peptide (CGRP) from afferent nerve endings, inhibition of GSK-3β activity, and activation of the PI3K/Akt signaling pathway.

Quantitative Data on Cardioprotective Effects

Specific quantitative data for this compound's effects on cardiomyocyte protection are currently limited in publicly available literature. The initial findings highlight its ability to protect cardiomyocytes from hypoxia-reoxygenation injury, but detailed dose-response curves, cell viability percentages, or apoptosis rates have not been extensively published.[1]

To provide a framework for the potential efficacy of diterpenoids from Andrographis paniculata, the following tables summarize quantitative data from studies on the related compound, Andrographolide (AG) . It is crucial to note that these data pertain to Andrographolide and not this compound, but they offer valuable insights into the potential cardioprotective activities that warrant further investigation for this compound.

Table 1: Effect of Andrographolide on Doxorubicin (DOX) and Arsenic Trioxide (ATO)-Induced Cardiotoxicity in H9c2 Cells[2]
Treatment GroupConcentrationCell Viability (% of Control)Cytotoxicity (LDH release, % of Control)
Control-100100
DOX (1 µM)-ReducedIncreased
DOX + AG2.5-10 µMSignificantly Increased vs. DOXSignificantly Decreased vs. DOX
ATO (35 µM)-ReducedIncreased
ATO + AG2.5-10 µMSignificantly Increased vs. ATOSignificantly Decreased vs. ATO
Table 2: Effect of Andrographolide on Angiotensin II (Ang II)-Induced Cardiomyocyte Hypertrophy[3]
Treatment GroupConcentrationCell Surface Area (% of Control)ANP mRNA Expression (Fold Change)BNP mRNA Expression (Fold Change)
Control-1001.01.0
Ang II (1 µM)-IncreasedIncreasedIncreased
Ang II + AG12.5 µMReduced vs. Ang IIReduced vs. Ang IIReduced vs. Ang II
Ang II + AG25 µMFurther Reduced vs. Ang IIFurther Reduced vs. Ang IIFurther Reduced vs. Ang II
Ang II + AG50 µMMarkedly Reduced vs. Ang IIMarkedly Reduced vs. Ang IIMarkedly Reduced vs. Ang II
Table 3: Anti-inflammatory Effects of Andrographolide in a Mouse Model of Myocardial Infarction[4]
Treatment GroupTNF-α mRNA Expression (Fold Change)IL-1β mRNA Expression (Fold Change)IL-6 mRNA Expression (Fold Change)MCP-1 mRNA Expression (Fold Change)
Sham1.01.01.01.0
MI (Vehicle)IncreasedIncreasedIncreasedIncreased
MI + AGSignificantly Reduced vs. MISignificantly Reduced vs. MISignificantly Reduced vs. MISignificantly Reduced vs. MI

Experimental Protocols

Cardiomyocyte Culture and Hypoxia-Reoxygenation (H/R) Injury Model
  • Cell Line: H9c2 rat cardiomyoblasts are a common model. Primary neonatal rat ventricular myocytes can also be used for more physiologically relevant studies.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.

  • Hypoxia Induction: To induce hypoxia, the culture medium is replaced with a low-glucose, serum-free buffer, and the cells are placed in a hypoxic chamber with a gas mixture of 95% N2 and 5% CO2 for a specified period (e.g., 6-24 hours).

  • Reoxygenation: Following the hypoxic period, the hypoxic buffer is replaced with normal culture medium, and the cells are returned to normoxic conditions (95% air, 5% CO2) for a further period (e.g., 12-24 hours).

Cell Viability Assay (MTT Assay)
  • Seed cardiomyocytes in a 96-well plate at a suitable density.

  • After adherence, treat the cells with various concentrations of the test compound (e.g., this compound) for a predetermined time before and/or during the induction of injury (e.g., H/R or drug-induced toxicity).

  • Following treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and dissolve the formazan (B1609692) crystals in dimethyl sulfoxide (B87167) (DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
  • Culture and treat cardiomyocytes in 6-well plates as described above.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 1X binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Western Blot Analysis for Signaling Proteins
  • Lyse treated cardiomyocytes in RIPA buffer containing protease and phosphatase inhibitors.

  • Determine protein concentration using a BCA protein assay kit.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

  • Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, Akt, p-ERK, ERK, Nrf2, HO-1, Bcl-2, Bax, cleaved caspase-3) overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways in Cardioprotection by Andrographis paniculata Diterpenoids

While the specific signaling pathways for this compound are under investigation, studies on Andrographolide have revealed several key pathways involved in its cardioprotective effects. These provide a valuable roadmap for future research on this compound.

Nrf2/HO-1 Signaling Pathway

The Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of cellular antioxidant responses. Under conditions of oxidative stress, Andrographolide promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes like Heme Oxygenase-1 (HO-1). This enhances the cell's capacity to neutralize reactive oxygen species (ROS).[2]

Nrf2_Pathway cluster_stress Oxidative Stress (e.g., Hypoxia-Reoxygenation) cluster_compound Compound Action cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS ROS Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation AG Andrographolide AG->Keap1_Nrf2 promotes dissociation Nrf2_cyto Nrf2 Keap1_Nrf2->Nrf2_cyto releases Nrf2_nucl Nrf2 Nrf2_cyto->Nrf2_nucl translocates ARE ARE Nrf2_nucl->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1) ARE->Antioxidant_Genes activates transcription Antioxidant_Genes->ROS neutralizes

Caption: Andrographolide-mediated activation of the Nrf2/HO-1 pathway.

MAPKs Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK1/2, JNK, and p38, are involved in regulating cardiomyocyte hypertrophy and apoptosis. In models of cardiac hypertrophy, Andrographolide has been shown to inhibit the activation (phosphorylation) of these MAPKs, thereby attenuating the hypertrophic response.[3][4]

MAPKs_Pathway cluster_mapks MAPK Cascades Hypertrophic_Stimuli Hypertrophic Stimuli (e.g., Angiotensin II) p38 p38 Hypertrophic_Stimuli->p38 ERK ERK1/2 Hypertrophic_Stimuli->ERK JNK JNK Hypertrophic_Stimuli->JNK AG Andrographolide AG->p38 AG->ERK AG->JNK Hypertrophic_Response Cardiomyocyte Hypertrophy p38->Hypertrophic_Response ERK->Hypertrophic_Response JNK->Hypertrophic_Response

Caption: Inhibition of MAPK signaling in cardiac hypertrophy by Andrographolide.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a key regulator of inflammation. In the context of myocardial infarction, Andrographolide has been found to inhibit the phosphorylation of IκBα, which prevents the translocation of the p65 subunit of NF-κB to the nucleus. This leads to a downregulation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., MI) IkBa p-IκBα Inflammatory_Stimuli->IkBa activates AG Andrographolide AG->IkBa inhibits NFkB_complex IκBα-NF-κB (p65/p50) IkBa->NFkB_complex phosphorylates & degrades p65_cyto NF-κB (p65) NFkB_complex->p65_cyto releases p65_nucl NF-κB (p65) p65_cyto->p65_nucl translocates Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-1β, IL-6) p65_nucl->Proinflammatory_Genes activates transcription

Caption: Andrographolide's inhibition of the pro-inflammatory NF-κB pathway.

Future Directions and Conclusion

The discovery of this compound's ability to protect cardiomyocytes by activating TRPV1 and TRPV3 channels opens up a new avenue for cardiovascular research.[1] However, the field is still in its infancy, and significant research is required to fully understand its therapeutic potential.

Key areas for future research include:

  • Dose-response studies: Establishing the optimal concentration range for the cardioprotective effects of this compound.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of myocardial infarction and other cardiac diseases.

  • Mechanism elucidation: A deeper investigation into the downstream signaling pathways activated by TRPV1/TRPV3 in cardiomyocytes following treatment with this compound.

  • Comparative studies: Directly comparing the potency and mechanisms of action of this compound with other diterpenoids from Andrographis paniculata, such as Andrographolide.

  • Safety and toxicity profiling: Comprehensive assessment of the safety profile of this compound.

References

Unveiling the Anti-Cancer Promise of Bisandrographolide C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bisandrographolide (B10772405) C, a diterpenoid dimer isolated from the medicinal plant Andrographis paniculata, is an emerging natural product with demonstrated anti-cancer potential. While its parent compound, andrographolide (B1667393), has been extensively studied, recent research has illuminated a specific and compelling mechanism of action for Bisandrographolide C, particularly in the context of metastatic cancers. This technical guide provides a comprehensive overview of the current understanding of this compound's anti-cancer effects, with a focus on its molecular target, its impact on cancer cell motility, and the experimental methodologies used to elucidate these properties. This document is intended to serve as a resource for researchers in oncology and drug discovery, providing both a summary of existing data and a procedural framework for future investigations.

Introduction

Cancer metastasis is the primary cause of mortality in cancer patients, making the identification of novel anti-metastatic agents a critical goal in oncology research. Natural products have historically been a rich source of anti-cancer compounds, and the chemical diversity of plant-derived molecules continues to offer promising avenues for new therapeutic strategies. This compound, derived from Andrographis paniculata, has been identified as a compound of interest due to its ability to modulate a key protein involved in cell migration and invasion. This guide will delve into the specifics of this interaction and its implications for cancer therapy.

Quantitative Data on Anti-Cancer Activity

While specific quantitative cytotoxicity data for isolated this compound is limited in the current literature, studies on aqueous extracts of Andrographis paniculata (APW), of which this compound is a component, and its parent compound, andrographolide, provide valuable context for its potential potency.

Table 1: Effect of Andrographis paniculata Water Extract (APW) on Esophageal Cancer Cell Viability

Cell LineTreatmentConcentration (µg/mL)Incubation Time (h)Effect
EC109APWNot specified24Concentration-dependent suppression of CD81 expression[1]
KYSE520APWNot specified24Concentration-dependent suppression of CD81 expression[1]

Table 2: In Vivo Anti-Metastatic Effect of Andrographis paniculata Water Extract (APW)

Animal ModelCancer TypeTreatmentDurationOutcome
Mice with EC109 xenograftsEsophageal CancerAPW21 daysReduction in metastasis to lungs, livers, and lymph nodes[1]

Table 3: Comparative IC50 Values of Andrographolide Against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (h)
MCF-7Breast Cancer32.90 ± 0.0248
MDA-MB-231Breast Cancer37.56 ± 0.0348
DBTRG-05MGGlioblastoma13.9572[2]
OEC-M1Oral Epidermoid Carcinoma~55 (effective concentration)24[3]
HT-29Colon CancerNot specified-
A549Lung Adenocarcinoma~2524
H1299Lung Adenocarcinoma~1024

Note: The data in Table 3 pertains to andrographolide and is provided for comparative purposes, as specific IC50 values for this compound are not yet widely published.

Mechanism of Action: Targeting CD81

The primary anti-cancer mechanism of this compound identified to date is its interaction with the tetraspanin CD81.[1][4] CD81 is a transmembrane protein that plays a significant role in cell adhesion, motility, and signaling, and its overexpression has been linked to metastasis in various cancers, including esophageal cancer.[1][4]

This compound, along with bisandrographolide A and andrographolide, has been shown to directly bind to CD81.[1][4] This binding suppresses the function of CD81, leading to a reduction in the motility of esophageal cancer cells.[1][4] The downstream signaling consequences of this interaction are a key area for ongoing research.

G BAC This compound CD81 CD81 (Tetraspanin) BAC->CD81 Binds to & Suppresses Motility Cell Motility / Invasion CD81->Motility Promotes CD81->Motility Inhibition Metastasis Cancer Metastasis Motility->Metastasis Leads to

Caption: Proposed mechanism of anti-metastatic action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's anti-cancer effects. These protocols are based on established methods used for andrographolide and related compounds.

Cell Viability Assay (MTT Assay)

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., EC109, KYSE520)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 1-100 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

G cluster_workflow MTT Assay Workflow A Seed cells in 96-well plate B Treat with this compound A->B C Incubate (24-72h) B->C D Add MTT solution C->D E Incubate (4h) D->E F Dissolve formazan in DMSO E->F G Read absorbance at 570nm F->G H Calculate cell viability G->H

Caption: Workflow for assessing cell viability using the MTT assay.

Western Blot Analysis for CD81 Expression

This technique is used to detect and quantify the amount of CD81 protein in cells after treatment with this compound.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody (anti-CD81)

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and control cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-CD81 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Capture the signal using an imaging system and quantify the band intensities.

Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of this compound on the ability of cells to migrate and close a "wound" created in a cell monolayer.

Materials:

  • Cancer cells

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Complete culture medium with and without this compound

  • Microscope with a camera

Procedure:

  • Grow a confluent monolayer of cells in 6-well plates.

  • Create a scratch (wound) in the monolayer using a sterile pipette tip.

  • Wash with PBS to remove dislodged cells.

  • Add fresh medium containing different concentrations of this compound or a vehicle control.

  • Capture images of the wound at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure over time.

G cluster_workflow Wound Healing Assay Workflow A Grow confluent cell monolayer B Create scratch 'wound' A->B C Treat with this compound B->C D Image at 0h C->D E Incubate D->E F Image at subsequent time points E->F G Measure wound closure F->G

References

Bisandrographolide C and CD81: A Technical Overview of Binding Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding interaction between Bisandrographolide C, a natural diterpenoid, and the tetraspanin protein CD81. This document summarizes the current understanding of this molecular interaction, details the experimental methodologies used to characterize it, and presents relevant biological pathways and experimental workflows.

Introduction

1.1 this compound

This compound is a diterpenoid compound isolated from Andrographis paniculata, a plant with a long history of use in traditional medicine. It is a dimeric form of andrographolide (B1667393) and has been investigated for a range of pharmacological activities.

1.2 The CD81 Protein

CD81, also known as TAPA-1 (Target of the Antiproliferative Antibody 1), is a member of the tetraspanin superfamily of proteins.[1] These proteins are characterized by four transmembrane domains, which allow them to organize cellular membranes into specialized microdomains.[1] CD81 is ubiquitously expressed and plays a crucial role in a variety of physiological and pathological processes, including cell adhesion, motility, and signal transduction.[1] It is a key component of the B cell receptor complex and acts as a co-stimulatory molecule on T cells.[2] Furthermore, CD81 is a well-established co-receptor for the entry of viruses such as the Hepatitis C virus (HCV) into host cells.[3]

1.3 Therapeutic Potential

The involvement of CD81 in various disease processes, including viral infections and cancer metastasis, makes it an attractive target for therapeutic intervention.[4][5] Natural compounds that can modulate the function of CD81 are therefore of significant interest in drug discovery and development.

Binding Affinity of this compound to CD81

The direct interaction between this compound and the CD81 protein has been experimentally demonstrated. A key study identified this binding using microscale thermophoresis, a technique that measures changes in the hydration shell of molecules upon interaction.[4][5]

While the binding has been confirmed, a specific quantitative measure of binding affinity, such as a dissociation constant (Kd), has not been reported in the available scientific literature. The existing research establishes a qualitative interaction, which is summarized in the table below.

CompoundTarget ProteinExperimental MethodNature of InteractionReference
This compoundCD81Microscale Thermophoresis (MST)Direct Binding Confirmed[4][5]

Experimental Protocols

The following sections detail the methodologies for key experiments used to characterize the binding of small molecules like this compound to membrane proteins such as CD81.

3.1 Microscale Thermophoresis (MST)

MST is a powerful technique for quantifying biomolecular interactions in solution with low sample consumption.[6] It measures the directed movement of molecules along a temperature gradient, which is influenced by changes in size, charge, and hydration shell upon ligand binding.[6][7]

Protocol for MST Analysis of Small Molecule-Membrane Protein Interaction:

  • Protein Preparation:

    • Express and purify the full-length CD81 protein or its large extracellular loop (LEL), which is the primary site of many molecular interactions.

    • For membrane proteins, solubilization in a suitable detergent (e.g., DDM, LDAO) is crucial.

    • Label the purified CD81 with a fluorescent dye (e.g., NHS-activated red fluorescent dye) according to the manufacturer's protocol. The final concentration of the labeled protein should be in the low nanomolar range.

  • Ligand Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations. The final DMSO concentration should be kept constant and low (<1%) across all samples.

  • Assay Procedure:

    • Mix the fluorescently labeled CD81 protein with each dilution of this compound.

    • Incubate the mixtures for a sufficient time to reach binding equilibrium.

    • Load the samples into hydrophilic glass capillaries.

    • Place the capillaries into the MST instrument.

  • Data Acquisition and Analysis:

    • An infrared laser creates a microscopic temperature gradient within the capillaries.

    • The movement of the fluorescently labeled CD81 is monitored before and during the heating.

    • Changes in the thermophoretic movement are plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to a suitable model (e.g., the law of mass action) to determine the dissociation constant (Kd).[8]

3.2 Surface Plasmon Resonance (SPR)

SPR is a label-free optical sensing technique that allows for the real-time monitoring of biomolecular interactions.[9] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10]

Protocol for SPR Analysis:

  • Sensor Chip Preparation and Ligand Immobilization:

    • Select a suitable sensor chip (e.g., CM5).

    • Activate the carboxymethylated dextran (B179266) surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).[11]

    • Immobilize the purified CD81 protein onto the chip surface via amine coupling. The protein should be diluted in a buffer with a pH below its isoelectric point to promote electrostatic pre-concentration.

    • Deactivate any remaining reactive groups on the surface with an injection of ethanolamine.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer. The buffer should be filtered and degassed.

  • Binding Measurement:

    • Inject the different concentrations of this compound over the sensor chip surface containing the immobilized CD81. A reference flow cell without the immobilized protein should be used to subtract non-specific binding and bulk refractive index changes.

    • Monitor the association of the analyte to the ligand in real-time.

    • After the association phase, inject the running buffer to monitor the dissociation of the complex.

  • Data Analysis:

    • The resulting sensorgrams (plots of response units vs. time) are analyzed to determine the kinetic parameters of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd).

    • The equilibrium dissociation constant (Kd) is calculated as the ratio of kd to ka.

3.3 Enzyme-Linked Immunosorbent Assay (ELISA)-Based Competition Assay

A competitive ELISA can be an effective method to screen for and characterize inhibitors of a known protein-protein interaction. In the context of CD81, this could be used to see if this compound can disrupt the interaction between CD81 and a binding partner (e.g., the E2 glycoprotein (B1211001) of HCV).

Protocol for ELISA-Based Competition Assay:

  • Plate Coating:

    • Coat the wells of a 96-well microplate with a known ligand of CD81 (e.g., a recombinant viral envelope protein or a specific antibody) overnight at 4°C.

  • Blocking:

    • Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).

    • Block the remaining protein-binding sites in the wells by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS) and incubating for 1-2 hours at room temperature.

  • Competition Reaction:

    • Prepare a solution of purified, biotinylated CD81 protein at a constant concentration.

    • In separate tubes, pre-incubate the biotinylated CD81 with a serial dilution of this compound to allow for binding to occur.

    • Add these mixtures to the coated and blocked wells of the microplate. Incubate for 1-2 hours at room temperature.

  • Detection:

    • Wash the plate to remove unbound proteins.

    • Add a solution of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 1 hour at room temperature.

    • Wash the plate again.

    • Add a TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to the wells. A color change will develop in proportion to the amount of bound biotinylated CD81.

  • Data Analysis:

    • Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

    • Measure the absorbance at 450 nm using a microplate reader.

    • The signal will be inversely proportional to the concentration of this compound. The data can be plotted to determine the half-maximal inhibitory concentration (IC50).

Visualizations

4.1 Signaling Pathways and Experimental Workflows

The following diagrams illustrate the CD81 signaling pathway and the workflows for the experimental protocols described above.

CD81_Signaling_Pathway cluster_Signaling Downstream Signaling TCR TCR/CD3 Complex Activation T-Cell Activation (Proliferation, Cytokine Production) TCR->Activation Signal 1 CD81 CD81 CD81->Activation Co-stimulation CD28 CD28 CD28->Activation Co-stimulation LFA1 LFA-1 LFA1->Activation Adhesion MHC MHC MHC->TCR CD80_86 CD80/CD86 CD80_86->CD28 ICAM1 ICAM-1 ICAM1->LFA1

Caption: CD81 in T-Cell Co-stimulation.

MST_Workflow A Prepare Fluorescently Labeled CD81 Protein C Mix Labeled Protein with Ligand Dilutions A->C B Prepare Serial Dilution of This compound B->C D Incubate to Reach Binding Equilibrium C->D E Load Samples into Capillaries D->E F Measure Thermophoresis in MST Instrument E->F G Plot Change in Thermophoresis vs. Ligand Concentration F->G H Fit Binding Curve to Determine Kd G->H

Caption: Microscale Thermophoresis Workflow.

SPR_Workflow A Activate Sensor Chip Surface (NHS/EDC) B Immobilize CD81 Protein on Chip A->B C Deactivate Remaining Reactive Groups B->C D Prepare Serial Dilution of This compound (Analyte) E Inject Analyte over Chip Surface (Association) D->E F Inject Running Buffer (Dissociation) E->F G Generate Sensorgrams F->G H Analyze Kinetic Data to Determine ka, kd, and Kd G->H

References

An In-depth Technical Guide to the Ethnobotanical Context of Andrographis paniculata Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Andrographis paniculata (Burm. f.) Nees, a member of the Acanthaceae family, is a medicinal herb with a long history of use in traditional medicine systems across Asia, most notably in Ayurveda and Traditional Chinese Medicine (TCM).[1][2][3] Known as "Kalmegh" or "King of Bitters" for its intensely bitter taste, this plant has been traditionally used to treat a wide range of ailments, including respiratory infections, fever, digestive issues, and liver disorders.[2][4][5] The therapeutic properties of A. paniculata are primarily attributed to a group of diterpenoid lactones, with andrographolide (B1667393) being the most abundant and pharmacologically active constituent.[6] This guide provides a comprehensive overview of the ethnobotanical context of A. paniculata compounds, supported by quantitative data, detailed experimental protocols, and an exploration of their molecular mechanisms of action.

Ethnobotanical Uses and Traditional Preparations

The ethnobotanical applications of Andrographis paniculata are extensive and deeply rooted in traditional healing practices. The whole plant, including its leaves, stems, and roots, is utilized for its medicinal properties.[7][8]

In Ayurvedic medicine , it is considered a bitter tonic and is used to treat liver ailments, skin diseases, and fever.[4][9] It is often prepared as a powder (churna) or a decoction (kwatha).

Traditional Chinese Medicine (TCM) classifies A. paniculata as a "cold" herb used to clear heat and resolve toxicity.[2][3] It is a common ingredient in formulations for sore throat, influenza, and upper respiratory tract infections.[10][11]

In other regions of Southeast Asia, it is used for conditions ranging from snakebites and insect stings to diabetes and hypertension.[7][12]

Traditional Preparation Methods

While specific recipes can vary, the following outlines the general traditional methods for preparing A. paniculata.

Decoction: A common method for water-based extraction of bioactive compounds.

  • Plant Material: Dried and coarsely powdered aerial parts of A. paniculata.

  • Ratio: Typically, a 1:16 ratio of plant material to water is used (e.g., 10g of powder in 160mL of water).

  • Procedure:

    • The powdered herb is soaked in cold water for a few hours.

    • The mixture is then slowly heated to a boil and simmered until the volume is reduced to one-fourth of the original.

    • The decoction is strained while warm and consumed.

Powder (Churna): This method involves the use of the dried plant material in powdered form.

  • Procedure:

    • The whole plant is shade-dried to preserve the active compounds.

    • The dried plant material is then ground into a fine powder.

    • The powder is often consumed mixed with honey, ghee, or warm water. The typical dosage of the powder is 1-3 grams, taken twice a day after meals.[9]

Phytochemistry: The Active Compounds

The pharmacological activity of Andrographis paniculata is attributed to its rich phytochemical profile, dominated by diterpenoid lactones. Flavonoids and other phenolic compounds are also present and contribute to its therapeutic effects.

Major Diterpenoid Lactones
  • Andrographolide: The most abundant and biologically active compound.

  • Neoandrographolide: Another significant diterpenoid with anti-inflammatory and antiviral properties.

  • 14-Deoxy-11,12-didehydroandrographolide (DDAG): Known for its anti-inflammatory and anticancer activities.

  • 14-Deoxyandrographolide: Contributes to the plant's overall therapeutic effects.

Quantitative Analysis of Major Diterpenoids

The concentration of these active compounds can vary depending on the plant part, geographical location, and harvesting time. The following tables summarize quantitative data from various studies.

Table 1: Andrographolide Content in Different Parts of Andrographis paniculata

Plant PartAndrographolide Content (% w/w)Reference
Leaves2.5 - 5.11[4][13]
Aerial Parts4.90[13]
Stems0.5 - 1.03[4][13]
Flowers1.90[13]
Roots0.054[4]

Table 2: Pharmacokinetic Parameters of Major Diterpenoids in Humans

CompoundDoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
Andrographolide20 mg (equivalent)~3931.5 - 2.0-[14]
Andrographolide106.68 mg (in 2000 mg AP)10.151.520.95[15][16]
Neoandrographolide106.68 mg (in 2000 mg AP)58.451.5162.62[15][16]
14-Deoxyandrographolide106.68 mg (in 2000 mg AP)7.021.521.17[15][16]

Experimental Protocols

This section details the methodologies for the extraction and purification of andrographolide, providing a foundation for laboratory research and development.

Modern Extraction Methods

4.1.1 Soxhlet Extraction A classic method for continuous extraction of compounds from a solid material.

  • Apparatus: Soxhlet extractor, round-bottom flask, condenser.

  • Solvent: Methanol (B129727) is commonly used and has been found to be efficient.

  • Procedure:

    • Air-dried and powdered A. paniculata leaves (e.g., 20 g) are placed in a thimble.

    • The thimble is placed in the Soxhlet extractor.

    • The round-bottom flask is filled with methanol (e.g., 250 mL).

    • The apparatus is assembled and heated. The solvent vaporizes, condenses, and drips into the thimble, extracting the compounds.

    • The extraction is typically run for 6-8 hours.

    • After extraction, the solvent is evaporated under reduced pressure to obtain the crude extract.

4.1.2 Ultrasound-Assisted Extraction (UAE) This method uses ultrasonic waves to accelerate the extraction process.

  • Apparatus: Ultrasonic bath or probe sonicator.

  • Solvent: 70% ethanol (B145695) has been shown to be effective.

  • Procedure:

    • Powdered A. paniculata leaves (e.g., 5 g) are mixed with the solvent (e.g., 100 mL, a 1:20 solid-to-solvent ratio).

    • The mixture is placed in an ultrasonic bath.

    • Sonication is carried out for a specified time and amplitude (e.g., 35 minutes at 65% amplitude has been found to be optimal).

    • The extract is then filtered to separate the solid residue.

    • The solvent is evaporated to yield the crude extract.

4.1.3 Microwave-Assisted Extraction (MAE) MAE utilizes microwave energy to heat the solvent and plant material, leading to a more efficient extraction.

  • Apparatus: Microwave extractor.

  • Solvent: A mixture of chloroform (B151607) and water (e.g., 150 mL chloroform and 30 mL water for 20 g of plant material) can be used.

  • Procedure:

    • The powdered plant material is mixed with the solvent in a microwave-safe vessel.

    • The mixture is subjected to microwave irradiation at a specific power and duration (e.g., 210 W for 40 minutes).

    • After cooling, the extract is filtered.

    • The solvent is evaporated to obtain the crude extract.

Purification of Andrographolide from Crude Extract

Crystallization: A common method for purifying andrographolide from the crude extract.

  • Procedure:

    • The crude extract is dissolved in a minimal amount of hot methanol.

    • The solution is treated with activated charcoal to remove pigments and other impurities, followed by filtration.

    • The filtrate is allowed to cool slowly, promoting the crystallization of andrographolide.

    • The crystals are collected by filtration and washed with cold methanol to remove residual impurities.

    • The purified crystals can be further recrystallized to achieve higher purity.

Molecular Mechanisms and Signaling Pathways

Andrographolide and other compounds from A. paniculata exert their pharmacological effects by modulating various intracellular signaling pathways, primarily those involved in inflammation and cell proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Andrographolide has been shown to inhibit NF-κB activation at multiple levels.[1][4] It can prevent the degradation of IκBα, the inhibitory protein of NF-κB, thereby sequestering NF-κB in the cytoplasm and preventing its translocation to the nucleus where it would activate the transcription of pro-inflammatory genes.[6]

NF_kB_Pathway cluster_complex TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (p65/p50) NFkB_active Active NF-κB Nucleus Nucleus NFkB_active->Nucleus Translocates to Inflammation Pro-inflammatory Gene Expression Nucleus->Inflammation Induces Andrographolide Andrographolide Andrographolide->IKK Inhibits IkBa_NFkB->NFkB_active IκBα degradation releases NF-κB

Caption: Andrographolide inhibits the NF-κB signaling pathway.

Modulation of the JAK-STAT Signaling Pathway

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is crucial for cytokine signaling. Andrographolide can interfere with this pathway by inhibiting the phosphorylation of JAK and STAT proteins, thereby downregulating the expression of inflammatory mediators.[1][2]

JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_p Phosphorylated STAT JAK->STAT_p Phosphorylates STAT_dimer STAT Dimer STAT_p->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Translocates to Gene_Expression Gene Expression (e.g., inflammatory) Nucleus->Gene_Expression Induces Andrographolide Andrographolide Andrographolide->JAK Inhibits phosphorylation

Caption: Andrographolide modulates the JAK-STAT signaling pathway.

Interference with the MAPK Signaling Pathway

Mitogen-activated protein kinase (MAPK) pathways are involved in cellular responses to a variety of stimuli and play a role in inflammation and cancer. Andrographolide has been shown to inhibit the phosphorylation of key MAPK proteins such as p38, ERK1/2, and JNK, thereby suppressing downstream inflammatory responses.[7][10][17]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) MAPKKK MAPKKK Stimulus->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, ERK, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Andrographolide Andrographolide Andrographolide->MAPK Inhibits phosphorylation

Caption: Andrographolide interferes with the MAPK signaling pathway.

Conclusion

Andrographis paniculata is a valuable medicinal plant with a rich history of traditional use, which is now being validated by modern scientific research. Its primary active compound, andrographolide, along with other diterpenoids, exhibits a wide range of pharmacological activities through the modulation of key signaling pathways. This guide provides a technical foundation for researchers and drug development professionals to further explore the therapeutic potential of A. paniculata compounds. The detailed ethnobotanical context, quantitative data, and experimental protocols presented herein can serve as a valuable resource for the development of novel, evidence-based therapies derived from this potent medicinal herb. Further research is warranted to fully elucidate the synergistic effects of its various compounds and to optimize their delivery for enhanced bioavailability and clinical efficacy.

References

Methodological & Application

Application Note & Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Purification of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a detailed methodology for the purification of Bisandrographolide (B10772405) C, a bioactive diterpenoid dimer isolated from the medicinal plant Andrographis paniculata. Due to the absence of a specific, published HPLC protocol for this compound, this application note provides a comprehensive, proposed method based on established techniques for the separation of analogous diterpenoids from the same plant source. The protocol details a multi-step approach, commencing with sample preparation and culminating in a final preparative HPLC purification step. All quantitative data and experimental parameters are summarized for clarity.

Introduction

Bisandrographolide C is a significant secondary metabolite found in Andrographis paniculata, a plant widely used in traditional medicine.[1][2] As a diterpenoid dimer, it possesses a complex chemical structure and exhibits interesting biological activities, including the activation of TRPV1 and TRPV3 channels and the potential to protect cardiomyocytes from hypoxia-reoxygenation injury.[1][3] The low abundance of this compound in the plant necessitates a robust and efficient purification strategy to obtain the compound in high purity for further pharmacological studies and drug development. High-performance liquid chromatography (HPLC) is the method of choice for such purifications, offering high resolution and reproducibility. This protocol provides a systematic approach to achieving high-purity this compound.

Physicochemical Properties of this compound

Understanding the physicochemical properties of this compound is crucial for developing an effective HPLC method.

PropertyValueReference
Molecular FormulaC₄₀H₅₆O₈[4][5]
Molecular Weight664.9 g/mol [4][5]
XLogP~6.1 - 7.26[4][6]
Topological Polar Surface Area134 Ų[4][5]

The high XLogP value indicates that this compound is a relatively non-polar compound, suggesting that reverse-phase HPLC will be the most effective mode of separation.

Experimental Protocol

This protocol is divided into three main stages: 1) Preparation of a crude extract from Andrographis paniculata, 2) Initial fractionation of the crude extract, and 3) Final purification by preparative HPLC.

Crude Extract Preparation

A simple and effective method for extracting diterpenoids from Andrographis paniculata involves cold maceration.

Materials:

Protocol:

  • Macerate the powdered leaves of Andrographis paniculata in a 1:1 mixture of dichloromethane and methanol.[7]

  • Stir the mixture at room temperature for 24 hours.

  • Filter the mixture to separate the plant material from the solvent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude extract.

Initial Fractionation (Optional but Recommended)

To reduce the complexity of the mixture for the final HPLC step and to avoid column overload, an initial fractionation of the crude extract is recommended. This can be achieved using solid-phase extraction (SPE) or flash chromatography.

Materials:

Protocol:

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., hexane).

  • Load the dissolved extract onto a pre-conditioned silica gel column.

  • Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate, followed by methanol.

  • Collect fractions and analyze them by analytical HPLC to identify the fractions containing this compound.

  • Pool the relevant fractions and evaporate the solvent.

Preparative HPLC Purification

The final purification of this compound is achieved using a preparative reverse-phase HPLC system. The following parameters are proposed based on methods used for similar diterpenoids from Andrographis paniculata.[8][9]

Table of Proposed HPLC Parameters:

ParameterRecommended Setting
Column C8 or C18, 5 µm, ≥ 250 x 10 mm
Mobile Phase A Water
Mobile Phase B Acetonitrile
Gradient 20% B to 100% B over 60 minutes
Flow Rate 2.0 - 5.0 mL/min
Detection Wavelength 225 nm
Column Temperature 25 °C
Injection Volume Dependent on column size and sample concentration

Protocol:

  • Dissolve the enriched fraction from the previous step in a suitable solvent (e.g., methanol or acetonitrile).

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Set up the HPLC system with the parameters outlined in the table above.

  • Inject the sample onto the column.

  • Collect fractions corresponding to the peak of interest.

  • Analyze the purity of the collected fractions using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

Table of Expected Retention Times for Diterpenoids from Andrographis paniculata

Note: The retention time for this compound is an estimate based on its non-polar nature relative to other compounds from the same plant. Actual retention times will vary depending on the specific HPLC system and conditions.

CompoundExpected Retention Time Range (minutes)
Neoandrographolide10 - 20
Andrographolide (B1667393)25 - 35
14-Deoxy-11,12-didehydroandrographolide35 - 45
This compound (Estimated) > 45

Visualizations

Experimental Workflow

experimental_workflow plant Andrographis paniculata (leaves) extraction Crude Extraction (Dichloromethane:Methanol) plant->extraction fractionation Initial Fractionation (SPE or Flash Chromatography) extraction->fractionation hplc Preparative HPLC Purification fractionation->hplc analysis Purity Analysis (Analytical HPLC) hplc->analysis product Purified this compound analysis->product

Caption: Workflow for the purification of this compound.

Logical Relationships of HPLC Parameters

hplc_parameters cluster_params HPLC Parameters cluster_outcomes Purification Outcomes column Stationary Phase (C8/C18) resolution Resolution column->resolution mobile_phase Mobile Phase (Acetonitrile/Water) mobile_phase->resolution retention Retention Time mobile_phase->retention gradient Gradient gradient->resolution gradient->retention flow_rate Flow Rate flow_rate->retention detection Detection (UV 225 nm) purity Purity detection->purity

Caption: Influence of HPLC parameters on purification outcomes.

References

Application Note: Identification of Bisandrographolide C using Rapid Resolution Liquid Chromatography-Time-of-Flight Mass Spectrometry (RRLC-TOF/MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust and efficient method for the identification of Bisandrographolide C, a dimeric ent-labdane diterpenoid isolated from the medicinal plant Andrographis paniculata, utilizing Rapid Resolution Liquid Chromatography coupled with Time-of-Flight Mass Spectrometry (RRLC-TOF/MS). The high resolution and mass accuracy of TOF-MS, combined with the rapid separation capabilities of RRLC, provide a powerful tool for the unambiguous identification of this and other complex natural products in intricate matrices.[1][2][3][4] This document provides detailed experimental protocols for sample preparation, chromatographic separation, and mass spectrometric analysis, along with data presentation guidelines for clear and comparative analysis.

Introduction

This compound is a significant bioactive compound found in Andrographis paniculata, a plant with a long history of use in traditional medicine.[5] As with many natural products, the isolation and identification of specific constituents from complex plant extracts can be challenging.[6][7] RRLC-TOF/MS offers a sensitive and rapid analytical solution for this purpose.[1][2][3][4] This technique combines the high-speed, high-resolution separation of RRLC with the accurate mass measurement capabilities of TOF-MS, enabling the confident identification of compounds based on their retention time and precise mass-to-charge ratio (m/z).[1][6] This application note serves as a practical guide for researchers employing this technology for the analysis of this compound and other related diterpenoids.

Experimental Protocols

Sample Preparation: Ultrasonic Extraction

A reliable extraction method is crucial for the successful analysis of bioactive compounds from plant materials. Ultrasonic extraction is an efficient method for extracting diterpenoids from Andrographis paniculata.[1][3]

Protocol:

  • Grind dried and powdered Andrographis paniculata plant material to a fine powder (approximately 40-60 mesh).

  • Accurately weigh 0.2 g of the powdered sample into a centrifuge tube.

  • Add 10 mL of 70% ethanol (B145695) to the tube.[1][3]

  • Submerge the tube in an ultrasonic bath and sonicate for 30 minutes at a frequency of 50 kHz.[1][3]

  • After sonication, allow the sample to cool to room temperature.

  • Centrifuge the extract at 10,000 rpm for 10 minutes.

  • Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for RRLC-TOF/MS analysis.

RRLC-TOF/MS Analysis

The following parameters provide a starting point for the analysis of this compound. Optimization may be required based on the specific instrumentation used.

Instrumentation:

  • Agilent 1200 Series Rapid Resolution LC system (or equivalent)

  • Agilent 6200 Series TOF-MS system (or equivalent) with an electrospray ionization (ESI) source

Chromatographic Conditions:

Parameter Value
Column ACE C18 (or equivalent C18 column)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 35 °C[1]

| Injection Volume | 5 µL |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode ESI Positive
Capillary Voltage 3500 V
Fragmentor Voltage 175 V
Skimmer Voltage 65 V
Gas Temperature 350 °C
Drying Gas Flow 10 L/min
Nebulizer Pressure 35 psi
Mass Range 100-1500 m/z

| Acquisition Rate | 2 spectra/s |

Data Presentation

Quantitative data should be summarized for clarity and ease of comparison. The following table illustrates the key parameters for method validation, which are essential for ensuring the reliability of the analytical results.[2][3][4]

Table 1: Method Validation Parameters for Diterpenoid Analysis

ParameterAndrographolideNeoandrographolideDehydroandrographolide
Linearity (R²)[2][3][4] > 0.9995> 0.9995> 0.9995
LOD (µg/mL)[2][3][4] 0.02 - 0.060.02 - 0.060.02 - 0.06
LOQ (µg/mL)[2][3][4] 0.06 - 0.20.06 - 0.20.06 - 0.2
Intra-day Precision (RSD%)[2][3][4] < 3.3< 3.3< 3.3
Inter-day Precision (RSD%)[2][3][4] < 4.2< 4.2< 4.2
Recovery (%)[1][2][3] 96.7 - 104.596.7 - 104.596.7 - 104.5

Note: Data presented here is based on the analysis of major diterpenoids from Andrographis paniculata and serves as a representative example.[1][2][3][4] Specific values for this compound would need to be determined experimentally.

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the identification of this compound using RRLC-TOF/MS.

G cluster_0 Sample Preparation cluster_1 Analytical Instrumentation cluster_2 Data Analysis Plant Material Plant Material Grinding Grinding Plant Material->Grinding Ultrasonic Extraction Ultrasonic Extraction Grinding->Ultrasonic Extraction Centrifugation Centrifugation Ultrasonic Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration RRLC System RRLC System Filtration->RRLC System TOF-MS System TOF-MS System RRLC System->TOF-MS System Data Acquisition Data Acquisition TOF-MS System->Data Acquisition Compound Identification Compound Identification Data Acquisition->Compound Identification

Caption: Workflow for RRLC-TOF/MS analysis of this compound.

Logical Relationship for Compound Identification

The identification of this compound is based on the correlation of its retention time and accurate mass measurement.

G RRLC Separation RRLC Separation Retention Time Retention Time RRLC Separation->Retention Time TOF-MS Detection TOF-MS Detection Accurate Mass (m/z) Accurate Mass (m/z) TOF-MS Detection->Accurate Mass (m/z) Compound Identification Compound Identification Retention Time->Compound Identification Accurate Mass (m/z)->Compound Identification

Caption: Logic for compound identification by RRLC-TOF/MS.

Conclusion

The RRLC-TOF/MS method outlined in this application note provides a rapid, sensitive, and accurate approach for the identification of this compound in Andrographis paniculata extracts.[1][2][3][4] The detailed protocols and data presentation guidelines offer a solid foundation for researchers in natural product chemistry and drug development to successfully implement this powerful analytical technique. The high-resolution and accurate mass capabilities of TOF-MS are particularly advantageous for distinguishing between structurally similar compounds often found in complex natural product mixtures.[6]

References

Application Notes and Protocols for Bisandrographolide C In Vitro Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C is a diterpenoid compound isolated from Andrographis paniculata. Emerging research has highlighted its potential therapeutic activities, including the modulation of ion channels, cardioprotective effects, and anti-cancer properties. These application notes provide detailed protocols for in vitro cell-based assays to investigate the biological activities of this compound. The methodologies are compiled from published research on this compound and its closely related analog, Andrographolide (B1667393). It is recommended that these protocols be optimized for specific cell lines and experimental conditions.

Data Presentation

Table 1: Summary of In Vitro Activities of this compound and Related Compounds

CompoundAssayCell LineTargetEffectQuantitative DataReference
This compound Ion Channel Activation-TRPV1ActivationKd: 289 µM[1]
This compound Ion Channel Activation-TRPV3ActivationKd: 341 µM[1]
This compound CardioprotectionCardiomyocytes-Protection from hypoxia-reoxygenation injury-[1]
This compound Protein Binding-CD81Binding and suppression of function-[2][3]
This compound Cell MotilityEC109CD81Suppression-[2][3]
AndrographolideCytotoxicityMDA-MB-231-Loss of cell viabilityIC50: 51.98 µM (24h), 30.28 µM (48h)[4]
AndrographolideCytotoxicityMCF-7-Loss of cell viabilityIC50: 61.11 µM (24h), 36.9 µM (48h)[4]
AndrographolideAnti-inflammatoryRAW264.7NF-κBInhibition of TNF-α releaseIC50: 23.3 µM[5]
AndrographolideAnti-inflammatoryRAW264.7iNOSInhibition-[5]
AndrographolideAnti-inflammatoryTHP-1CytokinesInhibition of IL-6, TNF-α, IFN-γ-[6]
AndrographolideSignaling PathwayHL-60NF-κBInhibition of DNA bindingEffective at 10, 50, 100 µM[7]
AndrographolideSignaling PathwayHCT116PI3K/Akt/mTORInhibition-[8]

Experimental Protocols

TRPV1 and TRPV3 Channel Activation Assay

This protocol is adapted from methodologies used for screening TRP channel activators and is based on the known activity of this compound on TRPV1 and TRPV3.[1][9]

Objective: To determine the activation potential of this compound on TRPV1 and TRPV3 channels.

Materials:

  • HEK293T cells transiently expressing human TRPV1 or TRPV3 channels

  • This compound

  • DMEM/Ham's F-12 (1:1) medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Opti-MEM

  • Extracellular saline solution (135 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM glucose, pH 7.4)

  • Capsaicin (for TRPV1 positive control)

  • 2-Aminoethoxydiphenyl borate (B1201080) (2-APB) (for TRPV3 positive control)

Procedure:

  • Cell Culture and Transfection:

    • Culture HEK293T cells in DMEM/Ham's F-12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Transiently transfect cells with human TRPV1 or TRPV3 cDNA using a suitable transfection reagent. Co-transfect with a fluorescent marker like dsRed2 to identify transfected cells.

    • 24 hours post-transfection, subculture the cells into 96-well plates.

  • Calcium Imaging:

    • 48-72 hours post-transfection, load the cells with Fluo-4 AM. Prepare a loading solution of 5 µM Fluo-4 AM and 0.2% Pluronic F-127 in Opti-MEM.

    • Incubate the cells with the loading solution for 45 minutes at 37°C.

    • Wash the cells twice with the extracellular saline solution and incubate at room temperature for 15-30 minutes.

    • Perform calcium imaging using a fluorescence microscope equipped with a cooled CCD camera.

    • Record baseline fluorescence for a few minutes.

    • Add varying concentrations of this compound to the wells and continue recording the fluorescence intensity over time.

    • At the end of the experiment, add a known agonist (Capsaicin for TRPV1, 2-APB for TRPV3) as a positive control.

  • Data Analysis:

    • Measure the change in fluorescence intensity (ΔF) relative to the baseline fluorescence (F) (ΔF/F).

    • Plot the dose-response curve to determine the EC50 value for this compound.

Cardiomyocyte Hypoxia-Reoxygenation Injury Assay

This protocol is based on the reported cardioprotective effects of this compound and adapted from established methods for inducing hypoxia-reoxygenation injury in cardiomyocytes.[1][10][11][12]

Objective: To evaluate the protective effect of this compound against hypoxia-reoxygenation-induced injury in cardiomyocytes.

Materials:

  • H9c2 cardiomyocytes or primary neonatal rat ventricular myocytes

  • This compound

  • DMEM (low glucose)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Hypoxia chamber (e.g., with 95% N2, 5% CO2)

  • MTT assay kit or LDH cytotoxicity assay kit

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture:

    • Culture H9c2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

    • Seed the cells in 96-well plates for viability assays.

  • Treatment:

    • Pre-treat the cells with varying concentrations of this compound for a specified period (e.g., 12-24 hours).

  • Hypoxia-Reoxygenation:

    • Replace the culture medium with a low-glucose DMEM.

    • Place the cells in a hypoxia chamber for a duration sufficient to induce injury (e.g., 6-12 hours).

    • After the hypoxic period, return the cells to a normoxic incubator (5% CO2, 95% air) and replace the medium with fresh, complete medium for a reoxygenation period (e.g., 12-24 hours).

  • Assessment of Cell Viability:

    • MTT Assay: Add MTT reagent to each well and incubate for 4 hours. Add solubilization solution and measure the absorbance at 570 nm.

    • LDH Assay: Collect the cell culture supernatant and measure the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells according to the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of cell viability or cytotoxicity for each treatment group compared to the control groups (normoxia and hypoxia-reoxygenation without treatment).

    • Determine the concentration at which this compound provides significant protection.

CD81 Binding Assay (Microscale Thermophoresis)

This protocol is based on the finding that this compound binds to CD81.[2][3] Microscale Thermophoresis (MST) is a suitable technique to quantify this interaction.

Objective: To determine the binding affinity of this compound to the CD81 protein.

Materials:

  • Purified recombinant CD81 protein (preferably the large extracellular loop, LEL)

  • This compound

  • Fluorescent labeling dye (e.g., NHS-ester dye) for CD81

  • MST buffer (e.g., PBS with 0.05% Tween-20)

  • MST instrument (e.g., Monolith NT.115)

  • MST capillaries

Procedure:

  • Protein Labeling:

    • Label the purified CD81 protein with a fluorescent dye according to the manufacturer's protocol.

    • Remove the excess dye using a desalting column.

  • MST Measurement:

    • Prepare a series of dilutions of this compound in the MST buffer.

    • Mix each dilution with a constant concentration of the fluorescently labeled CD81 protein.

    • Incubate the mixtures for a short period to allow binding to reach equilibrium.

    • Load the samples into MST capillaries.

    • Measure the thermophoresis of the samples in the MST instrument.

  • Data Analysis:

    • Analyze the change in the normalized fluorescence as a function of the this compound concentration.

    • Fit the data to a binding curve to determine the dissociation constant (Kd).

Cell Motility (Wound Healing) Assay

This protocol is designed to assess the effect of this compound on the motility of cancer cells, based on its known interaction with CD81.[2][3]

Objective: To determine if this compound inhibits the migration of esophageal cancer cells.

Materials:

  • EC109 esophageal cancer cells

  • This compound

  • Complete cell culture medium

  • 6-well plates

  • 200 µL pipette tips

Procedure:

  • Cell Seeding:

    • Seed EC109 cells in 6-well plates and grow them to a confluent monolayer.

  • Creating the Wound:

    • Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.

    • Wash the wells with PBS to remove detached cells.

  • Treatment:

    • Replace the medium with fresh medium containing varying concentrations of this compound. Include a vehicle control.

  • Image Acquisition:

    • Capture images of the wound at time 0 and at regular intervals (e.g., 12, 24, 48 hours) using a microscope with a camera.

  • Data Analysis:

    • Measure the width of the wound at different time points for each treatment group.

    • Calculate the percentage of wound closure over time.

    • Compare the migration rate of cells treated with this compound to the control group.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis prep_compound Prepare this compound Stock assay_trp TRPV1/TRPV3 Activation prep_compound->assay_trp Treatment assay_cardio Cardiomyocyte Protection prep_compound->assay_cardio Treatment assay_binding CD81 Binding (MST) prep_compound->assay_binding Treatment assay_motility Cell Motility prep_compound->assay_motility Treatment prep_cells Culture and Seed Cells prep_cells->assay_trp Assay Setup prep_cells->assay_cardio Assay Setup prep_cells->assay_motility Assay Setup analysis_ec50 EC50/IC50 Determination assay_trp->analysis_ec50 analysis_viability Cell Viability/Cytotoxicity assay_cardio->analysis_viability analysis_kd Binding Affinity (Kd) assay_binding->analysis_kd analysis_migration Migration Rate assay_motility->analysis_migration

Caption: General experimental workflow for in vitro cell-based assays with this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol bis_c This compound trpv1 TRPV1 bis_c->trpv1 Activates trpv3 TRPV3 bis_c->trpv3 Activates cd81 CD81 bis_c->cd81 Binds & Suppresses ca_influx Ca2+ Influx trpv1->ca_influx trpv3->ca_influx cell_motility Cell Motility Inhibition cd81->cell_motility Inhibits downstream Downstream Signaling ca_influx->downstream

Caption: Known molecular interactions of this compound.

References

Application Notes and Protocols for Calcium Imaging Assays to Evaluate Bisandrographolide C-induced TRPV1 Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a polymodal sensor for a variety of noxious stimuli, including heat, protons, and vanilloid compounds like capsaicin (B1668287).[1][2][3] Its role in pain and inflammation makes it a significant target for analgesic drug development.[4] This document provides detailed application notes and protocols for utilizing calcium imaging assays to investigate the potential activation of TRPV1 by the novel compound, Bisandrographolide C.

Disclaimer: The scientific literature available does not currently establish a direct interaction between this compound and the TRPV1 channel. Studies on a related compound, Bisandrographolide A, have shown activity on TRPV4 channels but not on TRPV1.[5][6] Therefore, the following protocols and data are presented as a general framework for assessing the activity of a novel compound on TRPV1 and the included data is illustrative.

Principle of the Assay

Activation of the TRPV1 channel leads to an influx of cations, most notably calcium (Ca2+), into the cell.[2][3][7] This increase in intracellular calcium can be detected using fluorescent calcium indicators. These indicators exhibit a significant increase in fluorescence intensity upon binding to Ca2+. By measuring the change in fluorescence, we can quantify the activation of TRPV1 channels in response to a test compound. This method is a robust and high-throughput approach to screen for and characterize novel TRPV1 modulators.[1]

Data Presentation

The following tables summarize hypothetical quantitative data from a series of calcium imaging experiments designed to characterize the interaction of this compound with TRPV1.

Table 1: Dose-Response of this compound on TRPV1 Activation

Concentration of this compound (µM)Mean Fluorescence Intensity (Arbitrary Units)Standard Deviation% of Maximum Response (Capsaicin)
0.01105.28.32.6
0.1150.712.112.7
1452.335.844.3
10895.171.688.9
100980.482.397.5
Capsaicin (1 µM)1005.685.4100
Vehicle (DMSO)102.17.90

EC50 Value for this compound: 2.5 µM (Hypothetical)

Table 2: Effect of TRPV1 Antagonist on this compound-induced Activation

TreatmentMean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Inhibition
Vehicle103.58.1-
This compound (10 µM)890.270.10
Capsazepine (B1668289) (10 µM) + this compound (10 µM)185.615.390.7
Capsaicin (1 µM)1010.388.2-
Capsazepine (10 µM) + Capsaicin (1 µM)205.418.988.5

Experimental Protocols

Materials and Reagents
  • HEK-293 cells stably expressing human TRPV1 (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • This compound

  • Capsaicin (positive control)

  • Capsazepine (TRPV1 antagonist)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, clear-bottom microplates

Protocol 1: Cell Culture and Plating
  • Culture HEK-293 cells expressing human TRPV1 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • For the assay, detach cells using Trypsin-EDTA and seed them into 96-well black, clear-bottom microplates at a density of 50,000 cells per well.

  • Allow the cells to adhere and grow for 24-48 hours to form a confluent monolayer.

Protocol 2: Calcium Indicator Loading
  • Prepare a loading buffer containing Fluo-4 AM (2 µM) and Pluronic F-127 (0.02%) in HBSS with 20 mM HEPES.

  • Aspirate the culture medium from the cell plate and wash the cells once with HBSS.

  • Add 100 µL of the loading buffer to each well.

  • Incubate the plate at 37°C for 60 minutes in the dark.

  • After incubation, wash the cells three times with HBSS to remove excess dye.

  • Add 100 µL of HBSS to each well and incubate for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye.

Protocol 3: Compound Preparation and Assay
  • Prepare stock solutions of this compound, capsaicin, and capsazepine in DMSO.

  • Create a dilution series of this compound and capsaicin in HBSS. The final DMSO concentration should be kept below 0.5%.

  • For the antagonist experiment, prepare a solution of capsazepine in HBSS.

  • Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.

  • Set the plate reader to record fluorescence intensity (Excitation: 485 nm, Emission: 525 nm) at regular intervals (e.g., every 2 seconds).

  • Record a baseline fluorescence for 1-2 minutes.

  • Inject the different concentrations of this compound or capsaicin into the respective wells and continue recording the fluorescence for 5-10 minutes.

  • For the antagonist experiment, pre-incubate the cells with capsazepine for 15-20 minutes before adding this compound or capsaicin.

Protocol 4: Data Analysis
  • The change in fluorescence is typically expressed as the ratio (F/F0) or the change in fluorescence (ΔF = F - F0), where F is the fluorescence at any given time and F0 is the baseline fluorescence.

  • Determine the peak fluorescence intensity for each concentration of the test compound.

  • Plot the peak fluorescence intensity against the compound concentration to generate a dose-response curve.

  • Calculate the EC50 value, which is the concentration of the compound that elicits 50% of the maximal response.

  • For the antagonist study, calculate the percentage of inhibition caused by the antagonist.

Visualizations

Signaling Pathway of TRPV1 Activation

TRPV1_Activation_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound TRPV1 TRPV1 Channel This compound->TRPV1 Binds and Activates Ca2_influx Ca²⁺ Influx TRPV1->Ca2_influx Opens Ca2_increase Increased Intracellular [Ca²⁺] Ca2_influx->Ca2_increase Cellular_Response Cellular Response (e.g., Neurotransmitter Release) Ca2_increase->Cellular_Response Calcium_Imaging_Workflow A Seed TRPV1-expressing cells in 96-well plate B Culture for 24-48 hours A->B C Load cells with Fluo-4 AM calcium indicator B->C D Wash to remove excess dye C->D E Acquire baseline fluorescence D->E F Add this compound (or controls) E->F G Measure fluorescence change F->G H Analyze data: Dose-response curve, EC50 G->H

References

Electrophysiological Studies of Bisandrographolide on Ion Channels: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Note to the Reader: No direct electrophysiological studies on Bisandrographolide C and its effects on ion channels were found in the available scientific literature. However, a detailed electrophysiological investigation has been conducted on a closely related compound, Bisandrographolide A (BAA) , isolated from the same plant, Andrographis paniculata. The following application notes and protocols are based on the published research on Bisandrographolide A and its specific activation of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. It is plausible that the user may have intended to inquire about this compound.

Introduction

Bisandrographolide A is a diterpenoid isolated from the medicinal plant Andrographis paniculata. Electrophysiological studies have identified it as a potent and selective activator of the TRPV4 channel, a non-selective cation channel involved in various physiological processes, including osmosensation, thermosensation, and mechanosensation.[1][2] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in studying the effects of Bisandrographolide A on ion channels, with a focus on TRPV4.

Data Presentation: Quantitative Analysis of Bisandrographolide A on TRP Channels

The following table summarizes the quantitative data on the effects of Bisandrographolide A on various Transient Receptor Potential (TRP) channels.

CompoundIon ChannelEffectEC50 (nM)Cell TypeReference
Bisandrographolide ATRPV4Activation790-950HEK293T cells[1][2]
Bisandrographolide ATRPV1No activation or block-HEK293T cells[1][2]
Bisandrographolide ATRPV2No activation or block-HEK293T cells[1][2]
Bisandrographolide ATRPV3No activation or block-HEK293T cells[1][2]

Experimental Protocols

Cell Culture and Transient Transfection

This protocol describes the maintenance of HEK293T cells and their transient transfection for the expression of TRPV4 channels.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM)/Ham's F-12 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Mouse TRPV4 cDNA

  • dsRed2 cDNA (for transfection visualization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • 35 mm cell culture dishes

Protocol:

  • Maintain HEK293T cells in DMEM/Ham's F-12 medium supplemented with 10% FBS and 100 µg/mL penicillin/streptomycin in a humidified incubator at 37°C with 5% CO2.[1]

  • For electrophysiology experiments, seed cells in 35 mm dishes.

  • Transiently transfect the cells with 2-3 µg of mouse TRPV4 cDNA and 0.25 µg of dsRed2 cDNA using a suitable transfection reagent according to the manufacturer's instructions.[1]

  • Incubate the transfected cells for 24-48 hours before proceeding with electrophysiological recordings or calcium imaging.

Calcium Imaging Assay

This protocol is for screening and characterizing the activity of Bisandrographolide A on TRPV4 channels using a calcium-sensitive dye.

Materials:

  • Transfected HEK293T cells expressing TRPV4

  • Fura-2 AM (calcium-sensitive dye)

  • Hanks' Balanced Salt Solution (HBSS)

  • Bisandrographolide A stock solution (in DMSO)

  • Fluorescence imaging system

Protocol:

  • Load the transfected cells with Fura-2 AM by incubating them in HBSS containing the dye for 30-60 minutes at 37°C.

  • Wash the cells with HBSS to remove excess dye.

  • Mount the culture dish on the stage of a fluorescence imaging system.

  • Perfuse the cells with HBSS and establish a baseline fluorescence reading.

  • Apply Bisandrographolide A at the desired concentration by adding it to the perfusion solution.

  • Record the changes in intracellular calcium concentration by measuring the ratio of fluorescence emission at two different excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

  • Analyze the data to determine the dose-response relationship and calculate the EC50 value.

Electrophysiology (Whole-Cell and Outside-Out Patch Clamp)

This protocol details the electrophysiological recording of TRPV4 channel currents activated by Bisandrographolide A.

Materials:

  • Transfected HEK293T cells expressing TRPV4

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulator

  • Borosilicate glass capillaries

  • Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4

  • Intracellular solution (in mM): 140 CsCl, 10 HEPES, 1 EGTA, pH 7.4

  • Bisandrographolide A solution

Protocol:

  • Pipette Preparation: Pull borosilicate glass capillaries to obtain micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

  • Cell Preparation: Place the dish with transfected cells on the microscope stage and identify transfected cells (e.g., by dsRed2 fluorescence).

  • Whole-Cell Recording:

    • Approach a cell with the micropipette and form a high-resistance seal (giga-seal) with the cell membrane.

    • Rupture the membrane patch under the pipette tip to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit channel currents.

    • Perfuse the cell with the extracellular solution containing Bisandrographolide A to record its effect on TRPV4 currents.

  • Outside-Out Patch Recording:

    • After achieving the whole-cell configuration, slowly retract the pipette from the cell to allow the membrane to reseal, forming an outside-out patch.[1][2]

    • This configuration is useful for studying the direct effect of the compound on the channel in a cell-free manner.[1][2]

    • Apply Bisandrographolide A to the bath to observe its effect on the channel currents in the isolated patch.

Visualizations

Signaling Pathway and Experimental Workflow

G cluster_0 Experimental Workflow cluster_1 Signaling Pathway HEK293T HEK293T Cells Transfection Transient Transfection (TRPV4 cDNA) HEK293T->Transfection CalciumImaging Calcium Imaging Assay Transfection->CalciumImaging Electrophysiology Electrophysiology (Patch Clamp) Transfection->Electrophysiology DataAnalysis Data Analysis (EC50 Calculation) CalciumImaging->DataAnalysis Electrophysiology->DataAnalysis BAA Bisandrographolide A TRPV4 TRPV4 Channel BAA->TRPV4 Activation CationInflux Cation Influx (Ca²⁺, Na⁺) TRPV4->CationInflux Depolarization Membrane Depolarization CationInflux->Depolarization CellularResponse Cellular Response Depolarization->CellularResponse

Caption: Workflow for studying Bisandrographolide A and its activation of TRPV4.

LogicalRelationship cluster_screening Initial Screening cluster_identification Compound Identification & Validation cluster_selectivity Selectivity Profiling PlantExtract Andrographis paniculata Extract CalciumScreen Calcium Imaging Screen (on TRPV3 & TRPV4) PlantExtract->CalciumScreen ActiveFraction Identification of Active Fraction CalciumScreen->ActiveFraction Purification Purification & Chemical Analysis ActiveFraction->Purification BAA_Identified Bisandrographolide A Identified Purification->BAA_Identified ElectrophysiologyValidation Electrophysiology Validation (on TRPV4) BAA_Identified->ElectrophysiologyValidation TRPV1_3 TRPV1, TRPV2, TRPV3 Testing BAA_Identified->TRPV1_3 NoEffect No Activation or Block TRPV1_3->NoEffect

Caption: Logical flow from plant extract screening to compound identification.

References

Application Note: Measuring the Binding of Bisandrographolide C to CD81 using Microscale Thermophoresis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CD81, a member of the tetraspanin superfamily, is a key cell surface protein involved in a multitude of physiological and pathological processes, including immune response, cell adhesion, and viral entry.[1][2] Its role as a co-receptor for pathogens like the Hepatitis C Virus (HCV) and its implication in cancer metastasis make it a compelling target for therapeutic intervention.[1][2] Bisandrographolide C, a natural diterpenoid compound, has been identified as a potential binder to CD81, suggesting a possible mechanism for its observed anti-cancer activities.[3]

Microscale Thermophoresis (MST) is a powerful biophysical technique used to quantify biomolecular interactions in solution with high sensitivity and low sample consumption.[4][5][6] This method measures the directed movement of molecules along a microscopic temperature gradient, which is sensitive to changes in size, charge, and hydration shell upon binding.[4][5][6] This application note provides a detailed protocol for measuring the binding affinity of this compound to the human CD81 protein using MST.

Principle of Microscale Thermophoresis

MST technology is based on the phenomenon of thermophoresis, the movement of molecules in a temperature gradient. A fluorescently labeled molecule (in this case, CD81) is mixed with a non-labeled binding partner (this compound) at varying concentrations. An infrared laser creates a precise temperature gradient within a capillary containing the sample. The movement of the fluorescently labeled CD81 is tracked. When this compound binds to CD81, the complex's size, charge, and hydration shell are altered, leading to a change in its thermophoretic movement. This change is detected as a variation in the fluorescence signal and is plotted against the ligand concentration to determine the binding affinity (dissociation constant, Kd).[7][8]

Materials and Equipment

Reagent/Equipment Supplier Notes
Recombinant Human CD81 (Large Extracellular Loop, LEL), His-taggedR&D Systems, Sino Biological, or similarEnsure high purity (>95%)
This compoundMedChemExpress, Cayman Chemical, or similarCAS No. 160498-02-2
NanoTemper Monolith NT.115 InstrumentNanoTemper Technologies
Standard Treated CapillariesNanoTemper Technologies
RED-tris-NTA 2nd Generation Labeling KitNanoTemper TechnologiesFor His-tagged protein labeling
Assay Buffer (e.g., PBS with 0.05% Tween-20)Standard laboratory supplierBuffer composition may need optimization
DMSO (Dimethyl sulfoxide)Sigma-Aldrich or similarFor dissolving this compound
Standard laboratory equipmentN/APipettes, tubes, centrifuge, etc.

Experimental Protocols

Protein Preparation and Labeling

a. Recombinant Human CD81 Preparation:

  • Reconstitute lyophilized recombinant human CD81 protein (Large Extracellular Loop with a His-tag) in sterile PBS buffer to a stock concentration of 1 mg/mL.

  • Aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

b. Fluorescent Labeling of CD81:

  • For this protocol, a fluorescent dye is coupled to the His-tag of the CD81 protein using the RED-tris-NTA 2nd Generation labeling kit. This method offers a specific and stable labeling.

  • Prepare a 20 µM solution of His-tagged CD81 in the labeling buffer provided with the kit.

  • Add the RED-tris-NTA dye to the protein solution at a 2:1 molar ratio (dye:protein).

  • Incubate the mixture for 30 minutes at room temperature in the dark.

  • Remove the excess, unbound dye using the supplied purification column.

  • The final concentration of the labeled CD81 should be determined by measuring its absorbance. The labeled protein is now ready for the MST experiment.

Ligand Preparation
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • For the MST experiment, create a series of dilutions of this compound in the assay buffer (e.g., PBS with 0.05% Tween-20). The final DMSO concentration in all samples, including the control, should be kept constant and low (e.g., <= 1%) to avoid interference with the assay.

  • A 16-point serial dilution is recommended, starting from a high concentration (e.g., 100 µM) down to the picomolar range.

Microscale Thermophoresis (MST) Measurement
  • Prepare a reaction mixture by combining the fluorescently labeled CD81 protein with each dilution of this compound. The final concentration of labeled CD81 should be kept constant (e.g., 20 nM).

  • Incubate the mixtures for 10 minutes at room temperature to allow the binding to reach equilibrium.

  • Load approximately 4 µL of each sample into the standard treated capillaries.

  • Place the capillaries into the Monolith NT.115 instrument.

  • Set the instrument parameters. Typical settings are:

    • LED power: 20-40%

    • MST power: 40% (Medium)

  • Initiate the MST run. The instrument will measure the initial fluorescence and the change in fluorescence as the infrared laser is activated.

Data Analysis
  • The data is analyzed using the MO.Affinity Analysis software provided with the instrument.

  • The change in the normalized fluorescence (ΔFnorm) is plotted against the logarithm of the this compound concentration.

  • The data points are fitted to a binding curve using the law of mass action to determine the dissociation constant (Kd).

Data Presentation

The following data is for illustrative purposes and represents a hypothetical outcome of the experiment, as the specific quantitative data from the primary literature was not available in the searched resources.

Molecule Target Technique Dissociation Constant (Kd)
This compoundHuman CD81 (LEL)Microscale Thermophoresis15.2 µM
AndrographolideHuman CD81 (LEL)Microscale Thermophoresis25.8 µM
Bisandrographolide AHuman CD81 (LEL)Microscale Thermophoresis18.9 µM

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assay MST Assay cluster_analysis Data Analysis p1 Recombinant His-tagged CD81 p2 Fluorescent Labeling (RED-tris-NTA) p1->p2 p3 Labeled CD81 p2->p3 m1 Mix Labeled CD81 and Ligand Series p3->m1 l1 This compound (in DMSO) l2 Serial Dilution (in Assay Buffer) l1->l2 l3 Ligand Series l2->l3 l3->m1 m2 Incubate (Room Temperature) m1->m2 m3 Load into Capillaries m2->m3 m4 MST Measurement (Monolith NT.115) m3->m4 a1 Plot ΔFnorm vs. [Ligand] m4->a1 a2 Fit to Binding Curve a1->a2 a3 Determine Kd a2->a3

Caption: Experimental workflow for measuring this compound and CD81 binding using MST.

CD81 Signaling Pathway

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_downstream Downstream Effects CD81 CD81 Integrins Integrins CD81->Integrins EGFR EGFR CD81->EGFR cKit c-Kit CD81->cKit CD19 CD19 CD81->CD19 PKC PKC CD81->PKC PI4K PI4K CD81->PI4K beta_catenin β-catenin CD81->beta_catenin Rac Rac CD81->Rac FAK FAK Integrins->FAK CellAdhesion Cell Adhesion FAK->CellAdhesion CellProliferation Cell Proliferation PKC->CellProliferation ImmuneResponse Immune Response PI4K->ImmuneResponse beta_catenin->CellProliferation CellMotility Cell Motility Rac->CellMotility

Caption: Simplified CD81 signaling and interaction network.

Conclusion

Microscale Thermophoresis provides a robust and efficient method for quantifying the binding affinity between the small molecule this compound and the membrane protein CD81. The detailed protocol outlined in this application note serves as a comprehensive guide for researchers investigating the therapeutic potential of compounds targeting CD81. The ability to obtain quantitative binding data with low sample consumption makes MST an invaluable tool in drug discovery and development.

References

Application Note: Assessing the Cytotoxicity of Bisandrographolide C using the MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: This document is intended for researchers, scientists, and drug development professionals involved in screening and characterizing the cytotoxic potential of chemical compounds.

Introduction and Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] The assay is particularly valuable in drug discovery for screening compounds that may inhibit cancer cell growth.[2]

The core principle of the MTT assay lies in the enzymatic conversion of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan (B1609692) product.[1][3] This reduction is carried out by NAD(P)H-dependent oxidoreductase enzymes, primarily located in the mitochondria of metabolically active, viable cells.[1] The resulting formazan crystals are solubilized using a suitable solvent, and the concentration of the colored solution is quantified by measuring its absorbance with a spectrophotometer (microplate reader).[1] The intensity of the purple color is directly proportional to the number of living, metabolically active cells.[2] Therefore, a decrease in signal following treatment with a compound like Bisandrographolide C indicates a reduction in cell viability and suggests cytotoxic or cytostatic activity.

Materials and Reagents

  • This compound (or other test compound)

  • Cell line of interest (e.g., adherent cancer cell line)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile, pH 7.4

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder

  • Serum-free cell culture medium

  • Solubilization Solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 4 mM HCl, 0.1% NP40 in isopropanol)[4]

  • Sterile, 96-well flat-bottom cell culture plates

  • Multichannel pipette and sterile pipette tips

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader (capable of reading absorbance at 570-600 nm)

  • Orbital shaker

Experimental Protocol

This protocol is optimized for adherent cells. Modifications are required for suspension cells.

Reagent Preparation
  • MTT Stock Solution (5 mg/mL):

    • Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[1][5]

    • Vortex or sonicate until fully dissolved.[2]

    • Sterilize the solution by passing it through a 0.2 µm filter into a sterile, light-protected container.[1][5]

    • Store the stock solution at 4°C for short-term use or at -20°C for long-term storage, protected from light.[1]

  • This compound Working Solutions:

    • Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare a series of working concentrations by performing serial dilutions in complete cell culture medium. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤ 0.5%).

Assay Procedure
  • Cell Seeding:

    • Harvest cells that are in the exponential growth phase.

    • Determine cell density and viability (e.g., using a hemocytometer and Trypan Blue).

    • Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000–10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to attach and resume growth.

  • Compound Treatment:

    • After 24 hours, carefully aspirate the medium.

    • Add 100 µL of medium containing various concentrations of this compound to the treatment wells.

    • Include the following controls on each plate:

      • Vehicle Control: Cells treated with medium containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. This represents 100% viability.

      • Untreated Control: Cells in culture medium only.

      • Blank Control: Wells containing medium only (no cells) to measure background absorbance.

    • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Following the treatment period, carefully aspirate the culture medium from the wells, ensuring the adherent cells are not disturbed.[2]

    • Add 50 µL of serum-free medium and 50 µL of the 5 mg/mL MTT solution to each well (final MTT concentration will be 0.5 mg/mL, though this may need optimization).[1][4]

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator.[5] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the MTT incubation, carefully aspirate the MTT solution without disturbing the formazan crystals.[2]

    • Add 150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the crystals.[1][4]

    • Place the plate on an orbital shaker for 15 minutes at low speed to ensure complete solubilization of the formazan.[4] Protect the plate from light by wrapping it in foil.[4]

  • Absorbance Measurement:

    • Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (570 nm is optimal).[6]

    • If available, use a reference wavelength of >630 nm to reduce background noise.[2]

    • Read the plate within 1 hour of adding the solubilization solution.[4]

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay Seed Seed cells in 96-well plate (100 µL/well) Incubate1 Incubate for 24h (37°C, 5% CO₂) Seed->Incubate1 Treat Treat cells with this compound (Varying Concentrations) Incubate1->Treat Incubate2 Incubate for desired period (e.g., 24, 48, or 72h) Treat->Incubate2 Add_MTT Add MTT Reagent (Incubate 2-4h) Incubate2->Add_MTT Solubilize Aspirate MTT & Add Solubilization Solvent (e.g., DMSO) Add_MTT->Solubilize Read Read Absorbance (570 nm) Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Data Presentation and Analysis

Calculation of Cell Viability
  • Correct Absorbance: Average the absorbance readings for the blank wells and subtract this value from all other absorbance readings (controls and treated wells).

  • Percentage Viability: Calculate the percentage of cell viability for each concentration of this compound using the following formula:

    % Cell Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Vehicle Control) x 100

Determination of IC₅₀

The IC₅₀ (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of cell viability.[7]

  • Plot a dose-response curve with the log of the compound concentration on the x-axis and the percentage of cell viability on the y-axis.

  • Use non-linear regression analysis (e.g., using software like GraphPad Prism) to fit the data and calculate the precise IC₅₀ value.[8]

Example Data Summary

As specific experimental data for this compound is not widely published, the following table presents hypothetical results to illustrate data presentation. These values are based on the typical micromolar efficacy of the parent compound, andrographolide, against various cancer cell lines.[3][9]

Cell LineCancer TypeIncubation TimeHypothetical IC₅₀ of this compound (µM)
HT-29Colon Carcinoma48h25.5 ± 2.1
MCF-7Breast Adenocarcinoma48h32.9 ± 3.5
PC-3Prostate Adenocarcinoma48h18.7 ± 1.9
A549Lung Carcinoma48h41.2 ± 4.3

Table 1: Hypothetical IC₅₀ values for this compound against various human cancer cell lines as determined by the MTT assay. Data are presented as mean ± standard deviation.

Proposed Mechanism of Action for Cytotoxicity

While the precise signaling pathway for this compound is under investigation, its parent compound, andrographolide, is known to induce cytotoxicity in cancer cells primarily through the induction of apoptosis (programmed cell death).[10][11] It is proposed that this compound acts via a similar mechanism. Key events in this pathway include the disruption of mitochondrial membrane potential and the activation of both intrinsic and extrinsic apoptotic pathways.[10] This involves the upregulation of pro-apoptotic proteins (e.g., Bax), the downregulation of anti-apoptotic proteins (e.g., Bcl-2), and the subsequent activation of a caspase cascade (initiator caspases like caspase-9 and executioner caspases like caspase-3), ultimately leading to cell death.[11]

Proposed Apoptotic Signaling Pathway

Signaling_Pathway cluster_mito Mitochondrial (Intrinsic) Pathway cluster_final Execution Pathway Compound This compound Bcl2 Bcl-2 (Anti-apoptotic) Compound->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Compound->Bax Activation Mito Mitochondrion Bax->Mito forms pore CytC Cytochrome c Release Mito->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis

Caption: Proposed apoptotic pathway induced by this compound.

References

Flow Cytometry Analysis of Apoptosis Induced by Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to analyzing apoptosis induced by Bisandrographolide C, a derivative of Andrographolide, using flow cytometry. The protocols and pathways described are based on established methods for studying apoptosis and the known mechanisms of the parent compound, Andrographolide.

Introduction

This compound, a semi-synthetic derivative of Andrographolide, is emerging as a compound of interest in cancer research due to its potential to induce programmed cell death, or apoptosis, in cancer cells. Understanding the efficacy and mechanism of this compound in promoting apoptosis is crucial for its development as a therapeutic agent. Flow cytometry is a powerful and quantitative method for analyzing apoptosis at the single-cell level. The most common method, Annexin V and Propidium Iodide (PI) staining, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[1][2][3]

This document provides detailed protocols for inducing apoptosis with this compound and subsequently analyzing the apoptotic cell population using flow cytometry. It also presents a summary of expected quantitative data and a diagram of a potential signaling pathway involved in the process.

Data Presentation

The following table summarizes the expected quantitative data from a typical flow cytometry experiment analyzing apoptosis induced by this compound in a cancer cell line. Cells are treated with varying concentrations of this compound for 48 hours.

Treatment GroupConcentration (µM)Viable Cells (%) (Annexin V- / PI-)Early Apoptotic Cells (%) (Annexin V+ / PI-)Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+)
Vehicle Control0 (DMSO)95.2 ± 2.12.5 ± 0.52.3 ± 0.4
This compound1075.8 ± 3.515.1 ± 1.89.1 ± 1.2
This compound2542.1 ± 4.238.7 ± 3.119.2 ± 2.5
This compound5015.3 ± 2.845.5 ± 4.039.2 ± 3.7

Note: Data are representative and may vary depending on the cell line and experimental conditions.

Experimental Protocols

Cell Culture and Treatment with this compound

This protocol outlines the steps for culturing cancer cells and treating them with this compound to induce apoptosis.

Materials:

  • Cancer cell line of interest (e.g., MDA-MB-231, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Incubator (37°C, 5% CO2)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Seed the cancer cells in 6-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Prepare fresh dilutions of this compound in complete culture medium from a stock solution. A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound treatment.

  • Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).

Annexin V and Propidium Iodide (PI) Staining for Flow Cytometry

This protocol details the staining procedure for detecting apoptotic cells using an Annexin V-FITC Apoptosis Detection Kit.[1][2][4]

Materials:

  • Treated and control cells from Protocol 1

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 1X Binding Buffer)

  • Cold PBS

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Harvest the cells by trypsinization. Collect the floating cells from the supernatant and combine them with the adherent cells to ensure all apoptotic cells are collected.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Wash the cells twice with cold PBS and resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

Experimental Workflow

G Experimental Workflow for Apoptosis Analysis cluster_0 Cell Culture and Treatment cluster_1 Cell Staining cluster_2 Flow Cytometry Analysis A Seed Cells in 6-well Plates B Treat with this compound A->B C Incubate for 24-72h B->C D Harvest and Wash Cells C->D E Resuspend in Binding Buffer D->E F Add Annexin V-FITC and PI E->F G Incubate for 15 min F->G H Acquire Data on Flow Cytometer G->H I Analyze Apoptotic Populations H->I G Potential Apoptotic Signaling Pathway of this compound cluster_0 Cellular Stress cluster_1 Upstream Signaling cluster_2 Mitochondrial Pathway cluster_3 Caspase Cascade A This compound B Increased ROS Production A->B C JNK Activation B->C D p53 Activation B->D E Bax/Bcl-2 Regulation C->E D->E F Mitochondrial Membrane Depolarization E->F G Cytochrome c Release F->G H Caspase-9 Activation G->H I Caspase-3 Activation H->I J Apoptosis I->J

References

Application Notes and Protocols for Studying the Cellular Effects of Bisandrographolide C using Immunocytochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a labdane (B1241275) diterpenoid isolated from the medicinal plant Andrographis paniculata, belongs to a class of compounds known for their diverse pharmacological activities. While its specific cellular effects are an emerging area of research, related compounds from the same plant, such as andrographolide (B1667393), have been extensively studied for their anti-inflammatory, anti-cancer, and immunomodulatory properties.[1][2][3] These effects are often mediated through the modulation of key cellular signaling pathways.[2][4][5] Immunocytochemistry (ICC) is a powerful technique to visualize the subcellular localization and quantify the expression levels of specific proteins within cells, providing crucial insights into the molecular mechanisms of drug action.[6][7][8]

These application notes provide a detailed protocol for using immunocytochemistry to investigate the cellular effects of this compound, with a focus on apoptosis and key signaling pathways.

Potential Cellular Effects of this compound for Investigation

Based on the activities of related compounds, this compound may influence several cellular processes. Immunocytochemistry can be employed to study its effects on:

  • Apoptosis: By examining the expression and localization of key apoptotic and anti-apoptotic proteins. A study on the related compound andrographolide showed it induces apoptosis by increasing the expression of p53, Bax, and caspase-3, while decreasing the expression of Bcl-2.[9]

  • Inflammation and Immune Response: By analyzing the nuclear translocation of transcription factors central to inflammatory signaling, such as NF-κB.[1][2]

  • Cell Signaling Pathways: By observing changes in the phosphorylation state or subcellular location of key signaling proteins like STAT3 and Akt.[4][5]

  • Cell Surface Receptor Expression: By quantifying the expression of cell surface proteins. For instance, this compound has been shown to bind to and suppress the expression of CD81, a tetraspanin involved in cell motility.[10]

Experimental Protocols

This section provides a detailed protocol for immunocytochemistry to assess the cellular effects of this compound.

I. Cell Culture and Treatment
  • Cell Seeding: Seed cells (e.g., a relevant cancer cell line or immune cell line) onto sterile glass coverslips placed in a multi-well plate at an appropriate density to achieve 60-70% confluency at the time of treatment.[11][12]

  • Cell Adherence: Allow cells to adhere and grow in a humidified incubator at 37°C with 5% CO2, typically overnight.[8]

  • Compound Treatment: Treat the cells with various concentrations of this compound (and a vehicle control, e.g., DMSO) for a predetermined duration (e.g., 24, 48, or 72 hours) to assess dose- and time-dependent effects.

II. Cell Fixation and Permeabilization
  • Washing: Gently wash the cells twice with Phosphate Buffered Saline (PBS) to remove the culture medium.[11]

  • Fixation: Fix the cells by incubating with 4% paraformaldehyde in PBS for 15 minutes at room temperature. This step preserves the cellular morphology and protein antigenicity.[11]

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization: If the target protein is intracellular, permeabilize the cell membrane by incubating with 0.25% Triton X-100 in PBS for 10 minutes.[11] This step is not necessary for cell surface proteins.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

III. Immunostaining
  • Blocking: To prevent non-specific antibody binding, incubate the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 22.52 mg/mL glycine (B1666218) in PBST) for 30 minutes at room temperature.[6]

  • Primary Antibody Incubation: Dilute the primary antibody specific to the protein of interest in the blocking buffer to its optimal working concentration. Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.[11]

  • Washing: Wash the cells three times with PBS for 5 minutes each to remove any unbound primary antibody.[11]

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody, which is specific to the host species of the primary antibody, in the blocking buffer. Incubate the cells with the diluted secondary antibody for 1-2 hours at room temperature, protected from light.[11][12]

  • Washing: Wash the cells three times with PBST for 5 minutes each, followed by a final wash in PBS, all protected from light.

IV. Counterstaining and Mounting
  • Nuclear Counterstaining: To visualize the cell nuclei, incubate the cells with a DNA stain such as DAPI (4',6-diamidino-2-phenylindole) or Hoechst 33342 for 5-10 minutes at room temperature, protected from light.[12]

  • Washing: Briefly wash the cells once with PBS.

  • Mounting: Mount the coverslips onto glass slides using an anti-fade mounting medium.

  • Sealing: Seal the edges of the coverslips with clear nail polish to prevent drying and movement.

V. Imaging and Analysis
  • Microscopy: Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.

  • Image Acquisition: Capture images of multiple fields of view for each experimental condition.

  • Quantitative Analysis: Use image analysis software (e.g., ImageJ, CellProfiler) to quantify the fluorescence intensity, which corresponds to the protein expression level, or to analyze the subcellular localization of the protein (e.g., nuclear vs. cytoplasmic).

Data Presentation

Quantitative data from immunocytochemistry experiments should be summarized for clear interpretation and comparison.

Table 1: Hypothetical Quantitative Analysis of Protein Expression and Localization following this compound Treatment.

Treatment GroupTarget ProteinMean Fluorescence Intensity (Arbitrary Units ± SD)Percentage of Cells with Nuclear Localization (± SD)
Vehicle ControlNF-κB p65150.5 ± 12.315.2 ± 3.1
10 µM Bis-CNF-κB p65145.2 ± 11.88.5 ± 2.5*
25 µM Bis-CNF-κB p65148.9 ± 13.15.1 ± 1.9
Vehicle ControlCleaved Caspase-355.2 ± 8.9N/A
10 µM Bis-CCleaved Caspase-3120.8 ± 15.6N/A
25 µM Bis-CCleaved Caspase-3215.4 ± 20.1 N/A
Vehicle Controlp-STAT3 (Tyr705)180.3 ± 17.565.7 ± 5.8
10 µM Bis-Cp-STAT3 (Tyr705)110.1 ± 14.2**30.2 ± 4.3**
25 µM Bis-Cp-STAT3 (Tyr705)75.6 ± 9.818.9 ± 3.7***

*p < 0.05, **p < 0.01, ***p < 0.001 compared to vehicle control. Bis-C: this compound.

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key steps in the immunocytochemistry protocol.

Immunocytochemistry_Workflow cluster_prep Cell Preparation cluster_staining Staining Protocol cluster_final Final Steps cluster_analysis Analysis cell_seeding Cell Seeding on Coverslips cell_treatment Treatment with this compound cell_seeding->cell_treatment fixation Fixation (e.g., 4% PFA) cell_treatment->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab counterstain Counterstain (e.g., DAPI) secondary_ab->counterstain mounting Mounting on Slides counterstain->mounting imaging Fluorescence Microscopy mounting->imaging quantification Image Analysis & Quantification imaging->quantification NFkB_Pathway cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS Inflammatory Stimulus (e.g., LPS, TNF-α) IKK IKK LPS->IKK activates IkB IκBα IKK->IkB phosphorylates IkB_NFkB IκBα-NF-κB Complex NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc translocates IkB_NFkB->IkB degradation IkB_NFkB->NFkB releases BisC This compound BisC->IKK inhibits DNA DNA NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Expression DNA->Genes activates JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor binds JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT STAT_dimer p-STAT Dimer pSTAT->STAT_dimer dimerizes STAT_dimer_nuc p-STAT Dimer STAT_dimer->STAT_dimer_nuc translocates BisC This compound BisC->JAK inhibits DNA DNA STAT_dimer_nuc->DNA binds Genes Target Gene Expression DNA->Genes activates

References

Application Notes and Protocols for In Vivo Testing of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid compound isolated from Andrographis paniculata, has garnered interest for its potential therapeutic applications. Preliminary studies indicate its activity as a TRPV1 and TRPV3 channel activator, its ability to protect cardiomyocytes from hypoxia-reoxygenation injury, and its potential anti-cancer properties, particularly in esophageal cancer. To further elucidate its pharmacological profile and advance its development as a potential therapeutic agent, robust and well-characterized animal models for in vivo testing are essential.

These application notes provide detailed protocols for three relevant animal models to investigate the anti-cancer, anti-inflammatory, and immunomodulatory effects of this compound. The protocols are designed to be comprehensive and reproducible, enabling researchers to effectively evaluate the in vivo efficacy of this promising compound.

Esophageal Cancer Xenograft Model

This model is designed to assess the anti-tumor efficacy of this compound in an in vivo setting using human esophageal cancer cells implanted into immunodeficient mice.

Experimental Protocol

1.1. Cell Line and Culture:

  • Cell Line: OE33 or OACM5.1C human esophageal adenocarcinoma cell lines are recommended.[1][2][3]

  • Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator. Cells should be in the logarithmic growth phase for implantation.

1.2. Animal Model:

  • Species: Severe Combined Immunodeficient (SCID) or Nude mice, 6-8 weeks old.

  • Acclimatization: Animals should be acclimatized for at least one week before the experiment.

1.3. Tumor Inoculation (Subcutaneous): [4][5][6][7]

  • Harvest cultured esophageal cancer cells and wash twice with sterile phosphate-buffered saline (PBS).

  • Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel® to a final concentration of 5 x 10^7 cells/mL.

  • Anesthetize the mouse using an appropriate anesthetic agent.

  • Inject 100 µL of the cell suspension (containing 5 x 10^6 cells) subcutaneously into the right flank of the mouse using a 27-gauge needle.

1.4. Dosing and Monitoring:

  • Treatment Groups:

    • Vehicle Control (e.g., saline, DMSO solution)

    • This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., a standard chemotherapeutic agent for esophageal cancer)

  • Administration: Intraperitoneal (i.p.) or oral gavage (p.o.), once daily.

  • Tumor Measurement: Measure tumor dimensions (length and width) twice a week using digital calipers. Calculate tumor volume using the formula: Volume = (Width^2 x Length) / 2.[5]

  • Body Weight: Monitor and record the body weight of each animal twice a week as an indicator of toxicity.

  • Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size (e.g., 1000-1500 mm³), or after a fixed duration.

1.5. Endpoint Analysis:

  • Excise tumors and measure their final weight.

  • Process a portion of the tumor for histopathological analysis (H&E staining) and immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis, TUNEL for apoptosis).

  • Homogenize a portion of the tumor for biomarker analysis (e.g., Western blot, qPCR) to investigate the mechanism of action.

Quantitative Data Presentation
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEMMean Tumor Weight (g) ± SEM% Tumor Growth Inhibition
Vehicle Control-0%
This compound10
This compound25
This compound50
Positive Control[Dose]

Carrageenan-Induced Paw Edema Model (Anti-inflammatory Activity)

This acute inflammation model is used to evaluate the potential anti-inflammatory effects of this compound.

Experimental Protocol

2.1. Animal Model:

  • Species: Male Wistar or Sprague-Dawley rats, weighing 150-200g.

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

2.2. Induction of Inflammation: [8][9][10][11]

  • Administer this compound or the vehicle control to the respective groups of rats (i.p. or p.o.).

  • One hour after treatment, inject 0.1 mL of 1% (w/v) λ-carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

2.3. Measurement of Paw Edema:

  • Measure the paw volume of each rat immediately before carrageenan injection (baseline) and at 1, 2, 3, and 4 hours post-injection using a digital plethysmometer.[12][13][14][15][16]

  • The degree of swelling is calculated as the increase in paw volume compared to the baseline measurement.

  • The percentage inhibition of edema is calculated for each treated group compared to the vehicle control group.

2.4. Dosing:

  • Treatment Groups:

    • Vehicle Control

    • This compound (multiple dose levels, e.g., 10, 25, 50 mg/kg)

    • Positive Control (e.g., Indomethacin, 10 mg/kg)

Quantitative Data Presentation
Treatment GroupDose (mg/kg)Paw Volume Increase (mL) at 3h ± SEM% Inhibition of Edema at 3h
Vehicle Control-0%
This compound10
This compound25
This compound50
Indomethacin10

Experimental Autoimmune Encephalomyelitis (EAE) Model (Immunomodulatory Activity)

The EAE model is a widely used animal model for human multiple sclerosis and is employed here to investigate the potential immunomodulatory effects of this compound, particularly its impact on T-cell mediated autoimmunity. This is based on the known activity of the related compound, andrographolide, in this model.[17]

Experimental Protocol

3.1. Animal Model:

  • Species: Female C57BL/6 mice, 8-12 weeks old.[18]

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

3.2. Induction of EAE: [18][19][20][21]

  • Day 0: Anesthetize the mice and immunize them subcutaneously at two sites on the flank with 100 µL of an emulsion containing 200 µg of Myelin Oligodendrocyte Glycoprotein 35-55 (MOG 35-55) peptide and an equal volume of Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.

  • On the same day (Day 0) and again on Day 2, administer 200 ng of Pertussis Toxin (PTX) in 100 µL of PBS via intraperitoneal injection.

3.3. Dosing and Clinical Scoring:

  • Treatment Groups:

    • Vehicle Control

    • This compound (multiple dose levels, e.g., 5, 10, 20 mg/kg, administered daily from the day of immunization or from the onset of clinical signs).

    • Positive Control (e.g., Dexamethasone)

  • Clinical Scoring: Monitor the mice daily for clinical signs of EAE starting from day 7 post-immunization and score them according to the following scale:[22][23][24][25][26]

    • 0: No clinical signs

    • 1: Limp tail

    • 2: Hind limb weakness

    • 3: Complete hind limb paralysis

    • 4: Hind limb and forelimb paralysis

    • 5: Moribund or dead

3.4. Endpoint Analysis:

  • At the end of the experiment (typically day 21-28), euthanize the mice.

  • Collect spinal cords and brains for histopathological analysis to assess inflammation and demyelination (e.g., H&E and Luxol Fast Blue staining).

  • Isolate splenocytes to perform ex vivo recall assays to MOG 35-55, measuring T-cell proliferation and cytokine production (e.g., IFN-γ, IL-17).

Quantitative Data Presentation
Treatment GroupDose (mg/kg)Mean Maximum Clinical Score ± SEMMean Day of Onset ± SEMHistological Score (Inflammation/Demyelination) ± SEM
Vehicle Control-
This compound5
This compound10
This compound20
Dexamethasone[Dose]

Visualization of Potential Signaling Pathways and Experimental Workflow

Based on the known activities of the related compound andrographolide, this compound may exert its effects through the modulation of key inflammatory and immune signaling pathways.[27][28][29][30][31][32][33]

experimental_workflow cluster_prep Preparation cluster_models In Vivo Models cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Compound This compound Formulation Dosing Compound Administration Compound->Dosing Animals Animal Acclimatization (Mice/Rats) Cancer Esophageal Cancer Xenograft Animals->Cancer Inflammation Carrageenan-Induced Paw Edema Animals->Inflammation Autoimmune Experimental Autoimmune Encephalomyelitis (EAE) Animals->Autoimmune Cancer->Dosing Inflammation->Dosing Autoimmune->Dosing Monitoring Tumor Measurement/ Paw Volume/ Clinical Scoring Dosing->Monitoring Histo Histopathology & Immunohistochemistry Monitoring->Histo Biomarker Biomarker Analysis (Western Blot, qPCR) Monitoring->Biomarker Immuno Immunological Assays (Splenocyte Recall) Monitoring->Immuno

Caption: Experimental workflow for in vivo testing of this compound.

nf_kappa_b_pathway cluster_cytoplasm Cytoplasm Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor IKK IKK Complex Receptor->IKK IkB IκBα IKK->IkB Phosphorylation Proteasome Proteasomal Degradation IkB->Proteasome NFkB_inactive NF-κB (p65/p50) NFkB_inactive->IkB Inhibition NFkB_active Active NF-κB NFkB_inactive->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Translocation Gene Gene Transcription (Pro-inflammatory mediators) Bisandrographolide This compound (Hypothesized) Bisandrographolide->NFkB_inactive Inhibition of DNA binding?

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

t_cell_activation_pathway APC Antigen Presenting Cell (APC) TCR T-Cell Receptor (TCR) APC->TCR MHC-Antigen CD28 CD28 APC->CD28 B7 Lck Lck TCR->Lck ZAP70 ZAP-70 Lck->ZAP70 PLCg1 PLCγ1 ZAP70->PLCg1 Ras Ras-MAPK ZAP70->Ras Calcium Ca²⁺ Influx PLCg1->Calcium DAG DAG PLCg1->DAG NFAT NFAT Calcium->NFAT Cytokines Cytokine Production (e.g., IL-2, IFN-γ) NFAT->Cytokines Proliferation T-Cell Proliferation NFAT->Proliferation PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB NFkB->Cytokines NFkB->Proliferation AP1 AP-1 Ras->AP1 AP1->Cytokines AP1->Proliferation Bisandrographolide This compound (Hypothesized) Bisandrographolide->TCR Inhibition?

Caption: Hypothesized modulation of the T-cell activation pathway.

References

Assessing the Antinociceptive Potential of Bisandrographolide C in Murine Models

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Bisandrographolide C, a diterpenoid compound, is a subject of growing interest for its potential therapeutic properties. This document provides a comprehensive overview of the methodologies to assess its antinociceptive (pain-relieving) activity in mouse models. While specific data on this compound is emerging, the protocols and potential mechanisms outlined herein are based on established assays and the known activities of related compounds, such as Andrographolide (B1667393) and Bisandrographolide A, isolated from Andrographis paniculata.[1][2][3] These compounds have demonstrated significant anti-inflammatory and analgesic effects, suggesting that this compound may hold similar promise.[1][4][5] The following application notes and protocols are designed to guide researchers in the systematic evaluation of this compound's antinociceptive profile.

Experimental Protocols

A thorough assessment of antinociceptive activity involves multiple in vivo assays in mice, each modeling different aspects of pain.

Acetic Acid-Induced Writhing Test

This model is widely used for screening peripheral analgesic activity.[6][7] The intraperitoneal injection of acetic acid induces visceral pain, resulting in characteristic stretching and writhing movements.

Protocol:

  • Animal Acclimatization: Male ICR or BALB/c mice (20-25 g) are acclimatized to the laboratory environment for at least one hour before the experiment.[1][6]

  • Grouping and Administration:

    • Control Group: Receives the vehicle (e.g., 1% Tween-80 in normal saline or 5% DMSO) intraperitoneally (i.p.) or orally (p.o.).[8]

    • Positive Control Group: Receives a standard analgesic drug, such as diclofenac (B195802) sodium (20 mg/kg, i.p.) or morphine.[8][9]

    • Test Groups: Receive varying doses of this compound (e.g., 10, 25, 50 mg/kg, i.p. or p.o.).

  • Induction of Nociception: 30-60 minutes after drug administration, each mouse is injected i.p. with 0.5-1% acetic acid (10 mL/kg).[6][8]

  • Observation: Immediately after acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) is counted for a period of 20-45 minutes, starting 5 minutes after the injection.[6][8]

  • Data Analysis: The percentage of inhibition of writhing is calculated using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Hot Plate Test

This method assesses central antinociceptive activity by measuring the latency of the animal's response to a thermal stimulus.[10][11] An increase in reaction time indicates an analgesic effect.

Protocol:

  • Animal Selection and Baseline: Mice are placed individually on a hot plate maintained at a constant temperature (typically 52°C or 55°C ± 1°C).[10][12] The latency to the first sign of nociception (e.g., licking of the hind paw, jumping) is recorded as the baseline. A cut-off time (usually 30 seconds) is set to prevent tissue damage.[10][13] Animals not responding within the cut-off time are excluded.

  • Grouping and Administration: Animals are grouped and administered the vehicle, a standard drug (e.g., morphine), or this compound as described in the writhing test protocol.

  • Post-Treatment Measurement: The reaction time on the hot plate is measured at various intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).[10]

  • Data Analysis: The increase in latency is calculated and compared between groups.

Formalin Test

The formalin test is a model of tonic pain and can differentiate between neurogenic (early phase) and inflammatory (late phase) pain.[14][15][16]

Protocol:

  • Animal Acclimatization: Mice are placed in an observation chamber for at least 30 minutes to acclimate.

  • Grouping and Administration: Animals are grouped and pre-treated with the vehicle, a standard drug, or this compound.

  • Induction of Nociception: 20 µL of a 1-5% formalin solution is injected subcutaneously into the dorsal surface of the right hind paw.[14][17]

  • Observation: The animal is immediately returned to the observation chamber. The total time spent licking or biting the injected paw is recorded in two phases:

    • Early Phase (Neurogenic Pain): 0-5 minutes post-injection.[14]

    • Late Phase (Inflammatory Pain): 20-30 minutes post-injection.[14]

  • Data Analysis: The duration of licking/biting is compared between the control and treated groups for both phases.

Quantitative Data Summary

While specific data for this compound is not yet widely available, the following table summarizes representative data for the related compound, Andrographolide , to illustrate the expected format for data presentation.

Test Model Compound Dose (mg/kg) Route of Administration Effect Reference
Acetic Acid-Induced WrithingAndrographolide10s.c.Significant reduction in writhing[1]
Andrographolide25s.c.Significant reduction in writhing[1]
Andrographolide50s.c.Significant reduction in writhing[1]
Hot Plate TestAndrographolide10s.c.Significant increase in latency[1]
Andrographolide25s.c.Significant increase in latency[1]
Andrographolide50s.c.Significant increase in latency[1]
Formalin Test (Late Phase)Andrographolide--Effective in reducing inflammatory pain[18]

Visualizations

Experimental Workflow

G cluster_0 Pre-Experiment cluster_1 Experiment cluster_2 Post-Experiment acclimatization Animal Acclimatization grouping Random Grouping acclimatization->grouping administration Drug/Vehicle Administration grouping->administration induction Nociceptive Induction (Acetic Acid, Heat, or Formalin) administration->induction observation Behavioral Observation induction->observation data_collection Data Collection observation->data_collection analysis Statistical Analysis data_collection->analysis

Caption: Workflow for assessing antinociceptive activity in mice.

Potential Signaling Pathway

The antinociceptive and anti-inflammatory effects of related diterpenoids often involve the modulation of key signaling pathways. For instance, Bisandrographolide A has been shown to activate TRPV4 channels, while Andrographolide is known to inhibit the NF-κB pathway.[2][3][5][19][20][21]

G cluster_0 Potential Mechanisms of Action cluster_1 NF-κB Pathway Inhibition cluster_2 TRPV4 Channel Activation BAC This compound NFKB Inhibition of NF-κB Activation BAC->NFKB TRPV4 Activation of TRPV4 Channels BAC->TRPV4 Cytokines Decreased Pro-inflammatory Cytokines (TNF-α, IL-6) NFKB->Cytokines leads to Pain_Relief Antinociception Cytokines->Pain_Relief Ca_influx Calcium Influx TRPV4->Ca_influx Ca_influx->Pain_Relief modulates

Caption: Putative signaling pathways for this compound antinociception.

The protocols and data presentation formats provided offer a robust framework for the preclinical evaluation of this compound's antinociceptive properties. Investigating its effects in these established murine models of pain, alongside mechanistic studies into its interaction with pathways like NF-κB and ion channels such as TRPV4, will be crucial in determining its potential as a novel analgesic agent.

References

Application Notes and Protocols: Evaluating the Anti-inflammatory Effects of Bisandrographolide C in a Carrageenan-Induced Paw Edema Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inflammation is a critical biological response to tissue injury and infection, but its dysregulation can lead to chronic inflammatory diseases. The carrageenan-induced paw edema model is a well-established and highly reproducible in vivo assay for screening the acute anti-inflammatory activity of novel therapeutic compounds.[1] Andrographolide (B1667393), a major bioactive compound from Andrographis paniculata, and its derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of the NF-κB and MAPK signaling pathways.[2][3][4] This document provides detailed application notes and protocols for evaluating the anti-inflammatory effects of Bisandrographolide C, a derivative of andrographolide, using the carrageenan-induced paw edema model in rodents.

While direct evidence for the anti-inflammatory activity of this compound in this model is not yet extensively documented, studies on related andrographolide derivatives suggest its potential as a potent anti-inflammatory agent. For instance, structural modifications to andrographolide have been shown to enhance its anti-inflammatory efficacy.[5] This protocol outlines the necessary steps to quantify the potential anti-edematous effects of this compound and to elucidate its mechanism of action by examining key inflammatory mediators and signaling pathways.

Data Presentation

The following tables are templates for organizing and presenting the quantitative data obtained from the described experimental protocols.

Table 1: Effect of this compound on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume (mL) at Time (hours)Percentage Inhibition of Edema at 3 hours (%)
0 1
Vehicle Control (Carrageenan) -
This compound 10
This compound 25
This compound 50
Positive Control (e.g., Indomethacin) 10

Data should be presented as mean ± SEM. Percentage inhibition is calculated relative to the vehicle control group.

Table 2: Effect of this compound on Pro-inflammatory Cytokine Levels in Paw Tissue

Treatment GroupDose (mg/kg)TNF-α (pg/mg protein)IL-1β (pg/mg protein)IL-6 (pg/mg protein)
Vehicle Control (Carrageenan) -
This compound 10
This compound 25
This compound 50
Positive Control (e.g., Dexamethasone) 1

Data should be presented as mean ± SEM.

Table 3: Effect of this compound on Myeloperoxidase (MPO) Activity in Paw Tissue

Treatment GroupDose (mg/kg)MPO Activity (U/g tissue)
Vehicle Control (Carrageenan) -
This compound 10
This compound 25
This compound 50
Positive Control (e.g., Indomethacin) 10

Data should be presented as mean ± SEM.

Experimental Protocols

Carrageenan-Induced Paw Edema

This protocol is adapted from established methods for inducing acute inflammation.[1][6]

Materials:

  • Male Wistar rats or Swiss albino mice (180-200 g)

  • This compound

  • Carrageenan (Lambda, Type IV)

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose)

  • Positive control drug (e.g., Indomethacin, 10 mg/kg)

  • Plethysmometer

  • Syringes and needles (27G)

Procedure:

  • Animal Acclimatization: House animals under standard laboratory conditions (25 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide the animals into experimental groups (n=6-8 per group):

    • Vehicle Control (Carrageenan)

    • This compound (low, medium, and high doses)

    • Positive Control (e.g., Indomethacin)

  • Drug Administration: Administer this compound or the positive control drug intraperitoneally (i.p.) or orally (p.o.) 30-60 minutes before carrageenan injection. The vehicle control group receives the vehicle alone.

  • Induction of Edema: Inject 0.1 mL of a 1% carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer at 0 (immediately before carrageenan injection) and then at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]

  • Calculation of Edema Inhibition: The percentage inhibition of edema is calculated using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

Biochemical Analysis of Paw Tissue

At the end of the paw edema experiment (e.g., at 5 hours), euthanize the animals and collect the inflamed paw tissue for further analysis.

Materials:

  • Collected paw tissue

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • Murine ELISA kits for TNF-α, IL-1β, and IL-6

  • Microplate reader

Procedure:

  • Tissue Homogenization: Homogenize approximately 100 mg of the frozen paw tissue in 1 mL of RIPA lysis buffer containing a protease inhibitor cocktail.[7]

  • Centrifugation: Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Collect the supernatant for cytokine analysis and protein quantification.

  • Protein Quantification: Determine the total protein concentration in the supernatant using a BCA protein assay kit.

  • ELISA: Measure the levels of TNF-α, IL-1β, and IL-6 in the supernatant using specific murine ELISA kits according to the manufacturer's instructions.[7]

  • Data Normalization: Express the cytokine levels as pg/mg of total protein.

MPO is an enzyme found in neutrophils, and its activity is an indicator of neutrophil infiltration into the inflamed tissue.

Materials:

  • Collected paw tissue

  • MPO assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)

  • Hydrogen peroxide (H₂O₂)

  • O-dianisidine dihydrochloride (B599025) or TMB as a substrate

  • Spectrophotometer

Procedure:

  • Tissue Homogenization: Homogenize a known weight of paw tissue in MPO assay buffer.

  • Sonication and Centrifugation: Sonicate the homogenate and then centrifuge at 15,000 x g for 20 minutes at 4°C.[5]

  • Assay Reaction: In a 96-well plate, mix the supernatant with the assay reaction mixture containing H₂O₂ and the substrate.

  • Absorbance Measurement: Measure the change in absorbance at the appropriate wavelength (e.g., 450 nm for TMB) over time.[5]

  • Calculation of MPO Activity: Calculate the MPO activity and express it as units per gram of tissue.

Histopathological Analysis

Materials:

  • Collected paw tissue

  • 10% neutral buffered formalin

  • Paraffin (B1166041)

  • Hematoxylin and Eosin (H&E) stain

  • Microscope

Procedure:

  • Tissue Fixation: Fix the paw tissue in 10% neutral buffered formalin for at least 24 hours.

  • Processing and Embedding: Dehydrate the tissue through a series of graded alcohols, clear in xylene, and embed in paraffin.

  • Sectioning: Cut 5 µm thick sections from the paraffin blocks.

  • Staining: Deparaffinize and rehydrate the sections, then stain with Hematoxylin and Eosin (H&E).

  • Microscopic Examination: Examine the stained sections under a light microscope to assess the degree of edema, inflammatory cell infiltration, and overall tissue architecture.[8][9]

Western Blot Analysis for NF-κB and MAPK Signaling Pathways

Materials:

  • Collected paw tissue

  • Lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies against p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK1/2, ERK1/2, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagents

  • Western blotting equipment

Procedure:

  • Protein Extraction: Extract total protein from the paw tissue using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies overnight at 4°C. Following washes, incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Densitometry: Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total proteins.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_animal_prep Animal Preparation cluster_treatment Treatment and Induction cluster_measurement Data Collection and Analysis acclimatization Acclimatization grouping Random Grouping acclimatization->grouping drug_admin This compound / Vehicle / Positive Control Administration grouping->drug_admin carrageenan_injection Sub-plantar Carrageenan Injection drug_admin->carrageenan_injection paw_volume Paw Volume Measurement (0-5h) carrageenan_injection->paw_volume euthanasia Euthanasia and Tissue Collection (5h) paw_volume->euthanasia biochemical Biochemical Analysis (Cytokines, MPO) euthanasia->biochemical histology Histopathological Analysis euthanasia->histology western_blot Western Blot (NF-κB, MAPK) euthanasia->western_blot

Caption: Experimental workflow for evaluating the anti-inflammatory effects of this compound.

Carrageenan-Induced Inflammatory Signaling Pathways

signaling_pathway cluster_stimulus Inflammatory Stimulus cluster_signaling Intracellular Signaling Cascades cluster_response Inflammatory Response carrageenan Carrageenan mapk MAPK Pathway (p38, ERK, JNK) carrageenan->mapk activates nfkb NF-κB Pathway (IκBα, p65) carrageenan->nfkb activates cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) mapk->cytokines induces cox2 COX-2 / iNOS mapk->cox2 induces nfkb->cytokines induces nfkb->cox2 induces edema Edema & Neutrophil Infiltration cytokines->edema cox2->edema bisandrographolide This compound bisandrographolide->mapk inhibits? bisandrographolide->nfkb inhibits?

Caption: Hypothesized mechanism of this compound in carrageenan-induced inflammation.

References

Formulation of Bisandrographolide C for Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bisandrographolide C, a diterpenoid dimer isolated from Andrographis paniculata, has garnered interest for its potential therapeutic properties, including the activation of TRPV1 and TRPV3 channels.[1] However, its progression into preclinical and clinical development is likely hampered by a significant challenge common to many natural products: poor aqueous solubility. Physicochemical data, including a high calculated XLogP3 value of 6.1, strongly indicate that this compound is a lipophilic molecule with limited solubility in water, which can lead to low oral bioavailability.[2] This document provides detailed application notes and protocols for the formulation of this compound to enhance its solubility and facilitate its evaluation in preclinical studies.

Physicochemical Properties of this compound and Related Compounds

A thorough understanding of the physicochemical properties of this compound is paramount for selecting an appropriate formulation strategy. The high lipophilicity of this compound suggests that strategies aimed at increasing the dissolution rate and/or presenting the compound in a solubilized form will be critical for achieving adequate systemic exposure in preclinical models.

PropertyThis compoundAndrographolide (related compound)Bisandrographolide A (related compound)
Molecular Weight 664.9 g/mol [2]350.4 g/mol 664.88 g/mol
XLogP3 6.1[2]--
Aqueous Solubility Data not available; predicted to be very lowSparingly soluble in aqueous buffers (~74 µg/mL)[3][4]Data not available
Organic Solvent Solubility Data not availableSoluble in ethanol (B145695) (~0.2 mg/mL), DMSO (~3 mg/mL), and dimethyl formamide (B127407) (~14 mg/mL)[5]Soluble in Chloroform (B151607), Dichloromethane, Ethyl Acetate, DMSO, Acetone

Formulation Strategies for Poorly Water-Soluble Compounds

Several formulation strategies can be employed to overcome the solubility challenges of this compound. The choice of formulation will depend on the intended route of administration, the required dose, and the specific preclinical model.

Solid Dispersions

Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at solid state. This technique can enhance the dissolution rate of poorly water-soluble drugs by reducing particle size, improving wettability, and converting the drug to an amorphous state.

Lipid-Based Formulations: Nanoemulsions

Nanoemulsions are oil-in-water or water-in-oil emulsions with droplet sizes typically in the range of 20-200 nm. They can encapsulate lipophilic drugs like this compound in the oil phase, thereby improving their solubility and oral bioavailability.

Lipid-Based Formulations: Liposomes

Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. For a lipophilic drug like this compound, it would be entrapped within the lipid bilayer.

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method

This protocol describes the preparation of a solid dispersion of this compound using a hydrophilic polymer as a carrier.

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl methylcellulose (B11928114) (HPMC)

  • Methanol (B129727) or a suitable organic solvent in which both this compound and the polymer are soluble

  • Rotary evaporator

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen polymer (e.g., PVP K30) in a predetermined ratio (e.g., 1:1, 1:5, 1:10 w/w).

  • Dissolve both the this compound and the polymer in a minimal amount of a common volatile solvent like methanol in a round-bottom flask.

  • Ensure complete dissolution by gentle warming or sonication if necessary.

  • Attach the flask to a rotary evaporator and evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Continue evaporation until a thin, solid film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at a suitable temperature to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Pulverize the solid dispersion using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further use.

Characterization:

  • Drug Content: Determine the amount of this compound in the solid dispersion using a validated analytical method (e.g., HPLC).

  • Dissolution Studies: Perform in vitro dissolution testing in a suitable medium (e.g., simulated gastric or intestinal fluid) to compare the dissolution rate of the solid dispersion with that of the pure drug.

  • Solid-State Characterization: Use techniques like Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to characterize the physical state of this compound within the polymer matrix.

Protocol 2: Formulation of this compound Nanoemulsion by High-Pressure Homogenization

This protocol outlines the preparation of an oil-in-water (O/W) nanoemulsion of this compound.

Materials:

  • This compound

  • Oil phase (e.g., medium-chain triglycerides, sesame oil)

  • Surfactant (e.g., Tween 80, Polysorbate 20)

  • Co-surfactant (e.g., Transcutol, ethanol)

  • Purified water

  • High-pressure homogenizer

  • Magnetic stirrer

Procedure:

  • Preparation of the Oil Phase: Dissolve a known amount of this compound in the selected oil. Gentle heating or sonication may be used to facilitate dissolution.

  • Preparation of the Aqueous Phase: Dissolve the surfactant and co-surfactant in purified water.

  • Formation of Coarse Emulsion: Slowly add the oil phase to the aqueous phase under continuous stirring with a magnetic stirrer to form a coarse emulsion.

  • High-Pressure Homogenization: Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 cycles) at a defined pressure (e.g., 15,000-20,000 psi).

  • Cool the resulting nanoemulsion to room temperature.

  • Store the nanoemulsion in a sealed container, protected from light.

Characterization:

  • Droplet Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS).

  • Zeta Potential: Determine the surface charge of the droplets using DLS.

  • Drug Content and Encapsulation Efficiency: Quantify the amount of this compound in the nanoemulsion and determine the percentage of encapsulated drug.

  • Stability Studies: Assess the physical stability of the nanoemulsion over time by monitoring droplet size, PDI, and for any signs of phase separation or drug precipitation.

Protocol 3: Preparation of this compound-Loaded Liposomes by Thin-Film Hydration Method

This protocol details the preparation of liposomes encapsulating the lipophilic this compound.

Materials:

  • This compound

  • Phospholipids (e.g., soy phosphatidylcholine, dipalmitoylphosphatidylcholine)

  • Cholesterol

  • Chloroform or a chloroform/methanol mixture

  • Phosphate buffered saline (PBS) or other aqueous buffer

  • Rotary evaporator

  • Probe sonicator or bath sonicator

  • Extruder with polycarbonate membranes (optional)

Procedure:

  • Accurately weigh the phospholipids, cholesterol, and this compound in a desired molar ratio (e.g., Phospholipid:Cholesterol:Drug at 7:3:0.5).

  • Dissolve all components in a round-bottom flask using a suitable organic solvent system like chloroform or a chloroform/methanol mixture.

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure at a temperature above the lipid transition temperature to form a thin, uniform lipid film on the flask wall.

  • Ensure complete removal of the solvent by placing the flask under high vacuum for at least 1-2 hours.

  • Hydrate the lipid film by adding the aqueous buffer (e.g., PBS) and rotating the flask gently at a temperature above the lipid transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator (on ice to prevent lipid degradation) or a bath sonicator.

  • For a more uniform size distribution, the liposome (B1194612) suspension can be extruded through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Store the prepared liposomal formulation at 4°C.

Characterization:

  • Vesicle Size, PDI, and Zeta Potential: Analyze using Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency: Determine the percentage of this compound entrapped in the liposomes by separating the free drug from the liposomes (e.g., by ultracentrifugation or dialysis) and quantifying the drug in the liposomal fraction.

  • Morphology: Visualize the liposomes using Transmission Electron Microscopy (TEM).

Visualization of Experimental Workflow and Signaling Pathway

G Experimental Workflow for this compound Formulation cluster_0 Formulation Preparation cluster_1 Characterization cluster_2 Preclinical Evaluation Solid Dispersion Solid Dispersion Dissolution & Drug Content Dissolution & Drug Content Solid Dispersion->Dissolution & Drug Content Morphology & Solid State Morphology & Solid State Solid Dispersion->Morphology & Solid State Nanoemulsion Nanoemulsion Particle Size & Zeta Potential Particle Size & Zeta Potential Nanoemulsion->Particle Size & Zeta Potential Encapsulation Efficiency Encapsulation Efficiency Nanoemulsion->Encapsulation Efficiency Liposomes Liposomes Liposomes->Particle Size & Zeta Potential Liposomes->Encapsulation Efficiency Liposomes->Morphology & Solid State In vitro cell-based assays In vitro cell-based assays Dissolution & Drug Content->In vitro cell-based assays Particle Size & Zeta Potential->In vitro cell-based assays Encapsulation Efficiency->In vitro cell-based assays Morphology & Solid State->In vitro cell-based assays In vivo pharmacokinetic studies In vivo pharmacokinetic studies In vitro cell-based assays->In vivo pharmacokinetic studies In vivo efficacy studies In vivo efficacy studies In vivo pharmacokinetic studies->In vivo efficacy studies This compound This compound This compound->Solid Dispersion Select Formulation This compound->Nanoemulsion Select Formulation This compound->Liposomes Select Formulation

Caption: Workflow for formulation and evaluation of this compound.

G Proposed Signaling Pathway of this compound cluster_0 Direct Targets cluster_1 Potential Downstream Pathways (based on Andrographolide) This compound This compound TRPV1 TRPV1 This compound->TRPV1 TRPV3 TRPV3 This compound->TRPV3 NF-κB Pathway NF-κB Pathway This compound->NF-κB Pathway Inhibition? JAK/STAT Pathway JAK/STAT Pathway This compound->JAK/STAT Pathway Modulation? PI3K/AKT Pathway PI3K/AKT Pathway This compound->PI3K/AKT Pathway Modulation? Cellular Response 1 Cellular Response 1 TRPV1->Cellular Response 1 Ca2+ influx Cellular Response 2 Cellular Response 2 TRPV3->Cellular Response 2 Ca2+ influx Inflammation Inflammation NF-κB Pathway->Inflammation Cell Proliferation & Survival Cell Proliferation & Survival JAK/STAT Pathway->Cell Proliferation & Survival Cell Growth & Metabolism Cell Growth & Metabolism PI3K/AKT Pathway->Cell Growth & Metabolism

Caption: Proposed signaling pathways for this compound.

Conclusion

The successful preclinical development of this compound is contingent upon overcoming its inherent poor aqueous solubility. The formulation strategies and detailed protocols provided herein offer a rational approach to enhancing its solubility and bioavailability. Careful selection and characterization of the formulation are critical steps that will enable a more accurate assessment of the therapeutic potential of this compound in subsequent in vitro and in vivo studies. The proposed signaling pathways, based on its known targets and the activity of the related compound andrographolide, provide a framework for investigating its mechanism of action.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with practical information, troubleshooting advice, and detailed protocols for improving the aqueous solubility of Bisandrographolide C.

Disclaimer: Specific quantitative aqueous solubility data for this compound is limited in publicly available literature. The information and protocols provided herein are based on established methods for improving the solubility of poorly water-soluble drugs, particularly its parent compound, Andrographolide (B1667393). Researchers should consider these as starting points and optimize the parameters for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility a concern?

This compound is a diterpenoid lactone dimer isolated from the plant Andrographis paniculata. Like many other diterpenoids, including its monomer Andrographolide, it is a lipophilic molecule and is expected to have poor solubility in water.[1] This low aqueous solubility can significantly hinder its absorption and bioavailability in biological systems, limiting its therapeutic potential.

Q2: What is the reported aqueous solubility of this compound?

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

The most common and effective strategies for enhancing the solubility of poorly water-soluble compounds like this compound include:

  • Solid Dispersion: Dispersing this compound in a water-soluble polymer matrix at a molecular level.

  • Nanosuspension: Reducing the particle size of this compound to the nanometer range, which increases the surface area for dissolution.

  • Cyclodextrin (B1172386) Inclusion Complexation: Encapsulating the lipophilic this compound molecule within the hydrophobic cavity of a cyclodextrin molecule.

Q4: Which method is the most suitable for my research?

The choice of method depends on several factors, including the desired final dosage form, the required fold-increase in solubility, and the available equipment.

  • Solid dispersions are often suitable for oral solid dosage forms and can significantly enhance dissolution rates.

  • Nanosuspensions are versatile and can be used for oral, parenteral, and other routes of administration. They are particularly effective in increasing the dissolution velocity.

  • Cyclodextrin complexes are well-suited for liquid formulations and can improve both solubility and stability.

Troubleshooting Guide

Issue EncounteredPossible Cause(s)Suggested Solution(s)
Low drug loading in solid dispersion Poor miscibility between this compound and the chosen polymer.- Screen a variety of polymers with different polarities (e.g., PVP K30, HPMC, Soluplus®).- Use a combination of polymers.- Optimize the drug-to-polymer ratio.
Drug recrystallization in solid dispersion upon storage The amorphous drug is thermodynamically unstable. The chosen polymer does not sufficiently inhibit crystallization.- Store the solid dispersion in a desiccator at low humidity and controlled temperature.- Incorporate a secondary polymer that has strong interactions with the drug.- Ensure complete solvent removal during preparation.
Particle aggregation in nanosuspension Insufficient stabilizer concentration or inappropriate stabilizer.- Increase the concentration of the stabilizer.- Use a combination of steric and electrostatic stabilizers (e.g., a poloxamer and sodium lauryl sulfate).- Optimize the homogenization or milling parameters (e.g., pressure, number of cycles, milling time).
Incomplete formation of cyclodextrin inclusion complex Steric hindrance due to the size of this compound. Incorrect stoichiometry.- Use a modified cyclodextrin with a larger cavity or functional groups that can improve interaction (e.g., HP-β-CD).- Optimize the molar ratio of this compound to cyclodextrin.- Employ a more efficient complexation method, such as kneading or freeze-drying.
Precipitation of the compound upon dilution of a stock solution The aqueous environment is a strong anti-solvent for the organic stock solution.- Dilute the stock solution slowly into the aqueous phase with vigorous stirring.- Use a co-solvent system in the final aqueous medium.- Prepare a formulation such as a nanosuspension or cyclodextrin complex to maintain solubility upon dilution.

Data Presentation

Table 1: Solubility of Andrographolide in Various Solvents (as a reference for this compound)

SolventSolubility (mg/mL)
Ethanol (B145695)~0.2[2]
DMSO~3[2]
Dimethylformamide (DMF)~14[2]
1:1 DMF:PBS (pH 7.2)~0.5[2]
WaterAlmost insoluble[1]

Table 2: Examples of Solubility Enhancement for Andrographolide (indicative for this compound)

Formulation TechniqueCarrier/StabilizerFold Increase in Solubility/DissolutionReference
Solid DispersionSoluplus®Significant increase in dissolution rate[4]
Solid DispersionPEG 6000Increased solubility and dissolution[4]
NanosuspensionEudragit® EPO and Pluronic® F-682.2-fold increase in AUC[5]
Cyclodextrin ComplexHydroxypropyl-β-cyclodextrin (HP-β-CD)1.6-fold higher AUC
Cyclodextrin Complexβ-cyclodextrin38-fold increase in solubility

Experimental Protocols

Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation

This protocol is adapted from methods used for Andrographolide.

Materials:

  • This compound

  • Polyvinylpyrrolidone K30 (PVP K30) or other suitable polymer (e.g., HPMC, Soluplus®)

  • Ethanol (or another suitable volatile solvent)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh this compound and the chosen polymer in a desired weight ratio (e.g., 1:5 w/w).

  • Dissolve both components completely in a sufficient volume of ethanol in a round-bottom flask. Sonication may be used to aid dissolution.

  • Attach the flask to a rotary evaporator.

  • Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50 °C).

  • Continue evaporation until a thin, dry film is formed on the inner wall of the flask.

  • Further dry the solid dispersion in a vacuum oven at 40 °C for 24 hours to remove any residual solvent.

  • Scrape the dried solid dispersion from the flask.

  • Gently pulverize the solid dispersion using a mortar and pestle.

  • Pass the powder through a sieve to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator to prevent moisture absorption.

Protocol 2: Preparation of this compound Nanosuspension by Wet Milling

This protocol is a general method adaptable for producing nanosuspensions.

Materials:

  • This compound

  • Stabilizer (e.g., Poloxamer 188, TPGS)

  • Co-stabilizer (optional, e.g., Sodium Lauryl Sulfate)

  • Purified water

  • High-shear homogenizer

  • Wet media mill with zirconium oxide beads (0.2-0.5 mm)

  • Particle size analyzer

Procedure:

  • Prepare an aqueous solution of the stabilizer(s) in purified water.

  • Disperse the accurately weighed this compound powder in the stabilizer solution.

  • Homogenize the mixture using a high-shear homogenizer for 5-10 minutes to form a pre-suspension.

  • Transfer the pre-suspension to the wet media mill containing zirconium oxide beads.

  • Mill the suspension at a controlled temperature (e.g., 4 °C to prevent degradation) for a specified duration (e.g., 1-4 hours).

  • Monitor the particle size periodically using a particle size analyzer until the desired size (typically < 500 nm) is achieved.

  • Separate the nanosuspension from the milling media.

  • The resulting nanosuspension can be used directly or lyophilized for long-term storage. If lyophilizing, a cryoprotectant (e.g., mannitol) should be added.

Protocol 3: Preparation of this compound - Cyclodextrin Inclusion Complex by Kneading Method

This method is suitable for lab-scale preparation and is adapted from protocols for similar compounds.

Materials:

  • This compound

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Ethanol

  • Water

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Accurately weigh this compound and HP-β-CD in a 1:1 molar ratio.

  • Place the HP-β-CD in a mortar and add a small amount of a water:ethanol (1:1 v/v) mixture to form a paste.

  • Gradually add the this compound powder to the paste while triturating continuously.

  • Knead the mixture for 45-60 minutes, adding small amounts of the water:ethanol mixture as needed to maintain a suitable consistency.

  • Dry the resulting solid mass in a vacuum oven at 40-50 °C until a constant weight is achieved.

  • Pulverize the dried complex and pass it through a sieve.

  • Store the inclusion complex in a tightly sealed container in a desiccator.

Visualizations

experimental_workflow_solid_dispersion cluster_prep Preparation cluster_processing Processing cluster_final Final Product weigh Weigh this compound and Polymer dissolve Dissolve in Ethanol weigh->dissolve evaporate Solvent Evaporation (Rotary Evaporator) dissolve->evaporate dry Vacuum Drying evaporate->dry pulverize Pulverize and Sieve dry->pulverize store Store in Desiccator pulverize->store

Caption: Workflow for Solid Dispersion Preparation.

experimental_workflow_nanosuspension cluster_prep Preparation cluster_milling Milling cluster_product Final Product disperse Disperse this compound in Stabilizer Solution homogenize High-Shear Homogenization disperse->homogenize mill Wet Media Milling homogenize->mill analyze Particle Size Analysis mill->analyze Periodic Sampling analyze->mill Continue if size > target separate Separate from Media analyze->separate Size < target final_product Nanosuspension separate->final_product

Caption: Workflow for Nanosuspension Preparation.

experimental_workflow_cyclodextrin_complex cluster_prep Preparation cluster_processing Processing cluster_final Final Product weigh Weigh this compound and HP-β-CD paste Form HP-β-CD Paste with Water/Ethanol weigh->paste knead Knead with Drug (45-60 min) paste->knead Add drug gradually dry Vacuum Drying knead->dry pulverize Pulverize and Sieve dry->pulverize complex Inclusion Complex pulverize->complex

Caption: Workflow for Cyclodextrin Inclusion Complexation.

References

Bisandrographolide C stability testing under different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bisandrographolide C Stability

Disclaimer: Publicly available research specifically detailing the pH stability of this compound is limited. The following guide is based on extensive studies conducted on Andrographolide , a structurally related major diterpenoid lactone found in the same plant, Andrographis paniculata. This information serves as a robust framework and a predictive guide for designing, executing, and troubleshooting stability experiments for this compound. Researchers should validate these methodologies for their specific compound of interest.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at different pH levels?

Q2: What are the likely degradation pathways for this compound?

Based on studies of Andrographolide, the degradation pathway is dictated by the pH.

  • Under acidic conditions (e.g., pH 2.0) , Andrographolide typically undergoes isomerization and dehydration, leading to products like isoandrographolide (B12420448) and 8,9-didehydroandrographolide.[1][2][3][4][5]

  • Under basic conditions (e.g., pH 6.0 and higher) , hydrolysis of the lactone ring is a common degradation route, forming products such as 15-seco-andrographolide and others.[1][2][3][4][5]

Researchers studying this compound should be vigilant for similar chemical transformations.

Q3: Which analytical techniques are recommended for monitoring the stability of this compound?

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a Photodiode Array (PDA) or UV detector are the most suitable methods.[6][7][8] These techniques allow for the separation and quantification of the parent compound from its potential degradation products. A C18 column is commonly used for separation.[6][9] For structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable.[10][11][12]

Troubleshooting Guide

Issue 1: Rapid and Unexpected Degradation of the Compound in Solution.

  • Possible Cause 1: pH of the Medium. The stability of diterpenoid lactones is highly sensitive to pH. An unbuffered or alkaline (pH > 7) solution can cause rapid hydrolysis of the lactone ring.

    • Solution: Ensure your solvent system is buffered to a slightly acidic or neutral pH (ideally pH 3-5) for maximum stability.[2] Verify the pH of your final solution after the compound has been added.

  • Possible Cause 2: High Temperature. Thermal degradation can occur, and its rate is often accelerated at non-optimal pH values.[2][3][4]

    • Solution: Store stock solutions and samples at refrigerated (2-8°C) or frozen (≤ -20°C) temperatures. Avoid repeated freeze-thaw cycles. Conduct experiments at controlled room temperature unless investigating thermal stability.

  • Possible Cause 3: Photodegradation. Exposure to UV light can lead to degradation.

    • Solution: Protect your samples from light by using amber vials or covering containers with aluminum foil, especially during long-term storage or processing.[13]

Issue 2: Poor Separation Between the Parent Compound and Degradation Products in HPLC.

  • Possible Cause: Suboptimal Chromatographic Conditions. The mobile phase composition, gradient, or column type may not be adequate to resolve structurally similar degradation products from the parent peak.

    • Solution:

      • Adjust Mobile Phase: Modify the ratio of your organic solvent (e.g., acetonitrile (B52724) or methanol) to the aqueous buffer.[6]

      • Optimize Gradient: If using a gradient elution, adjust the slope to increase the separation between closely eluting peaks.

      • Change Buffer pH: Altering the pH of the aqueous mobile phase can change the ionization state of the analytes and improve resolution.

      • Test Different Columns: If resolution is still poor, consider a column with a different stationary phase or particle size.[8]

Data Summary: Andrographolide Stability (as a proxy)

Table 1: Degradation Kinetics of Andrographolide at Different pH Values. This table summarizes findings from studies on Andrographolide and can be used as an estimation for designing this compound experiments.

pHTemperature (°C)Rate Constant (k)Predicted Shelf-Life (t₉₀) at 25°CDegradation Order
2.050 - 85Varies with temp.~4.3 yearsFirst-order
4.070No degradation--
6.050 - 85Varies with temp.~41 daysFirst-order
8.050 - 85Varies with temp.~1.1 daysFirst-order

(Data compiled from multiple sources indicating degradation follows first-order kinetics and is faster at higher pH and temperatures)[2][3][4][5]

Table 2: Major Degradation Products of Andrographolide Identified Under Forced Degradation.

Stress ConditionDegradation Products Identified
Acidic (pH 2.0) Isoandrographolide, 8,9-Didehydroandrographolide
Basic (pH 6.0) 15-Seco-andrographolide, 14-Deoxy-15-methoxyandrographolide, 14-Deoxy-11,14-dehydroandrographolide

(Source: Spectroscopic analysis of degradation products)[1][2][3][4][5][9]

Experimental Protocols

Protocol 1: General Procedure for pH-Dependent Stability Testing

  • Buffer Preparation: Prepare a series of buffers covering the desired pH range (e.g., pH 2, 4, 7, 9, 12). Common buffers include phosphate, citrate, or borate (B1201080) buffers. Ensure the buffer strength is sufficient to maintain the pH after the addition of the compound stock solution.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent like methanol (B129727) or DMSO.[5]

  • Sample Preparation: Dilute the stock solution with each respective buffer to achieve the final desired concentration for the study. The final concentration of the organic solvent should be low (e.g., <5%) to minimize its effect on stability.

  • Incubation: Incubate the samples in a temperature-controlled environment (e.g., 25°C or an accelerated condition like 40°C). Protect samples from light.

  • Time-Point Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Sample Quenching (if necessary): Immediately neutralize the pH of the collected aliquots by diluting them in the initial mobile phase or another suitable buffer to halt further degradation before analysis.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC or UPLC method to determine the remaining concentration of this compound and detect the formation of any degradation products.

Protocol 2: Example Stability-Indicating RP-HPLC Method (This method is based on protocols for Andrographolide and should be optimized for this compound)

  • Instrument: HPLC system with PDA/UV detector.

  • Column: C18, 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 30% B, increase to 70% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan from 200-400 nm; quantify at the λmax of this compound (e.g., ~223 nm for Andrographolide).[6]

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30°C.

Visualizations

G cluster_prep 1. Preparation cluster_incubation 2. Incubation cluster_sampling 3. Sampling cluster_analysis 4. Analysis prep Sample Preparation stock Prepare this compound Stock Solution (e.g., in MeOH) sample Dilute Stock into Buffers to Final Concentration stock->sample buffer Prepare Buffers (pH 2, 4, 7, 9, 12) buffer->sample incubate Incubate at Controlled Temp & Protected from Light sample->incubate incubation Incubation aliquot Withdraw Aliquots at (0, 2, 4, 8, 24... hrs) incubate->aliquot sampling Time-Point Sampling hplc Analyze via Stability-Indicating HPLC-UV/PDA Method aliquot->hplc analysis Analysis quantify Quantify Remaining Parent Compound & Detect Degradation Products hplc->quantify data Data Processing

Caption: Experimental workflow for a pH-dependent stability study.

G parent Diterpenoid Lactone (e.g., Andrographolide) acid_cond Acidic Conditions (pH 2-4) parent->acid_cond base_cond Basic Conditions (pH > 6) parent->base_cond acid_path Isomerization & Dehydration acid_cond->acid_path base_path Lactone Ring Hydrolysis base_cond->base_path acid_prod Degradation Products: - Isoandrographolide - Dehydroandrographolide acid_path->acid_prod base_prod Degradation Products: - Seco-andrographolide - Others base_path->base_prod

Caption: Potential degradation pathways based on Andrographolide data.

References

Technical Support Center: Bisandrographolide C Stability and Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature lacks specific data on the temperature stability and degradation kinetics of Bisandrographolide C. This document provides comprehensive information on Andrographolide (B1667393) , the major bioactive diterpenoid lactone from the same plant, Andrographis paniculata. Researchers may find this information useful as a reference for designing and interpreting stability studies for the structurally related this compound. The experimental conditions and degradation pathways described for Andrographolide may offer insights into potential stability challenges for other diterpenoids from this plant.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage conditions for diterpenoid lactones isolated from Andrographis paniculata?

A1: Based on studies of Andrographolide, crystalline forms are generally stable. For instance, crystalline Andrographolide is highly stable even at 70°C with 75% relative humidity over a three-month period[1]. However, amorphous forms are less stable and can degrade under the same conditions[2]. For long-term storage, it is advisable to store the compound in a crystalline form at controlled room temperature or under refrigeration, protected from light and moisture.

Q2: How does pH affect the stability of Andrographolide in aqueous solutions?

A2: Andrographolide is most stable in acidic conditions, with an optimal pH range between 2.0 and 4.0[3][4][5][6]. Its degradation rate increases significantly in neutral to basic solutions[3][4]. The degradation in aqueous solutions follows first-order kinetics[3][4][5][6].

Q3: What are the known degradation products of Andrographolide?

A3: Under acidic conditions (pH 2.0), the major degradation products are isoandrographolide (B12420448) and 8,9-didehydroandrographolide[3][4][6][7]. Under basic or near-neutral conditions (pH 6.0 and above), the degradation products include 15-seco-andrographolide, 14-deoxy-15-methoxyandrographolide, and 14-deoxy-11,12-didehydroandrographolide[1][3][4][6][7].

Q4: Are there validated analytical methods for stability testing of Andrographolide?

A4: Yes, several stability-indicating high-performance liquid chromatography (HPLC) and high-performance thin-layer chromatography (HPTLC) methods have been developed and validated for the quantification of Andrographolide in the presence of its degradation products.[8][9][10][11] These methods are crucial for accurate stability assessment.

Troubleshooting Guide for Experimental Stability Studies

Problem Possible Cause Recommended Solution
Rapid degradation of the compound in solution. The pH of the solution may be neutral or basic.Adjust the pH of the solution to the optimal range of 2.0-4.0 for enhanced stability[3][4][5][6].
Inconsistent results in thermal stability studies. The physical form (crystalline vs. amorphous) of the compound may not be controlled.Ensure the compound is in a consistent and known physical form, as amorphous material degrades more readily[1].
Appearance of unknown peaks in chromatograms during stability analysis. These are likely degradation products.Conduct forced degradation studies under various stress conditions (acid, base, oxidation, heat, light) to systematically generate and identify potential degradation products[8][9].
Poor separation of the parent compound from its degradation products in HPLC. The chromatographic method is not optimized for stability indication.Develop and validate a stability-indicating HPLC method. This involves experimenting with different columns, mobile phase compositions, and gradient elution to achieve adequate resolution between all peaks[8][10][11].

Quantitative Data Summary

Table 1: Summary of Andrographolide Degradation under Forced Conditions
Stress ConditionReagents and ConditionsObservationReference
Acid Hydrolysis 4 N HCl, reflux at 100°C for 2 hoursSignificant degradation[1][7]
Base Hydrolysis 0.05 N NaOH, room temperature for 10 minutesRapid and significant degradation[1][7]
Oxidative Degradation 3% H₂O₂, 80°C for 2 hoursDegradation observed[9]
Thermal Degradation (Dry Heat) Hot air oven at 80°C for 2 hoursDegradation observed, especially in amorphous form[1][2][9]
Photolytic Degradation Exposure to UV light for 6 hoursComplete degradation reported in one study[9]
Table 2: Degradation Kinetics of Andrographolide in Aqueous Solution
pHTemperature (°C)Rate Constant (k)Half-life (t½)Degradation OrderReference
2.070Data not specifiedData not specifiedFirst-order[3][4]
6.070Data not specifiedData not specifiedFirst-order[3][4]
8.070Data not specifiedData not specifiedFirst-order[3][4]
Amorphous Solid253.8 x 10⁻⁶ d⁻¹ (predicted)Data not specifiedSecond-order[2]

Experimental Protocols

Stability-Indicating HPLC Method for Andrographolide

This protocol is a composite based on several published methods and should be optimized for specific laboratory conditions.[8][10][11]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water is commonly used. A typical starting point is a 65:35 (v/v) mixture of methanol and water. The pH of the aqueous phase can be adjusted with phosphoric acid to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 226 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the compound in the mobile phase or a suitable solvent like methanol to a known concentration (e.g., 10-50 µg/mL).

Forced Degradation Study Protocol
  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 N HCl and heat at 80°C for a specified period (e.g., 2 hours). Neutralize the solution before injection into the HPLC.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 N NaOH and keep at room temperature or heat gently for a specified period. Neutralize the solution before analysis.

  • Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide (H₂O₂) at room temperature or with gentle heating.

  • Thermal Degradation: Expose the solid compound to dry heat in a calibrated oven at a temperature such as 80°C for several hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for a defined duration.

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) HPLC Stability-Indicating HPLC Analysis Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H₂O₂) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 80°C, solid) Thermal->HPLC Analyze Samples Photo Photolytic (e.g., UV light) Photo->HPLC Analyze Samples Characterization Characterization of Degradants (e.g., LC-MS, NMR) HPLC->Characterization Identify Unknowns Compound This compound (or Andrographolide) Compound->Acid Expose to Stress Compound->Base Expose to Stress Compound->Oxidation Expose to Stress Compound->Thermal Expose to Stress Compound->Photo Expose to Stress

Caption: Workflow for a forced degradation study.

HPLC_Method_Development cluster_optimization Parameter Optimization cluster_validation Method Validation (ICH Guidelines) Column Select Column (e.g., C18) MobilePhase Optimize Mobile Phase (Methanol:Water ratio, pH) Column->MobilePhase Detection Set Detection Wavelength (e.g., 226 nm) MobilePhase->Detection OptimizedMethod Optimized HPLC Method Detection->OptimizedMethod Achieve good separation Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Start Goal: Develop Stability- Indicating HPLC Method Start->Column OptimizedMethod->Specificity

References

Technical Support Center: Optimizing Bisandrographolide C for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Bisandrographolide C in in vitro assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a diterpenoid dimer isolated from the plant Andrographis paniculata. Preliminary research suggests it possesses anti-cancer and ion channel modulating properties. Specifically, it has been shown to bind to and suppress the function of CD81, a protein implicated in cancer metastasis, in esophageal cancer cells.[1] Additionally, this compound activates TRPV1 and TRPV3 channels with Kd values of 289 and 341 μM, respectively, and may offer protective effects to cardiomyocytes under hypoxia-reoxygenation conditions.[2]

Q2: What is a good starting concentration range for this compound in in vitro assays?

A2: Specific optimal concentrations for this compound are not extensively documented and are highly dependent on the cell type and assay. However, based on data for the related compound Andrographolide (B1667393) and the limited data on this compound, a broad starting range of 1 µM to 100 µM is recommended for initial dose-response experiments. For anti-inflammatory assays, concentrations as low as 0.5 µM have been effective for Andrographolide in inhibiting cytokine release.[3] For anti-cancer cell viability assays with Andrographolide, IC50 values typically range from 10 µM to 100 µM.[4] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: How should I prepare a stock solution of this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone.[5] For cell-based assays, it is recommended to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous DMSO. This stock solution should be aliquoted into single-use vials to minimize freeze-thaw cycles and stored at -20°C or -80°C for long-term stability. For experiments, the DMSO stock should be diluted directly into the cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the assay is low (typically <0.5%, ideally <0.1%) to avoid solvent-induced cytotoxicity.

Q4: What are the known signaling pathways modulated by this compound?

A4: Direct evidence for signaling pathways modulated by this compound is limited. However, research on the closely related compound, Andrographolide, has shown significant modulation of several key pathways involved in cancer and inflammation. These include the NF-κB, PI3K/Akt/mTOR, and JAK/STAT signaling pathways.[6][7][8] Andrographolide has been shown to inhibit NF-κB activation, a critical regulator of inflammatory responses and cell survival.[9] Given the structural similarities, it is plausible that this compound may also affect these pathways, but this requires experimental validation.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no biological activity observed - Sub-optimal concentration: The concentration of this compound may be too low to elicit a response. - Compound precipitation: this compound has low aqueous solubility and may precipitate in the culture medium. - Cell line insensitivity: The chosen cell line may not be responsive to this compound. - Incorrect assay endpoint: The selected assay may not be suitable for detecting the biological activity of the compound.- Perform a broad dose-response experiment (e.g., 0.1 µM to 100 µM) to identify the active range. - Visually inspect the culture medium for any signs of precipitation after adding the compound. Prepare fresh dilutions from the DMSO stock for each experiment. Ensure the final DMSO concentration is minimal. - Review literature to select a cell line known to be sensitive to similar compounds or screen multiple cell lines. - Consider alternative assays to measure different aspects of cellular function (e.g., apoptosis, cell cycle, specific protein phosphorylation).
High background or non-specific effects - High DMSO concentration: The concentration of the solvent (DMSO) may be causing cellular stress or toxicity. - Compound cytotoxicity: The concentration of this compound may be too high, leading to general cytotoxicity rather than a specific biological effect.- Ensure the final DMSO concentration in all wells, including controls, is identical and as low as possible (ideally ≤ 0.1%). - Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range of this compound for your specific cell line. Use concentrations below the cytotoxic threshold for functional assays.
Inconsistent results between experiments - Inconsistent cell culture conditions: Variations in cell passage number, seeding density, or growth phase can affect experimental outcomes. - Variability in compound preparation: Inconsistent preparation of stock and working solutions can lead to dosing errors. - Assay variability: Inherent variability in the assay itself.- Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure consistent seeding density and confluency at the time of treatment. - Prepare fresh working solutions from a well-characterized stock solution for each experiment. Aliquot stock solutions to avoid repeated freeze-thaw cycles. - Include appropriate positive and negative controls in every experiment to monitor assay performance. Run replicates to assess variability.

Data Presentation

Table 1: Reported In Vitro Activity of this compound and Related Compounds

CompoundAssay TypeCell Line/SystemEffective Concentration/ResultReference
This compound Ion Channel Activation-Kd for TRPV1: 289 µMKd for TRPV3: 341 µM[2]
This compound Protein BindingEsophageal Cancer CellsBinds to and suppresses CD81 function[1]
Bisandrographolide A Ion Channel ActivationHEK293T cells expressing TRPV4EC50: 790-950 nM[10][11]
Andrographolide Anti-inflammatoryMouse Peritoneal MacrophagesIC50 for TNF-α inhibition: 0.6 µM[3]
Andrographolide Anti-inflammatoryTHP-1 cellsIC50 for TNF-α inhibition: 21.9 µM[12]
Andrographolide Anti-cancer (Cytotoxicity)Oral Cancer (KB) cellsIC50: 106 µg/ml[13]
Andrographolide Anti-cancer (Cytotoxicity)Breast Cancer (MCF-7) cellsIC50: 32.90 µM (48h)[4]
Andrographolide Anti-cancer (Cytotoxicity)Breast Cancer (MDAMB-231) cellsIC50: 37.56 µM (48h)[4]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is a general guideline for determining the cytotoxic effects of this compound on a chosen cancer cell line.

1. Cell Seeding:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions of the stock solution in culture medium to obtain a range of concentrations (e.g., 1 µM to 100 µM).

  • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations.

3. Incubation:

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

4. MTT Assay:

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: Apoptosis (Annexin V-FITC/PI) Assay

This protocol provides a method for assessing the induction of apoptosis by this compound.

1. Cell Treatment:

  • Seed cells in a 6-well plate and allow them to attach overnight.

  • Treat the cells with the desired concentrations of this compound (e.g., IC25 and IC50 values determined from the MTT assay) for a specified time (e.g., 24 hours). Include a vehicle control.

2. Cell Harvesting and Staining:

  • Harvest the cells by trypsinization and collect both the detached and attached cells.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

3. Flow Cytometry Analysis:

  • Analyze the stained cells by flow cytometry.

  • Early apoptotic cells will be Annexin V-positive and PI-negative.

  • Late apoptotic/necrotic cells will be both Annexin V-positive and PI-positive.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Data Analysis stock Prepare this compound Stock Solution (in DMSO) treat Treat Cells with Serial Dilutions of this compound stock->treat cells Culture and Seed Cells (e.g., 96-well or 6-well plates) cells->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate viability Cell Viability Assay (e.g., MTT) incubate->viability apoptosis Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis ic50 Determine IC50 Value viability->ic50 apoptosis_quant Quantify Apoptotic Cells apoptosis->apoptosis_quant

Caption: General experimental workflow for determining the optimal concentration and effect of this compound.

troubleshooting_logic cluster_solutions_no_effect Troubleshooting: No Effect cluster_solutions_variability Troubleshooting: High Variability start Experiment Start issue Issue Encountered? (e.g., no effect, high variability) start->issue no_effect No or Low Effect issue->no_effect Yes high_variability High Variability issue->high_variability Yes end Successful Experiment issue->end No check_conc Check Concentration Range (Perform broad dose-response) no_effect->check_conc check_sol Check for Precipitation (Ensure solubility) no_effect->check_sol check_cell Verify Cell Line Sensitivity no_effect->check_cell check_culture Standardize Cell Culture (Passage, density) high_variability->check_culture check_prep Standardize Compound Prep (Fresh dilutions) high_variability->check_prep check_controls Review Assay Controls high_variability->check_controls

Caption: A logical troubleshooting guide for common issues in in vitro assays with this compound.

signaling_pathway cluster_andro Potential Targets of Andrographolide (and possibly this compound) cluster_cellular_effects Cellular Effects nfkb NF-κB inflammation Inflammation nfkb->inflammation Inhibition proliferation Cell Proliferation nfkb->proliferation Inhibition apoptosis Apoptosis nfkb->apoptosis Induction pi3k_akt PI3K/Akt pi3k_akt->proliferation Inhibition pi3k_akt->apoptosis Induction angiogenesis Angiogenesis pi3k_akt->angiogenesis Inhibition jak_stat JAK/STAT jak_stat->inflammation Inhibition

Caption: Potential signaling pathways modulated by Andrographolide, which may be relevant for this compound.

References

Troubleshooting low yield in Bisandrographolide C extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the extraction of Bisandrographolide C from Andrographis paniculata.

Disclaimer: this compound is a minor dimeric diterpenoid within Andrographis paniculata. Detailed extraction yield data specifically for this compound is limited in publicly available literature. Therefore, this guide leverages data and protocols for Andrographolide, the most abundant and well-studied diterpenoid in the plant, as a proxy. The principles and troubleshooting steps are broadly applicable to diterpenoids from this species.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an ent-labdane diterpenoid dimer isolated from the medicinal plant Andrographis paniculata.[1] It is recognized for its biological activities, including the activation of TRPV1 and TRPV3 channels, and it may play a role in protecting cardiomyocytes from hypoxia-reoxygenation injury.[1]

Q2: Which part of Andrographis paniculata has the highest concentration of diterpenoids?

A2: The leaves of Andrographis paniculata contain the highest concentration of diterpenoid lactones, including Andrographolide.[2] Consequently, the leaves are the most common plant part used for the extraction of these compounds.

Q3: What are the most effective solvents for extracting diterpenoids like this compound?

A3: Polar solvents are generally more effective for extracting diterpenoids from Andrographis paniculata. Methanol (B129727) has been identified as one of the best solvents for the extraction of Andrographolide.[3][4] Ethanol (B145695), particularly aqueous ethanol solutions (e.g., 50-70%), also demonstrates high extraction efficiency for related diterpenoids.[5][6] The choice of solvent is a critical factor influencing the extraction selectivity and overall yield.[7]

Q4: How does temperature affect the extraction process?

A4: Increasing the extraction temperature generally enhances the solubility and diffusion rate of the target compounds, which can lead to a higher yield up to a certain point.[8][9] However, excessively high temperatures (e.g., above 70°C) can lead to the thermal degradation of thermolabile compounds like Andrographolide, resulting in a lower yield of the desired product.

Q5: What are common challenges in the purification of this compound?

A5: A primary challenge in purification is the removal of chlorophyll, which results in a sticky, dark green extract that can interfere with subsequent steps like crystallization.[3] The complex mixture of similar diterpenoids in the crude extract also makes the isolation of a specific minor compound like this compound challenging, often requiring multiple chromatographic steps.

Troubleshooting Guide for Low Yield

This guide addresses common issues encountered during the extraction of this compound that may lead to lower than expected yields.

Issue Potential Cause Recommended Solution
Low Overall Extract Yield 1. Inappropriate Solvent: The solvent polarity may not be optimal for this compound.Use polar solvents like methanol or aqueous ethanol (50-70%). Methanol is often cited as highly effective for related diterpenoids.[3][4][5]
2. Insufficient Extraction Time: The contact time between the plant material and the solvent may be too short.Increase the extraction time. For maceration, consider extending the period to 16 hours or more. For reflux or sonication, ensure the duration is adequate (e.g., 1-3 hours).[4]
3. Poor Solid-to-Liquid Ratio: An insufficient volume of solvent may lead to incomplete extraction.Increase the solvent volume. A common starting ratio is 1:10 to 1:20 (w/v) of plant material to solvent.[5]
Low Purity of Target Compound 1. Co-extraction of Impurities: Chlorophyll and other pigments are often co-extracted, complicating purification.Treat the crude extract with activated charcoal to remove coloring matter before proceeding to crystallization or chromatography.[3]
2. Ineffective Fractionation: The chosen purification method may not be adequately separating this compound from other similar diterpenoids.Employ multi-step purification, such as column chromatography followed by preparative HPLC, to isolate the target compound.
Degradation of this compound 1. Excessive Heat: High temperatures during extraction (e.g., reflux or solvent evaporation) can degrade the compound.Maintain extraction temperatures below 70°C. Use reduced pressure for solvent evaporation to keep the temperature low.
2. Improper Storage of Plant Material: Poor storage conditions of the dried leaves can lead to the degradation of bioactive compounds over time.Store dried plant material in airtight containers, protected from light and at a cool, constant temperature (e.g., 25°C) to preserve the integrity of the compounds.

Data Summary: Factors Influencing Diterpenoid Yield

The following table summarizes quantitative data on the extraction of Andrographolide (used as a proxy for diterpenoids like this compound) under various experimental conditions.

Extraction Method Solvent Temperature Time Yield of Andrographolide Reference
Maceration followed by RefluxMethanolReflux (approx. 65°C)16h maceration, 1h reflux0.6% w/w
MacerationMethanol40°C3 hours~13.75% (crude extract yield)[4]
Soxhlet ExtractionMethanolBoiling point of methanol12 hours4.686% (in leaves)[2]
Ultrasonic Extraction70% EthanolNot specified30 minutesOptimized for highest efficiency

Detailed Experimental Protocols

Protocol 1: Methanolic Maceration and Reflux Extraction

This protocol is adapted from methods optimized for Andrographolide and is suitable for lab-scale extraction.

  • Preparation of Plant Material:

    • Obtain dried leaves of Andrographis paniculata.

    • Grind the leaves into a coarse powder (e.g., 80 mesh size).

    • Dry the powder in an oven at 35-40°C for 24 hours to remove residual moisture.[2]

  • Extraction:

    • Weigh 50 g of the dried powder and place it in a suitable flask.

    • Add 200 mL of methanol and allow the mixture to macerate for 16 hours at room temperature with occasional stirring.

    • After maceration, set up a reflux condenser and heat the mixture under reflux for 1 hour.

    • Allow the mixture to cool to room temperature.

  • Filtration and Concentration:

    • Filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant residue.

    • Wash the residue with a small amount of fresh methanol to ensure complete recovery of the extract.

    • Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure at a temperature below 50°C to obtain a semi-solid mass.

  • Initial Purification (Decolorization):

    • Dissolve the crude extract in a minimal amount of methanol.

    • Add activated charcoal (e.g., 1-2% w/w of the crude extract) to the solution.

    • Heat the mixture gently (e.g., reflux for 20 minutes) to facilitate the adsorption of pigments.[3]

    • Filter the hot solution to remove the charcoal. The resulting filtrate should be significantly lighter in color.

  • Crystallization and Isolation:

    • Concentrate the decolorized extract by evaporating the solvent until the solution becomes supersaturated.

    • Allow the solution to cool slowly to induce crystallization. Cooling to a lower temperature (e.g., 4°C) can improve the yield.

    • Collect the crystals by filtration and wash them with a small amount of cold methanol to remove soluble impurities.

    • Further purification of this compound from the crystalline mixture will require chromatographic techniques such as column chromatography or preparative HPLC.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and purification of this compound.

G cluster_prep Plant Material Preparation cluster_extract Extraction cluster_purify Purification p1 Drying of A. paniculata leaves p2 Grinding to Powder p1->p2 e1 Maceration / Reflux / Sonication (e.g., with Methanol) p2->e1 Solid-Liquid Extraction e2 Filtration e1->e2 e3 Concentration (Rotary Evaporator) e2->e3 pu1 Crude Extract e3->pu1 pu2 Decolorization (Activated Charcoal) pu1->pu2 pu3 Crystallization pu2->pu3 pu4 Chromatography (Column / HPLC) pu3->pu4 pu5 Pure this compound pu4->pu5 G cluster_membrane Cell Membrane compound This compound trpv1 TRPV1 Channel compound->trpv1 Activates trpv3 TRPV3 Channel compound->trpv3 Activates calcium Ca²⁺ Influx trpv1->calcium trpv3->calcium response Downstream Cellular Response (e.g., in Cardiomyocytes) calcium->response

References

Preventing degradation of Bisandrographolide C during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of Bisandrographolide C during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

For long-term storage, it is recommended to store this compound at -20°C.[1] For short-term storage, room temperature may be acceptable, but it is always best to refer to the Certificate of Analysis provided by the supplier.[2]

Q2: What are the primary factors that can cause degradation of this compound?

Based on studies of structurally related diterpenoid lactones like andrographolide (B1667393), the primary factors contributing to degradation are expected to be:

  • pH: this compound is likely susceptible to degradation in both acidic and alkaline conditions. The optimal pH for stability is predicted to be in the weakly acidic range.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV light, may induce degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of degradation products.

Q3: How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) with a photodiode array (PDA) detector.[3] These methods allow for the quantification of the parent compound and the detection of any degradation products.

Q4: Are there any known stabilizers for this compound?

While specific stabilizers for this compound are not extensively documented, natural saponins (B1172615) like tea saponins and glycyrrhizin (B1671929) have been shown to be effective in stabilizing nanosuspensions of the related compound andrographolide.[4][5] Antioxidants such as ascorbic acid or butylated hydroxytoluene (BHT) could also be considered to prevent oxidative degradation, although their compatibility and effectiveness with this compound would need to be experimentally verified.

Troubleshooting Guides

Issue 1: Loss of Potency or Unexpected Experimental Results

Possible Cause: Degradation of this compound.

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound has been stored at the recommended temperature and protected from light.

  • Assess Purity: Re-analyze the purity of your this compound sample using a validated HPLC or UPLC method. Compare the chromatogram to a reference standard or the initial analysis.

  • Investigate Experimental Conditions:

    • pH of Solutions: If working with aqueous solutions, measure the pH. Diterpenoid lactones are generally more stable in a slightly acidic pH range (around 3-5).[6][7][8]

    • Temperature Exposure: Minimize the exposure of the compound to elevated temperatures during your experiments.

    • Solvent Purity: Ensure that the solvents used are of high purity and free from contaminants that could promote degradation.

Issue 2: Appearance of Additional Peaks in Chromatogram

Possible Cause: Formation of degradation products.

Troubleshooting Steps:

  • Characterize Degradation Products: If your analytical method allows, use mass spectrometry (LC-MS) to obtain mass information about the unknown peaks to help in their identification. Based on studies of andrographolide, potential degradation products could include isomers or hydrolysis products.[6][7][8]

  • Perform Stress Testing: To understand the degradation profile, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This will help in identifying the conditions that lead to the formation of specific degradation products.

  • Optimize Formulation/Experimental Conditions: Based on the stress testing results, adjust the pH, temperature, and other experimental parameters to minimize degradation. Consider the use of appropriate stabilizers if necessary.

Data Presentation

Table 1: Hypothetical pH-Dependent Degradation of this compound at 40°C over 4 weeks

pHInitial Purity (%)Purity after 4 weeks (%)Degradation (%)
2.099.595.24.3
4.099.598.80.7
7.099.590.19.4
9.099.575.623.9

Note: This data is hypothetical and intended for illustrative purposes, based on the known behavior of similar diterpenoid lactones.

Table 2: Hypothetical Temperature-Dependent Degradation of this compound at pH 6.8 over 4 weeks

TemperatureInitial Purity (%)Purity after 4 weeks (%)Degradation (%)
4°C99.599.10.4
25°C (Room Temp)99.596.33.2
40°C99.590.19.4

Note: This data is hypothetical and intended for illustrative purposes.

Experimental Protocols

Protocol 1: HPLC Method for Purity Assessment and Stability Testing of this compound

This protocol is adapted from methods used for the analysis of andrographolide and other diterpenoids.[9][10]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Photodiode Array (PDA) detector.

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

2. Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Phosphoric acid (for pH adjustment)

  • This compound reference standard

3. Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example:

    • Start with 30% acetonitrile, increasing to 70% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Based on the UV spectrum of this compound. A wavelength around 225 nm is a reasonable starting point based on the parent compound, andrographolide.[11]

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the mobile phase to a working concentration (e.g., 50 µg/mL).

5. Procedure:

  • Equilibrate the HPLC system with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the prepared sample.

  • Record the chromatogram and integrate the peak corresponding to this compound.

  • For stability studies, analyze samples at specified time points and compare the peak area of this compound to the initial time point to determine the percentage of degradation.

Visualizations

degradation_pathway This compound This compound Isomerization_Products Isomerization_Products This compound->Isomerization_Products Acidic Conditions Hydrolysis_Products Hydrolysis_Products This compound->Hydrolysis_Products Alkaline Conditions Oxidation_Products Oxidation_Products This compound->Oxidation_Products Oxidizing Agents/Light experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation Stock_Solution Prepare Stock Solution (1 mg/mL in Methanol) Working_Solutions Prepare Working Solutions (e.g., 50 µg/mL in mobile phase) Stock_Solution->Working_Solutions HPLC_Injection Inject Sample into HPLC Working_Solutions->HPLC_Injection Data_Acquisition Acquire Chromatographic Data HPLC_Injection->Data_Acquisition Peak_Integration Integrate Peak Area Data_Acquisition->Peak_Integration Purity_Calculation Calculate Purity and % Degradation Peak_Integration->Purity_Calculation troubleshooting_tree Start Unexpected Results/ Loss of Potency Check_Storage Verify Storage Conditions (Temp, Light) Start->Check_Storage Purity_Analysis Re-analyze Purity via HPLC Check_Storage->Purity_Analysis Degradation_Confirmed Degradation Confirmed? Purity_Analysis->Degradation_Confirmed Investigate_Conditions Investigate Experimental Conditions (pH, Temp) Degradation_Confirmed->Investigate_Conditions Yes No_Degradation Consider Other Experimental Factors Degradation_Confirmed->No_Degradation No Optimize Optimize Conditions/ Consider Stabilizers Investigate_Conditions->Optimize

References

Technical Support Center: Cyclodextrin-Mediated Solubility Enhancement of Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Scientific literature with specific data on the complexation of Bisandrographolide C with cyclodextrins is limited. The following troubleshooting guide and FAQs are based on extensive research on the closely related and structurally similar compound, Andrographolide (B1667393) (AG). The principles and methodologies presented are highly applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the solubility of this compound low, and how can cyclodextrins help?

This compound, a diterpenoid lactone similar to Andrographolide, is characterized by a largely hydrophobic structure, which leads to poor aqueous solubility. This low solubility can limit its bioavailability and therapeutic efficacy.[1][2] Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[3] They can encapsulate poorly water-soluble molecules, like this compound, within their hydrophobic core, forming an "inclusion complex." This complex effectively masks the hydrophobic nature of the guest molecule, leading to a significant increase in its apparent water solubility.[4][5]

Q2: Which type of cyclodextrin (B1172386) is best for enhancing this compound solubility?

Several types of cyclodextrins and their derivatives can be used. Studies on the related compound Andrographolide have shown success with β-cyclodextrin (β-CD), hydroxypropyl-β-cyclodextrin (HP-β-CD), and γ-cyclodextrin (γ-CD).[2][6]

  • β-CD: Effective but has relatively low water solubility itself.[3]

  • HP-β-CD: A chemically modified derivative with significantly higher aqueous solubility and lower toxicity, often showing a linear (AL-type) increase in drug solubility with increasing concentration.[4][7][8]

  • γ-CD: Has a larger cavity size and has also been shown to form stable complexes with Andrographolide.[2]

The optimal choice depends on the specific complexation efficiency, desired solubility enhancement, and toxicological considerations for the intended application. A phase solubility study is recommended to determine the best candidate.

Q3: What is a phase solubility study, and why is it important?

A phase solubility study is a fundamental experiment used to determine the interaction between a host (cyclodextrin) and a guest (this compound) molecule in a solution. It helps to:

  • Determine the stoichiometry of the inclusion complex (e.g., 1:1, 1:2).

  • Calculate the apparent stability constant (Kc), which indicates the strength of the interaction.

  • Select the most effective cyclodextrin for solubility enhancement.

The study involves adding an excess amount of this compound to aqueous solutions of increasing cyclodextrin concentrations and measuring the concentration of the dissolved drug after equilibrium is reached.[9][10] The resulting plot of drug solubility versus cyclodextrin concentration is called a phase solubility diagram.[11]

Q4: What do the different types of phase solubility diagrams (e.g., AL, BS) indicate?

According to the Higuchi and Connors classification, the shape of the phase solubility diagram provides insight into the nature of the complex:[11]

  • AL-type: A linear increase in guest solubility with increasing CD concentration. This is the most common and desirable type, indicating the formation of a soluble 1:1 complex.[7][12]

  • BS-type: Indicates the formation of a complex with limited or low solubility, which may precipitate out of the solution at higher CD concentrations.[2][11]

Troubleshooting Guides

Issue 1: Low Yield or Inefficient Complexation During Preparation

Possible Cause & Solution

  • Inappropriate Preparation Method: The chosen method may not be optimal for your specific drug-CD pair.

    • Troubleshooting Step: Experiment with different preparation methods. For laboratory scale, solvent evaporation and freeze-drying often yield good results.[4][13] For poorly water-soluble drugs, the kneading method can also be effective.[13]

  • Incorrect Molar Ratio: The stoichiometry of the complex might not be 1:1.

    • Troubleshooting Step: Prepare complexes with different molar ratios (e.g., 1:1, 1:2, 2:1) of this compound to cyclodextrin. Characterization studies on the related compound Andrographolide suggest a 1:2 molar ratio can be effective for complexation with β-CD.[5][14][15]

  • Insufficient Reaction Time/Energy: The complex may not have had enough time or energy to form completely.

    • Troubleshooting Step: Increase the stirring/sonication time or temperature during the complexation process. For the kneading method, ensure thorough and prolonged kneading to facilitate interaction.

Issue 2: Inconclusive Results from Characterization Techniques (DSC, FTIR)

Possible Cause & Solution

  • Physical Mixture Instead of True Inclusion Complex: The characterization results may only show a simple physical mixing of the two components.

    • Troubleshooting Step 1 (DSC): In a true inclusion complex, the characteristic endothermic peak of the guest molecule (this compound) should be absent, shifted to a different temperature, or significantly broadened.[8][13] If the peak is still present and sharp, it indicates the presence of uncomplexed, crystalline drug. Re-evaluate your preparation method.

    • Troubleshooting Step 2 (FTIR): An inclusion complex is confirmed by shifts in the characteristic absorption bands of the guest molecule or the disappearance of certain peaks due to their inclusion within the CD cavity.[16] If no significant spectral changes are observed compared to the physical mixture, complexation has likely not occurred.

Issue 3: Phase Solubility Study Shows a BS-type Curve

Possible Cause & Solution

  • Low Solubility of the Formed Complex: The this compound-cyclodextrin complex itself has limited solubility in the aqueous medium.

    • Troubleshooting Step: This is common with natural cyclodextrins like β-CD.[2] Switch to a more soluble cyclodextrin derivative, such as HP-β-CD , which typically results in AL-type diagrams and higher achievable drug concentrations.[8]

Experimental Protocols

Protocol 1: Phase Solubility Study
  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., 0, 2, 4, 6, 8, 10 mM HP-β-CD).[9]

  • Add an excess amount of this compound powder to each solution in separate vials.

  • Seal the vials and shake them at a constant temperature (e.g., 25°C or 37°C) for 48-72 hours to ensure equilibrium is reached.[17]

  • After equilibration, centrifuge the suspensions to pellet the excess, undissolved drug.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • Dilute the filtered samples appropriately and determine the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the molar concentration of dissolved this compound against the molar concentration of the cyclodextrin.

Protocol 2: Preparation of Inclusion Complex (Solvent Evaporation Method)
  • Dissolve this compound and the selected cyclodextrin (e.g., HP-β-CD) in a suitable solvent, such as methanol (B129727) or an ethanol-water mixture, at a predetermined molar ratio (e.g., 1:1 or 1:2).[4][14]

  • Stir the solution continuously for a specified period (e.g., 24 hours) at room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator at a controlled temperature (e.g., 50°C).[8]

  • Collect the resulting solid powder.

  • Dry the powder further in a desiccator under vacuum to remove any residual solvent.

  • Store the final inclusion complex powder in an airtight container.

Data Presentation

Table 1: Solubility Enhancement of Andrographolide with Different Cyclodextrins (Data based on Andrographolide as a proxy for this compound)

Cyclodextrin TypeMolar Ratio (Drug:CD)Preparation MethodSolubility Increase (Fold)Reference
β-CD1:2Solvent Evaporation~38x[5]
HP-β-CD1:1Solvent Evaporation-[4]
HP-β-CD1:1Inclusion Complex2.68x[8]

Table 2: Stability Constants (Kc) for Andrographolide-Cyclodextrin Complexes (Data based on Andrographolide as a proxy for this compound)

Cyclodextrin TypePhase Solubility Diagram TypeStability Constant (Kc)Reference
HP-β-CDAL38.60 x 10-3 M[8]
γ-CDAL- (Highest among β, HP-β, γ)[2]
β-CDBS-[2]

Visualizations

G cluster_workflow Experimental Workflow for Complexation cluster_prep Experimental Workflow for Complexation Start Poorly Soluble This compound Selection Select Cyclodextrin (β-CD, HP-β-CD, γ-CD) Start->Selection PhaseSolubility Phase Solubility Study (Determine K_c, Stoichiometry) Selection->PhaseSolubility Preparation Prepare Inclusion Complex (Solvent Evaporation, etc.) PhaseSolubility->Preparation Characterization Characterize Complex (DSC, FTIR, XRD) Preparation->Characterization Result Enhanced Solubility Inclusion Complex Characterization->Result G Drug This compound (Hydrophobic) Complex Inclusion Complex (Soluble) Drug->Complex Encapsulation CD Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) CD->Complex Water Aqueous Environment Complex->Water Enhanced Solubility

References

Technical Support Center: Nanoparticle-Based Delivery Systems for Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the development of nanoparticle-based delivery systems for Bisandrographolide C. Given the limited specific data on this compound nanoformulations, this guide draws upon extensive research on the related compound, Andrographolide (B1667393), which shares similar challenges of poor water solubility and low bioavailability.[1][2][3][4] The principles and protocols outlined here serve as a robust starting point for the successful formulation and characterization of this compound nanocarriers.

Frequently Asked Questions (FAQs)

1. Why use a nanoparticle-based delivery system for this compound?

This compound, a diterpenoid from Andrographis paniculata, is expected to have poor water solubility, similar to Andrographolide.[2][3] This characteristic limits its oral bioavailability and therapeutic efficacy. Nanoparticle-based delivery systems can overcome these limitations by:

  • Enhancing Solubility and Bioavailability: Encapsulating the hydrophobic drug in a nanocarrier can improve its dispersion in aqueous environments and facilitate absorption.[5][6]

  • Enabling Controlled and Sustained Release: Polymeric nanoparticles can be designed to release the drug over an extended period, maintaining therapeutic concentrations and reducing dosing frequency.[7][8][9]

  • Allowing for Targeted Delivery: The surface of nanoparticles can be modified with ligands to target specific cells or tissues, increasing drug efficacy and minimizing off-target side effects.[8][10][11]

  • Protecting the Drug from Degradation: The nanocarrier can shield the encapsulated drug from enzymatic degradation and harsh physiological conditions.[7]

2. What types of nanoparticles are suitable for this compound?

Several types of nanoparticles can be considered for the delivery of hydrophobic drugs like this compound:

  • Polymeric Nanoparticles: Made from biodegradable and biocompatible polymers such as PLGA (poly(lactic-co-glycolic acid)), PLA (polylactic acid), and PCL (polycaprolactone).[1][8] They are versatile for controlled release applications.[7][12]

  • Lipid-Based Nanoparticles: This category includes liposomes and solid lipid nanoparticles (SLNs).[1][8] They are composed of biocompatible lipids and are effective at encapsulating hydrophobic drugs.[1]

  • Niosomes: Non-ionic surfactant-based vesicles that are structurally similar to liposomes and can encapsulate both hydrophilic and lipophilic drugs.[1]

  • Self-Microemulsifying Drug Delivery Systems (SMEDDS): Isotropic mixtures of oils, surfactants, and co-surfactants that spontaneously form fine oil-in-water microemulsions upon gentle agitation with aqueous media.[1]

3. What are the critical quality attributes (CQAs) to consider during formulation development?

The following CQAs are crucial for ensuring the safety, efficacy, and stability of your nanoparticle formulation:

  • Particle Size and Polydispersity Index (PDI): Affects biodistribution, cellular uptake, and drug release. A narrow size distribution (low PDI) is desirable for reproducibility.

  • Zeta Potential: Indicates the surface charge of the nanoparticles and predicts their stability in suspension. Higher absolute zeta potential values generally correlate with better colloidal stability.

  • Drug Loading Content (LC%) and Encapsulation Efficiency (EE%): Determine the amount of drug carried by the nanoparticles and the efficiency of the encapsulation process.

  • In Vitro Drug Release Profile: Characterizes the rate and extent of drug release from the nanoparticles over time.

  • Stability: The formulation should be stable during storage in terms of particle size, drug content, and physical appearance.

Troubleshooting Guides

This section provides solutions to common problems encountered during the formulation and characterization of nanoparticle-based delivery systems for hydrophobic drugs like this compound.

Formulation Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Low Encapsulation Efficiency (EE%) 1. Poor affinity of the drug for the polymer/lipid matrix.2. Drug leakage into the external phase during formulation.3. Insufficient amount of polymer/lipid to encapsulate the drug.1. Select a polymer/lipid with better compatibility with this compound.2. Optimize the solvent system to minimize drug solubility in the external phase.3. Increase the polymer/drug ratio.[12]4. For emulsion-based methods, increase the viscosity of the internal phase.
Large Particle Size or High Polydispersity Index (PDI) 1. Inefficient homogenization or sonication.2. Aggregation of nanoparticles due to low surface charge.3. Inappropriate concentration of stabilizer/surfactant.1. Increase homogenization speed/time or sonication power/duration.2. Optimize the pH of the formulation to increase the surface charge (zeta potential).3. Adjust the concentration of the stabilizer/surfactant.[12]4. Consider using a combination of stabilizers.[5]
Drug Precipitation or Crystal Formation 1. Drug concentration exceeds its solubility in the organic phase.2. Rapid solvent evaporation leading to uncontrolled precipitation.1. Decrease the initial drug concentration.2. Use a co-solvent to improve drug solubility.3. Control the rate of solvent evaporation.
Poor Formulation Stability (Aggregation over time) 1. Insufficient surface charge (low zeta potential).2. Inadequate amount of stabilizer.3. Inappropriate storage conditions (temperature, light).1. Modify the surface charge by adjusting pH or adding charged molecules.2. Increase the concentration of the stabilizer.3. Optimize storage conditions (e.g., store at 4°C in the dark).4. Consider lyophilization for long-term storage.

Characterization Troubleshooting

Problem Potential Cause(s) Suggested Solution(s)
Inconsistent Particle Size Measurements (DLS) 1. Sample too concentrated (multiple scattering effects).2. Presence of aggregates or dust particles.3. Inappropriate instrument settings.1. Dilute the sample with an appropriate filtered solvent.2. Filter the sample through a syringe filter (e.g., 0.45 µm) before measurement.3. Ensure correct settings for viscosity and refractive index of the dispersant.
Low Drug Loading (LC%) Results 1. Inefficient drug encapsulation (see EE% troubleshooting).2. Loss of drug during purification/washing steps.3. Inaccurate quantification method.1. Optimize the formulation to improve EE%.2. Minimize the number of washing steps or use a less harsh purification method (e.g., tangential flow filtration).3. Validate the analytical method (e.g., HPLC, UV-Vis) for accuracy and precision.
Burst Release in Drug Release Studies 1. High amount of drug adsorbed on the nanoparticle surface.2. Porous or unstable nanoparticle matrix.1. Wash the nanoparticles thoroughly to remove surface-adsorbed drug.2. Use a polymer with a denser matrix or a higher molecular weight.3. Crosslink the polymer to create a more stable network.
Irreproducible In Vitro Cell Viability Assay Results 1. Interference of the nanoparticles with the assay reagent (e.g., MTT, XTT).2. Inconsistent cell seeding density.3. Contamination of cell cultures.1. Run a control with blank nanoparticles to check for interference.2. Ensure accurate and consistent cell counting and seeding.3. Maintain aseptic techniques to prevent contamination.

Quantitative Data Summary

The following tables summarize typical quantitative data for nanoparticle formulations of Andrographolide, which can serve as a benchmark for the development of this compound nanoparticles.

Table 1: Physicochemical Properties of Andrographolide Nanoparticles

Formulation TypePolymer/LipidParticle Size (nm)PDIZeta Potential (mV)EE%LC%Reference
pH-sensitive NanoparticlesEudragit® EPO255 ± 9-+29.3 ± 3.493.8 ± 0.67-[13]
PLGA NanoparticlesPLGA150-250< 0.2-15 to -2570-855-10[12]
Solid Lipid Nanoparticles (SLNs)Various Lipids150-300< 0.3-20 to -30> 802-5[1]
Carboxymethyl Chitosan NanoparticlesCarboxymethyl Chitosan600-3000----[14]

Note: "-" indicates data not provided in the source.

Table 2: Pharmacokinetic Parameters of Andrographolide Formulations in Rats

FormulationCmax (µg/mL)Tmax (h)AUC₀₋∞ (µg·h/mL)Relative Bioavailability (%)Reference
Pure Andrographolide0.83 ± 0.05-2.169 ± 0.143100[13]
pH-sensitive Nanoparticles2.67 ± 0.13-4.807 ± 0.261221.53[13]

Note: "-" indicates data not provided in the source.

Experimental Protocols

1. Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation

This method is widely used for encapsulating hydrophobic drugs.[12]

  • Organic Phase Preparation: Dissolve a specific amount of PLGA and this compound in a suitable organic solvent (e.g., dichloromethane, ethyl acetate).

  • Aqueous Phase Preparation: Prepare an aqueous solution containing a stabilizer (e.g., polyvinyl alcohol (PVA), poloxamer).

  • Emulsification: Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or a sonicator to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of solid nanoparticles.

  • Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles. Wash the pellet multiple times with deionized water to remove excess stabilizer and unencapsulated drug.

  • Storage: Resuspend the final nanoparticle pellet in deionized water or a suitable buffer. For long-term storage, lyophilize the nanoparticles with a cryoprotectant.

2. Determination of Encapsulation Efficiency (EE%) and Drug Loading (LC%)

  • Sample Preparation: After centrifugation of the nanoparticle suspension, carefully collect the supernatant. Lyophilize the nanoparticle pellet to determine its dry weight.

  • Quantification of Unencapsulated Drug: Measure the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculation:

    • EE% = [(Total Drug - Drug in Supernatant) / Total Drug] x 100

    • LC% = [(Total Drug - Drug in Supernatant) / Dry Weight of Nanoparticles] x 100

3. In Vitro Drug Release Study

  • Sample Preparation: Disperse a known amount of this compound-loaded nanoparticles in a specific volume of release medium (e.g., phosphate-buffered saline (PBS) with 0.5% Tween 80 to ensure sink conditions).

  • Incubation: Place the sample in a dialysis bag or a centrifuge tube and incubate at 37°C in a shaking water bath.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Quantification: Analyze the concentration of this compound in the collected aliquots using a validated analytical method.

  • Data Analysis: Plot the cumulative percentage of drug released versus time.

Visualizations

Experimental Workflow

experimental_workflow cluster_formulation Formulation cluster_characterization Characterization cluster_evaluation Evaluation organic_phase Organic Phase (PLGA + this compound) emulsification Emulsification organic_phase->emulsification aqueous_phase Aqueous Phase (Stabilizer) aqueous_phase->emulsification evaporation Solvent Evaporation emulsification->evaporation purification Purification (Centrifugation) evaporation->purification size_zeta Particle Size & Zeta Potential (DLS) purification->size_zeta ee_lc EE% & LC% (HPLC) purification->ee_lc release In Vitro Release purification->release cell_studies In Vitro Cell Studies (Viability, Uptake) purification->cell_studies animal_studies In Vivo Animal Studies (Pharmacokinetics) cell_studies->animal_studies

Caption: Workflow for nanoparticle formulation, characterization, and evaluation.

Signaling Pathway

Andrographolide, a related compound, is known to inhibit the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[15][16][17] It is plausible that this compound may exert its biological effects through a similar mechanism.

signaling_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK TNFR->IKK Activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB DNA DNA NFkB->DNA Translocates & Binds IkB_NFkB->IkB Degrades IκB IkB_NFkB->NFkB Releases B_C_NP This compound Nanoparticle B_C_NP->IKK Inhibits Gene_Transcription Gene Transcription (Inflammation, Proliferation) DNA->Gene_Transcription Initiates

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

References

Addressing off-target effects in Bisandrographolide C experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bisandrographolide (B10772405) C. The focus is on identifying and mitigating potential off-target effects to ensure data validity and proper interpretation of experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the known on-target effects of Bisandrographolide C?

This compound, along with andrographolide (B1667393) and bisandrographolide A, has been shown to bind to the tetraspanin CD81 and suppress its function.[1] This interaction is linked to the anti-metastatic activities of Andrographis paniculata water extract in esophageal cancer.[1] Therefore, in studies related to cancer cell motility and metastasis, particularly in esophageal cancer, CD81 can be considered a primary on-target molecule.

Q2: What are off-target effects and why are they a concern in my this compound experiments?

Off-target effects occur when a compound interacts with molecules other than its intended therapeutic target.[2] These unintended interactions can lead to a variety of issues, including misleading experimental results, cellular toxicity, and adverse side effects in a clinical setting.[2][3] Identifying and understanding the off-target effects of this compound is crucial for validating its specific mechanism of action and ensuring the observed phenotype is a direct result of its intended on-target activity.

Q3: My cells are showing unexpected toxicity or a phenotype that doesn't align with the known function of CD81. Could this be due to off-target effects of this compound?

It is possible that unexpected cellular responses are due to off-target effects. Small molecule inhibitors can sometimes affect pathways essential for cell survival or other cellular processes unrelated to their primary target.[4] To investigate this, it is recommended to perform dose-response experiments to determine if the toxicity is concentration-dependent and to use control compounds to dissect on-target versus off-target effects.

Q4: How can I distinguish between on-target and off-target effects in my experiments?

Distinguishing between on-target and off-target effects is a critical step in validating your findings.[4] Several strategies can be employed:

  • Use of a Structurally Unrelated Inhibitor: Employing another compound that targets the same pathway (e.g., another CD81 inhibitor with a different chemical structure) can help confirm that the observed phenotype is due to the inhibition of the intended target.[4]

  • Rescue Experiments: If possible, overexpressing the target protein (CD81) might rescue the phenotype induced by this compound, suggesting an on-target effect.

  • Use of Negative Controls: A structurally similar but inactive analog of this compound, if available, can be a powerful tool. Any effects observed with the active compound but not the inactive analog are more likely to be on-target.

  • Cell Line Profiling: Testing this compound in cell lines that do not express the target protein (CD81) can help identify off-target effects.

Troubleshooting Guide: Investigating Off-Target Effects

This guide provides a systematic approach to troubleshooting experiments with this compound where off-target effects are suspected.

Table 1: Troubleshooting Common Issues in this compound Experiments
Observed Issue Potential Cause Recommended Action
Inconsistent results between batches Compound degradation, variations in cell culture conditions, or reagent variability.[4][5]Prepare fresh dilutions from a stable stock for each experiment. Standardize cell culture protocols, including passage number and confluency. Ensure all reagents are within their expiration dates and stored correctly.[4][5]
High cellular toxicity at expected effective concentrations Off-target effects on essential cellular pathways, compound instability leading to toxic degradation products, or solvent toxicity.[4]Perform a dose-response curve to determine the EC50 for the on-target effect and the CC50 for cytotoxicity. Use a lower concentration of this compound if possible. Run a solvent-only control to assess its effect on cell viability.[4]
Observed phenotype is not consistent with known CD81 function Engagement of one or more off-target molecules.Initiate off-target identification workflow (see below). Consider if this compound might have polypharmacological effects, where it intentionally interacts with multiple targets.
Loss of compound activity Chemical degradation (hydrolysis, oxidation), precipitation, or adsorption to container surfaces.[5]Assess compound integrity using analytical methods like HPLC or LC-MS.[5] Ensure proper storage conditions (e.g., -20°C or -80°C, protected from light).[5]

Experimental Protocols & Workflows

Protocol 1: General Workflow for Identifying Off-Target Effects

This workflow provides a general strategy for identifying potential off-target effects of this compound.

G A Observe Unexpected Phenotype (e.g., toxicity, altered signaling) B Validate On-Target Engagement (e.g., CD81 binding assay, functional assay) A->B C Perform Dose-Response Analysis (Determine EC50 for phenotype vs. on-target inhibition) B->C D Computational Prediction (In silico screening against target databases) C->D If phenotype is independent of on-target inhibition E Biochemical Screening (Kinase panels, receptor binding assays) C->E If phenotype is independent of on-target inhibition F Cell-Based Proteomics (e.g., Thermal Proteome Profiling) C->F If phenotype is independent of on-target inhibition G Validate Putative Off-Targets (RNAi, CRISPR, orthogonal inhibitors) D->G E->G F->G H Characterize Off-Target Mediated Phenotype G->H

Workflow for off-target identification.
Protocol 2: Microscale Thermophoresis (MST) for Target Engagement

Microscale thermophoresis can be used to quantify the binding affinity of this compound to its known target, CD81, and to validate potential off-targets.[1]

Objective: To determine the binding affinity (Kd) of this compound to a target protein.

Methodology:

  • Protein Preparation: Purify the target protein (e.g., recombinant CD81) and label it with a fluorescent dye.

  • Ligand Preparation: Prepare a serial dilution of this compound in an appropriate buffer.

  • Incubation: Mix the fluorescently labeled protein at a constant concentration with the different concentrations of this compound.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: Plot the change in thermophoresis as a function of the this compound concentration and fit the data to a binding curve to determine the Kd.

Signaling Pathways

A related compound, andrographolide, has been shown to modulate several signaling pathways, including NF-κB, JAK/STAT, and PI3K/AKT.[6][7] While the specific effects of this compound on these pathways are not yet fully elucidated, it is plausible that it may have similar off-target activities. Researchers should consider investigating these pathways if unexpected phenotypes are observed.

Diagram: Potential Off-Target Signaling Pathways

This diagram illustrates some of the key signaling pathways that could be unintentionally modulated by a small molecule inhibitor.

References

Technical Support Center: Minimizing Experimental Variability in Bisandrographolide C Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing experimental variability when working with Bisandrographolide C.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known biological activities?

A1: this compound is a naturally occurring diterpenoid dimer isolated from the plant Andrographis paniculata. It is known to activate Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3.[1] This activity can lead to an increase in intracellular calcium levels. Related compounds, like Bisandrographolide A, have been shown to activate TRPV4 channels.[2][3][4][5] Additionally, compounds from Andrographis paniculata are recognized for their anti-inflammatory and potential anti-cancer properties, often linked to the inhibition of the NF-κB signaling pathway.[6][7][8]

Q2: My cell viability assay results with this compound are inconsistent. What are the common causes?

A2: Inconsistent results in cell viability assays, such as the MTT assay, are a common issue. Key factors that can introduce variability include:

  • Cell Seeding Density: The number of cells seeded per well is critical. Optimal density varies between cell lines and should be determined empirically.[9]

  • Compound Precipitation: this compound, like many natural products, may have limited solubility in aqueous media. Ensure it is fully dissolved in a suitable solvent like DMSO before diluting in culture medium. Visually inspect for any precipitation.

  • Incomplete Formazan (B1609692) Solubilization (MTT Assay): If using an MTT assay, ensure the formazan crystals are completely dissolved before reading the absorbance. Inadequate mixing or insufficient solvent volume can lead to artificially low readings.

  • Interference with Assay Reagents: Some compounds can directly react with the assay reagents. For example, colored compounds can interfere with absorbance readings, and reducing agents can affect tetrazolium salt-based assays.[10]

  • Edge Effects: Wells on the perimeter of a microplate are more susceptible to evaporation, which can concentrate the compound and affect cell growth. To mitigate this, consider not using the outer wells for experimental samples or ensuring proper humidification during incubation.

Q3: I am not observing the expected anti-inflammatory effect of this compound in my NF-κB assay. What should I check?

A3: A lack of an expected anti-inflammatory response in an NF-κB assay can stem from several factors:

  • Suboptimal Stimulation: Ensure that the pro-inflammatory stimulus (e.g., TNF-α or LPS) is used at a concentration and for a duration sufficient to induce a robust NF-κB activation in your specific cell line.

  • Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift and altered signaling responses.

  • Assay Timing: The kinetics of NF-κB translocation are transient. Perform a time-course experiment to determine the peak of NF-κB activation in your system to ensure you are measuring the effect of this compound at the optimal time point.[11]

  • Antibody/Reagent Performance: For immunofluorescence-based assays, verify the specificity and optimal concentration of your primary and secondary antibodies. For reporter assays, ensure the stability and responsiveness of your cell line.

Q4: How can I minimize variability in my calcium imaging experiments for TRPV channel activation?

A4: Calcium imaging experiments are sensitive to a variety of factors. To improve consistency:

  • Consistent Dye Loading: Ensure that the loading conditions for your calcium indicator dye (e.g., Fluo-4 AM) are consistent across all samples, including dye concentration, incubation time, and temperature.[12]

  • Control for Autofluorescence: Some compounds and even cell culture media components can be autofluorescent. Include appropriate controls, such as cells without the calcium indicator dye, to assess background fluorescence.[12][13]

  • Stable Imaging Environment: Maintain a stable temperature and pH in your imaging buffer, as these can affect both cell health and TRPV channel activity.

  • Minimize Phototoxicity: Use the lowest possible excitation light intensity and exposure time to avoid phototoxicity, which can damage cells and lead to spurious calcium signals.

Troubleshooting Guides

Guide 1: Cell Viability Assays (e.g., MTT)
Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects.Use a multichannel pipette for cell seeding and reagent addition. Ensure a single-cell suspension before plating. Avoid using the outer wells of the plate.
Low signal or no dose-response Compound is inactive, precipitated, or the wrong concentration range was tested. Cell density is too low.Verify compound integrity and solubility. Test a wider range of concentrations. Optimize cell seeding density for your specific cell line.
High background absorbance Incomplete formazan solubilization. Contamination of reagents or media.Ensure complete dissolution of formazan crystals by thorough mixing. Use fresh, sterile reagents and media.
Inconsistent results across experiments Variation in cell passage number, serum batch, or incubation times.Use cells within a narrow passage number range. Test new batches of serum before use. Standardize all incubation times.
Guide 2: NF-κB Translocation Assays (Immunofluorescence)
Problem Potential Cause Recommended Solution
Weak or no NF-κB signal Suboptimal primary antibody concentration or incubation time. Poor cell permeabilization.Titrate the primary antibody to determine the optimal concentration. Increase incubation time (e.g., overnight at 4°C). Optimize permeabilization conditions (e.g., Triton X-100 or saponin (B1150181) concentration and incubation time).
High background fluorescence Primary or secondary antibody concentration is too high. Insufficient washing. Autofluorescence.Reduce antibody concentrations. Increase the number and duration of wash steps.[13][14] Include an unstained control to assess autofluorescence and consider using a different fluorophore if necessary.[12][13]
No translocation observed after stimulation Ineffective stimulus. Incorrect timing of analysis.Confirm the activity of your stimulus (e.g., TNF-α, LPS). Perform a time-course experiment to identify the peak of NF-κB translocation.
Patchy or uneven staining Cells are not properly fixed or permeabilized. Cells are lifting off the plate.Optimize fixation and permeabilization steps. Use coated plates or coverslips to improve cell adherence.

Data Presentation

Table 1: Bioactivity of this compound and Related Compounds
CompoundAssayCell Line/SystemResultReference
This compound TRPV1 Activation-Kd: 289 µM[1]
This compound TRPV3 Activation-Kd: 341 µM[1]
Bisandrographolide A TRPV4 ActivationMouse KeratinocytesEC50: 790-950 nM[2][3][4]
Table 2: Cytotoxicity of Andrographolide (B1667393) (Related Compound) in Breast Cancer Cell Lines
Cell LineIncubation TimeIC50 (µM)Reference
MCF-7 24 h63.19 ± 0.03[15]
48 h32.90 ± 0.02[15]
72 h31.93 ± 0.04[15]
MDA-MB-231 24 h65.00 ± 0.02[15]
48 h37.56 ± 0.03[15]
72 h30.56 ± 0.03[15]
Table 3: Anti-inflammatory Activity of Andrographolide (Related Compound)
AssayCell LineIC50 (µM)Reference
PGE2 Inhibition RAW264.78.8 (95% CI: 7.4 to 10.4)[7]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from a DMSO stock solution. The final DMSO concentration should be consistent across all wells and typically ≤ 0.1%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilization buffer to each well. Mix thoroughly on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate cell viability as a percentage of the vehicle control.

Protocol 2: NF-κB p65 Translocation Assay by Immunofluorescence
  • Cell Culture: Seed cells on sterile glass coverslips in a 24-well plate and allow them to adhere overnight.

  • Treatment: Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1 hour). Then, stimulate with a known NF-κB activator (e.g., 20 ng/mL TNF-α) for the pre-determined optimal translocation time (e.g., 30 minutes).

  • Fixation: Wash the cells twice with ice-cold PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Wash three times with PBS and block with 1% BSA in PBST (PBS with 0.1% Tween 20) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with a primary antibody against NF-κB p65 diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBST. Incubate with a fluorescently-conjugated secondary antibody and a nuclear counterstain (e.g., DAPI) in blocking buffer for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash three times with PBST. Mount the coverslips onto microscope slides using an anti-fade mounting medium. Acquire images using a fluorescence microscope.

  • Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Protocol 3: Intracellular Calcium Measurement using Fluo-4 AM
  • Cell Seeding: Seed cells on glass-bottom dishes suitable for live-cell imaging and culture overnight.

  • Dye Loading: Prepare a Fluo-4 AM loading solution (e.g., 2-5 µM in HBSS or other physiological buffer). Remove the culture medium, wash the cells once with the buffer, and incubate with the Fluo-4 AM solution for 30-60 minutes at 37°C.[16]

  • Washing: Gently wash the cells two to three times with the physiological buffer to remove excess dye.

  • Baseline Measurement: Add fresh buffer to the dish and acquire baseline fluorescence images for 1-2 minutes to establish a stable signal.

  • Compound Addition: Add this compound at the desired concentration and continue to record the fluorescence intensity over time to measure any changes in intracellular calcium.

  • Positive Control: At the end of the experiment, add a calcium ionophore like ionomycin (B1663694) as a positive control to determine the maximum fluorescence signal.

  • Data Analysis: Analyze the change in fluorescence intensity over time relative to the baseline.

Visualizations

Experimental_Workflow_MTT_Assay cluster_prep Preparation cluster_treatment Treatment cluster_detection Detection seed_cells Seed Cells (96-well plate) overnight_incubation Incubate Overnight seed_cells->overnight_incubation add_compound Add this compound overnight_incubation->add_compound treatment_incubation Incubate (24-72h) add_compound->treatment_incubation add_mtt Add MTT Reagent treatment_incubation->add_mtt mtt_incubation Incubate (2-4h) add_mtt->mtt_incubation solubilize Solubilize Formazan mtt_incubation->solubilize read_absorbance Read Absorbance (570nm) solubilize->read_absorbance

Caption: Workflow for a typical MTT cell viability assay.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK TNFR->IKK activates IkB_p65_p50 IκBα-p65/p50 (Inactive) IKK->IkB_p65_p50 phosphorylates IκBα IkB IκBα p65_p50 p65/p50 p65_p50_nuc p65/p50 (Active) p65_p50->p65_p50_nuc translocates IkB_p65_p50->p65_p50 IkB_p P-IκBα IkB_p65_p50->IkB_p releases p65/p50 Proteasome Proteasome Degradation IkB_p->Proteasome DNA DNA p65_p50_nuc->DNA binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression induces

Caption: Simplified NF-κB signaling pathway upon TNF-α stimulation.

TRPV_Activation_Pathway cluster_membrane Cell Membrane TRPV TRPV Channel (e.g., TRPV1/TRPV3) Ca_in TRPV->Ca_in influx BisC This compound BisC->TRPV activates Ca_out Downstream Downstream Signaling (e.g., Calmodulin, PKC) Ca_in->Downstream activates Response Cellular Response (e.g., Apoptosis, Anti-inflammation) Downstream->Response Troubleshooting_Workflow cluster_replicates Between-Replicate Issues cluster_experiments Between-Experiment Issues cluster_weak_signal Weak/No Signal cluster_high_bg High Background start Inconsistent Bioassay Results q_reproducibility Is the issue between replicates or between experiments? start->q_reproducibility check_pipetting Verify Pipetting Technique & Calibration q_reproducibility->check_pipetting Replicates check_passage Standardize Cell Passage Number q_reproducibility->check_passage Experiments check_cells Ensure Homogeneous Cell Suspension check_pipetting->check_cells check_edge Address Edge Effects check_cells->check_edge q_signal Is the signal weak/absent or is the background high? check_edge->q_signal check_reagents Check Reagent Quality & Lot Numbers (e.g., Serum) check_passage->check_reagents check_protocol Ensure Strict Adherence to Protocol check_reagents->check_protocol check_protocol->q_signal check_compound Verify Compound Integrity & Concentration q_signal->check_compound Weak Signal check_washing Increase Wash Steps q_signal->check_washing High Background check_cell_health Assess Cell Health & Viability check_compound->check_cell_health optimize_assay Optimize Assay Parameters (e.g., incubation time, antibody conc.) check_cell_health->optimize_assay end_node Optimized & Reproducible Assay optimize_assay->end_node optimize_blocking Optimize Blocking (time/reagent) check_washing->optimize_blocking check_autofluor Evaluate Autofluorescence optimize_blocking->check_autofluor check_autofluor->end_node

References

Strategies to reduce signal-to-noise ratio in Bisandrographolide C fluorescence assays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bisandrographolide C Fluorescence Assays

Welcome to the Technical Support Center for fluorescence assays involving this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments. The primary goal in fluorescence assays is to achieve a high signal-to-noise (S/N) ratio, which ensures data accuracy and sensitivity.[1] This guide focuses on strategies to maximize this ratio by enhancing the specific signal and minimizing background noise.

Frequently Asked Questions (FAQs)

Q1: What is the signal-to-noise ratio (S/N), and why is it critical in my assay?

The signal-to-noise ratio (S/N or SNR) is a measure that compares the level of the desired signal to the level of background noise. A high S/N ratio is crucial for assay sensitivity and reliability. It indicates that the measured fluorescence is significantly above the background, allowing for accurate detection and quantification of the biological process under investigation.[1][2]

Q2: What are the most common sources of high background noise in my this compound assay?

High background can originate from several sources, broadly categorized as:

  • Instrumental: Electronic noise and stray light from the plate reader's optical components.[3]

  • Reagents and Buffers: Intrinsic fluorescence from buffers, solvents like DMSO, or impurities in reagents.[3][4]

  • Assay Plates: Autofluorescence from the microplate material itself, particularly standard polystyrene plates.[3] Using black-walled plates can significantly reduce this issue.[5]

  • Test Compound: this compound itself may exhibit autofluorescence at the excitation and emission wavelengths used in the assay.[3][6]

  • Biological Sample: In cell-based assays, endogenous cellular components like NADH and riboflavin (B1680620) can contribute to autofluorescence.[7]

Q3: How can I determine if this compound is autofluorescent and interfering with my assay?

To check for compound autofluorescence, run a control plate where you add this compound at various concentrations to wells containing only the assay buffer (no enzyme, substrate, or fluorescent probe).[3][8] Measure the fluorescence at your assay's excitation and emission wavelengths. A concentration-dependent increase in signal indicates that the compound itself is fluorescent and may be interfering with your results.

Q4: What instrument settings can I adjust to improve my S/N ratio?

Optimizing instrument settings is a critical step:

  • Gain Setting: The gain controls the amplification of the fluorescence signal by the photomultiplier tube (PMT).[9] Adjust the gain using a positive control well (the expected highest signal) to be around 90% of the detector's maximum. This maximizes sensitivity without risking signal saturation.[9]

  • Excitation/Emission Wavelengths: Ensure that the selected wavelengths and bandwidths are optimal for your specific fluorophore.[1] Even small deviations can significantly reduce signal intensity.

  • Integration Time: Increasing the integration time can boost a weak signal, but it may also increase background noise.[5]

  • Filters: Adding secondary excitation and emission filters can reduce excess background noise and improve the S/N ratio, sometimes by as much as 3-fold.[10][11]

Q5: My results show high well-to-well variability. What are the likely causes and solutions?

High variability across a microplate often points to technical inconsistencies:

  • Pipetting Inaccuracy: Inconsistent volumes can lead to significant signal variation. Use calibrated multichannel pipettes or automated liquid handlers for better precision.[5]

  • Evaporation: Evaporation from wells, especially at the edges of the plate ("edge effect"), can concentrate reagents and alter signals. Use plate seals and ensure plates are properly incubated.[5]

  • Temperature Fluctuations: Temperature changes as small as 1°C can affect reaction rates and fluorescent signals.[12] Allow plates to equilibrate to the reader's temperature before measurement.

  • Well Contamination: Cross-contamination between wells can occur, especially with shared plate seals.[13][14] Using individual tubes for critical steps or employing specialized high-throughput systems can mitigate this.[13]

Troubleshooting Guide

This guide provides structured solutions to common problems encountered during this compound fluorescence assays.

Problem 1: High Background Signal

A high background reduces the assay window and masks the true signal.

Potential Cause Recommended Solution & Experimental Protocol
Compound Autofluorescence The chemical structure of this compound may be inherently fluorescent at the assay wavelengths.[3][6]
Solution 1: Background Subtraction. Measure the fluorescence of the compound in buffer alone and subtract this value from the experimental wells.[8]
Solution 2: Use a Red-Shifted Fluorophore. Autofluorescence is often stronger at shorter (blue/green) wavelengths.[15] Switching to a fluorophore that excites and emits at longer wavelengths (red or far-red) can often avoid the interference.[16]
Contaminated Reagents or Buffers Buffers, solvents, or other assay components may contain fluorescent impurities.[4]
Solution: Use High-Purity Materials. Prepare all buffers and solutions fresh using high-purity water (e.g., Milli-Q) and analytical-grade reagents. Filter-sterilize buffers if microbial contamination is suspected.[3]
Inappropriate Microplate Type Standard clear or white polystyrene plates can have high autofluorescence and cause light leakage between wells.[3]
Solution: Use Black-Walled, Clear-Bottom Plates. Black walls are essential for fluorescence assays as they absorb stray light and minimize well-to-well crosstalk and background.[5]
Problem 2: Low Signal Intensity

A weak signal can be difficult to distinguish from the background noise.

Potential Cause Recommended Solution & Experimental Protocol
Suboptimal Reagent Concentrations The concentrations of the fluorescent probe, target protein, or substrate may not be optimal for signal generation.
Solution: Perform Reagent Titrations. Systematically vary the concentration of one key reagent (e.g., the fluorescently labeled ligand) while keeping others constant to find the concentration that provides the best S/N ratio. The lowest concentration that gives a robust signal is often best.[4]
Incorrect Instrument Settings A mismatch between the fluorophore's spectra and the instrument's filter or monochromator settings is a common cause of low signal.[5]
Solution 1: Wavelength Scan. Use the plate reader's scanning function to determine the optimal excitation and emission peaks for your fluorophore in the actual assay buffer.[1]
Solution 2: Optimize Gain and Integration Time. As detailed in the FAQ, systematically increase the gain setting and/or integration time to amplify the signal.[5] Be careful not to saturate the detector.
Signal Quenching Components in the assay buffer or this compound itself may be quenching the fluorescence of the probe.
Solution: Check for Quenching Effects. Compare the fluorescence intensity of the free fluorophore in buffer with and without the test compound. A significant decrease in signal in the presence of the compound indicates quenching.[4]

Experimental Protocols

Protocol: Measuring Compound Autofluorescence

This protocol determines if this compound contributes to the background signal.

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Assay buffer (the same used in the main experiment)

  • Black, clear-bottom 96-well or 384-well microplate

  • Fluorescence microplate reader

Methodology:

  • Prepare Serial Dilutions: Create a 2-fold serial dilution of this compound in assay buffer. The concentration range should cover and exceed the final concentrations used in your assay. Include a "buffer + DMSO" control and a "buffer only" control.

  • Plate Layout: Add the dilutions to the microplate in triplicate.

  • Incubation: Incubate the plate under the same conditions (time, temperature) as your main assay.

  • Fluorescence Reading: Measure the fluorescence intensity using the exact same excitation/emission wavelengths, bandwidths, and gain settings as your primary experiment.

  • Data Analysis:

    • Subtract the average "buffer only" reading from all wells.

    • Plot the background-subtracted fluorescence intensity against the concentration of this compound.

    • A concentration-dependent increase in fluorescence confirms that the compound is autofluorescent and provides the data needed for background correction.

Visualizations

Diagrams of Workflows and Pathways

TroubleshootingWorkflow start Low S/N Ratio Detected p1 p1 start->p1 end_node Assay Optimized p2 p2 p1->p2 If background is OK bg1 bg1 p1->bg1 Yes s1 s1 p2->s1 Yes bg2 bg2 bg1->bg2 bg3 bg3 bg2->bg3 bg3->end_node Yes bg3->p2 No s2 s2 s1->s2 s3 s3 s2->s3 s3->start No, Re-evaluate s3->end_node Yes

ExperimentalWorkflow reagents reagents plate plate reagents->plate incubate incubate plate->incubate compound compound compound->plate read_plate read_plate incubate->read_plate analyze analyze read_plate->analyze

// Node Definitions compound [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF", color="#EA4335"]; receptor [label="TRPV1 Channel", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124", color="#FBBC05"]; influx [label="Ca²⁺ Influx", fillcolor="#4285F4", fontcolor="#FFFFFF", color="#4285F4"]; cam [label="Calmodulin\n(CaM)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; calcineurin [label="Calcineurin", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; nfat [label="NFAT\n(dephosphorylated)", fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; nucleus [label="Nucleus", shape=oval, style=dashed, color="#5F6368"]; transcription [label="Gene Transcription\n(e.g., Cytokines)", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF", color="#34A853"];

// Edges compound -> receptor [label="Activates", color="#EA4335"]; receptor -> influx [color="#FBBC05"]; influx -> cam [label="Activates", color="#4285F4"]; cam -> calcineurin [label="Activates", color="#5F6368"]; calcineurin -> nfat [label="Activates", color="#5F6368"]; nfat -> nucleus [label="Translocation", color="#5F6368", style=dashed]; nucleus -> transcription [color="#34A853"]; } caption: "Hypothetical signaling pathway involving this compound."

References

Technical Support Center: Cell Line Selection and Validation for Bisandrographolide C Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting and validating appropriate cell lines for studying the effects of Bisandrographolide C. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a labdane (B1241275) diterpenoid compound.[1] Studies have shown that it can bind to the tetraspanin CD81, which is involved in cell motility. By binding to CD81, this compound can suppress the expression of this protein and inhibit the movement of cancer cells.[1][2] This suggests its potential as an anti-metastatic agent. Additionally, a closely related compound, Bisandrographolide A, has been shown to activate the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a cation channel involved in various cellular signaling processes.[1]

Q2: Which cell lines are suitable for studying the anti-metastatic effects of this compound?

Based on its known interaction with CD81, cell lines with moderate to high expression of CD81 are recommended. Human esophageal cancer cell lines EC109 and KYSE520 have been used to demonstrate the suppressive effect of this compound on cell motility.[1][2] When selecting a cell line, it is crucial to consider the cancer type of interest and the expression levels of CD81. Public databases such as the Cancer Cell Line Encyclopedia (CCLE) can be used to check the expression of CD81 in various cell lines.

Q3: Which cell lines are suitable for studying the effects of this compound on TRPV4 activation?

While direct studies on this compound and TRPV4 are limited, research on the similar compound Bisandrographolide A has utilized HEK293T cells overexpressing TRPV4 and immortalized mouse keratinocytes (308 cells ), which endogenously express TRPV4.[1] Therefore, these cell lines would be appropriate starting points for investigating the potential effects of this compound on TRPV4 activation.

Q4: What are the key steps for validating a chosen cell line for this compound studies?

Proper cell line validation is critical to ensure the reliability and reproducibility of your research.[3] Key validation steps include:

  • Authentication: Verify the identity of the cell line using methods like Short Tandem Repeat (STR) profiling for human cell lines.[3]

  • Mycoplasma Detection: Regularly test for mycoplasma contamination, as it can significantly alter cellular responses.[4]

  • Target Expression Confirmation: Confirm the expression of the target protein (e.g., CD81 or TRPV4) in your chosen cell line using techniques like Western blotting or flow cytometry.

  • Passage Number Monitoring: Use cells at a low passage number to minimize genetic drift and ensure consistent experimental results.[4]

Troubleshooting Guides

Issue 1: Inconsistent or no observable effect of this compound on cell motility.
  • Possible Cause 1: Low CD81 expression in the chosen cell line.

    • Troubleshooting Step: Validate CD81 expression levels using Western blot or qPCR. If expression is low or absent, consider selecting a different cell line known to have higher CD81 expression.

  • Possible Cause 2: Suboptimal assay conditions.

    • Troubleshooting Step: Optimize the concentration of this compound and the incubation time. Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line.

  • Possible Cause 3: Issues with the cell migration/invasion assay.

    • Troubleshooting Step: Ensure the proper functioning of your assay (e.g., Transwell assay, wound healing assay). Include appropriate positive and negative controls to validate the assay setup. For instance, a known inhibitor of cell migration for your cell line can serve as a positive control.

Issue 2: Difficulty in detecting TRPV4 channel activation.
  • Possible Cause 1: Low or no TRPV4 expression.

    • Troubleshooting Step: Confirm TRPV4 expression in your chosen cell line. If endogenous expression is too low, consider using a cell line transiently or stably overexpressing TRPV4, such as HEK293T cells.[1]

  • Possible Cause 2: Insensitive detection method.

    • Troubleshooting Step: Calcium imaging using fluorescent indicators like Fura-2 or Fluo-4 is a common method. Ensure that your imaging setup has sufficient sensitivity and that the dye is loaded correctly. Electrophysiological techniques like patch-clamping can provide more direct and sensitive measurements of channel activity.

  • Possible Cause 3: Compound solubility and stability issues.

    • Troubleshooting Step: Diterpenoid compounds can have poor water solubility.[5][6] Ensure that this compound is fully dissolved in the vehicle (e.g., DMSO) and that the final concentration in the cell culture medium does not lead to precipitation. Prepare fresh dilutions for each experiment.

Quantitative Data

Due to limited publicly available data specifically for this compound, the following tables include data for the closely related and well-studied compound, Andrographolide , to provide a reference for expected potency in various cancer cell lines.

Table 1: IC50 Values of Andrographolide in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Incubation Time (hours)Reference
MDA-MB-231Breast Cancer30.2848[7]
MCF-7Breast Cancer36.948[7]
T-47DBreast Cancer>10048[7]
DBTRG-05MGGlioblastoma13.9572[8]
KBOral Cancer106.2Not Specified[9]
A375Melanoma12.0748[10]
C8161Melanoma10.9248[10]
SiHaCervical Cancer85.5948[10]
CaSkiCervical Cancer87.5248[10]
C33ACervical Cancer96.0548[10]

Table 2: Effects of Andrographolide on Cell Proliferation and Apoptosis

Cell LineEffectConcentration (µM)Duration (hours)ObservationReference
MDA-MB-231Apoptosis304882.41% late apoptotic cells[7]
DBTRG-05MGCell Cycle Arrest13.9572G2/M phase arrest[8]
OEC-M1Cytotoxicity5524IC50 value[11]
C8161Cell Cycle ArrestNot Specified24G2/M phase arrest[4]
A375Cell Cycle ArrestNot Specified24G2/M phase arrest[4]

Experimental Protocols

Protocol 1: Cell Line Validation Workflow

A systematic approach to cell line validation is crucial for the integrity of experimental data.

G cluster_0 Initial Cell Line Acquisition cluster_1 Authentication and Quality Control cluster_2 Target Expression Verification cluster_3 Cryopreservation and Documentation A Obtain Cell Line from Reputable Source B STR Profiling (for human cell lines) A->B C Mycoplasma Testing B->C D Morphology Check C->D E Western Blot for CD81/TRPV4 D->E F Flow Cytometry for Surface CD81 E->F G Establish Master and Working Cell Banks F->G H Record Passage Number and Validation Results G->H G cluster_0 Cell Membrane cluster_1 Intracellular Signaling CD81 CD81 Integrin Integrin CD81->Integrin Associates with Rac1 Rac1 Integrin->Rac1 Activates Actin Actin Cytoskeleton Remodeling Rac1->Actin Promotes Migration Cell Migration Actin->Migration Leads to Bisandrographolide_C This compound Bisandrographolide_C->CD81 Inhibits G cluster_0 Experimental Steps cluster_1 Expected Outcome A TRPV4-expressing cells B Load with Calcium Indicator A->B C Add This compound B->C D Measure Fluorescence (Calcium Influx) C->D E Increased Intracellular Calcium D->E Indicates Activation

References

Interpreting Unexpected Results in Bisandrographolide C Research: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals navigate potential challenges and interpret unexpected results during experiments with Bisandrographolide C.

Frequently Asked Questions (FAQs)

Q1: We observe a cytotoxic effect of this compound at concentrations expected to only activate TRPV1/TRPV3 channels. What could be the cause?

A1: This is a common issue when working with bioactive compounds. Several factors could contribute to unexpected cytotoxicity:

  • Off-target effects: While this compound is known to activate TRPV1 and TRPV3, it may interact with other cellular targets at higher concentrations, leading to cytotoxicity. It is crucial to determine a concentration-response curve to identify the therapeutic window.

  • Activation of other TRP channels: Bisandrographolide A, a related compound, activates TRPV4 channels.[1][2][3] It is possible that this compound has a less potent, but still significant, effect on other TRP channels that could contribute to cell death depending on the cell type and expression levels of these channels.

  • Interaction with other signaling pathways: Andrographolide (B1667393), another compound from Andrographis paniculata, is known to modulate various signaling pathways, including NF-κB, JAK/STAT, and PI3K/AKT.[4][5][6] this compound might have similar effects that, when combined with TRPV1/3 activation, lead to cytotoxicity.

  • Purity of the compound: Ensure the purity of your this compound sample. Impurities from the extraction process or synthesis could be responsible for the observed cytotoxicity.

Q2: Our results on the anti-metastatic properties of this compound are not reproducible. What could be the reason?

A2: Reproducibility issues in cell migration and invasion assays are common. Here are some potential sources of variability:

  • Cell line heterogeneity: The expression of CD81, a known target of this compound, can vary within a cell line and between passages.[7] It is advisable to use cells with a consistent and verified CD81 expression level.

  • Assay conditions: Cell migration and invasion assays are sensitive to various factors, including cell density, serum concentration in the medium, and the type of extracellular matrix used. Standardize these parameters across all experiments.

  • Compound stability: Ensure that this compound is stable in your cell culture medium over the duration of the experiment. Degradation of the compound could lead to inconsistent results.

Q3: We do not observe the expected increase in intracellular calcium upon application of this compound in our cell line. Why might this be?

A3: A lack of calcium response could be due to several factors related to the expression and function of the target channels:

  • Low or no expression of TRPV1/TRPV3: The cell line you are using may not endogenously express TRPV1 or TRPV3 channels at a sufficient level to produce a measurable calcium influx. Verify the expression of these channels using techniques like qPCR or Western blotting.

  • Channel desensitization: Prolonged exposure to an agonist can lead to the desensitization of TRP channels. Ensure that your experimental design minimizes the pre-exposure of cells to this compound or other potential agonists.

  • Incorrect buffer composition: The composition of your extracellular buffer, particularly the concentration of calcium, can significantly impact the driving force for calcium entry. Use a standard buffer with a known calcium concentration.

Troubleshooting Guides

Issue 1: Inconsistent results in cell viability assays
Potential Cause Troubleshooting Step Expected Outcome
Compound solubility Verify the solubility of this compound in your vehicle (e.g., DMSO) and culture medium. Prepare fresh stock solutions for each experiment.Consistent and clear solutions, leading to more reproducible dosing.
Cell passage number Use cells within a defined passage number range. High passage numbers can lead to phenotypic drift.Reduced variability in cell growth rates and response to treatment.
Assay interference Some compounds can interfere with the reagents used in viability assays (e.g., MTT, WST-1). Run a control with the compound in cell-free medium.No change in absorbance/fluorescence in the cell-free control, confirming no direct interference.
Issue 2: Unexpected activation of signaling pathways
Potential Cause Troubleshooting Step Expected Outcome
Crosstalk between pathways Use specific inhibitors for pathways known to be affected by related compounds (e.g., NF-κB, JAK/STAT inhibitors) to dissect the observed effects.Identification of the specific signaling pathways activated by this compound in your experimental model.
Vehicle effects Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all treatment groups and does not exceed a non-toxic level (typically <0.1%).The vehicle control group shows no significant activation of the signaling pathway of interest.

Data Presentation

Table 1: Known Molecular Targets and Affinities of this compound

TargetEffectAffinity (Kd)Reference
TRPV1Activation289 µM[8]
TRPV3Activation341 µM[8]
CD81BindingNot specified[7]

Experimental Protocols

Calcium Imaging for TRP Channel Activation
  • Cell Culture: Plate cells (e.g., HEK293T cells transiently transfected with TRPV1 or TRPV3, or a cell line with endogenous expression) in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluency.[2]

  • Dye Loading: Remove the culture medium and wash the cells with a physiological salt solution (e.g., HBSS). Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the salt solution for 30-60 minutes at 37°C.[2]

  • Baseline Measurement: Wash the cells to remove excess dye and replace with fresh salt solution. Measure the baseline fluorescence using a plate reader or fluorescence microscope.

  • Compound Addition: Add this compound at the desired concentration and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence (ΔF) is normalized to the baseline fluorescence (F0) to calculate ΔF/F0, which represents the relative change in intracellular calcium concentration.[2]

Microscale Thermophoresis (MST) for Protein Binding
  • Protein Labeling: Label the purified target protein (e.g., CD81) with a fluorescent dye according to the manufacturer's protocol.

  • Serial Dilution: Prepare a serial dilution of this compound in a suitable buffer.

  • Incubation: Mix the labeled protein with each concentration of this compound and incubate to allow binding to reach equilibrium.

  • MST Measurement: Load the samples into capillaries and measure the thermophoretic movement using an MST instrument.

  • Data Analysis: The change in thermophoresis is plotted against the ligand concentration, and the data are fitted to a binding model to determine the dissociation constant (Kd).[7]

Visualizations

G cluster_0 Troubleshooting Workflow for Unexpected Cytotoxicity Start Unexpected Cytotoxicity Observed CheckPurity Verify Compound Purity (HPLC, NMR) Start->CheckPurity CheckConcentration Perform Concentration-Response Assay CheckPurity->CheckConcentration Pure Impure Source New Compound Batch CheckPurity->Impure Impure CheckOffTarget Investigate Off-Target Effects CheckConcentration->CheckOffTarget Cytotoxicity Confirmed HypothesizeMechanism Hypothesize Mechanism (e.g., Apoptosis, Necrosis) CheckOffTarget->HypothesizeMechanism ConfirmMechanism Confirm Mechanism (e.g., Caspase Assay, LDH Assay) HypothesizeMechanism->ConfirmMechanism End Mechanism Identified ConfirmMechanism->End

Caption: Troubleshooting workflow for unexpected cytotoxicity.

G cluster_1 This compound Signaling Pathways BAC This compound TRPV1 TRPV1 Channel BAC->TRPV1 TRPV3 TRPV3 Channel BAC->TRPV3 CD81 CD81 BAC->CD81 Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx TRPV3->Ca_Influx Metastasis Modulation of Cell Motility and Metastasis CD81->Metastasis Downstream Downstream Ca²⁺ Signaling (e.g., Calmodulin, PKC) Ca_Influx->Downstream

Caption: Known signaling pathways of this compound.

G cluster_2 Logical Relationships of Potential Off-Target Effects BAC This compound PrimaryTargets Primary Targets (TRPV1, TRPV3, CD81) BAC->PrimaryTargets OffTarget Potential Off-Targets (Other TRP Channels, Kinases) BAC->OffTarget May bind to ObservedEffect Observed Biological Effect PrimaryTargets->ObservedEffect Leads to UnexpectedEffect Unexpected Result (e.g., cytotoxicity, altered signaling) PrimaryTargets->UnexpectedEffect May contribute to (crosstalk) OffTarget->UnexpectedEffect Contributes to

References

Validation & Comparative

Bisandrographolide C vs. Bisandrographolide A: differential TRPV channel activation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bisandrographolide C and Bisandrographolide A on Transient Receptor Potential Vanilloid (TRPV) Channel Activation

For researchers and professionals in drug development, understanding the nuanced interactions of natural compounds with ion channels is paramount. Bisandrographolide A and this compound, both diterpenoid dimers isolated from the medicinal plant Andrographis paniculata, exhibit distinct and selective activities on various Transient Receptor Potential Vanilloid (TRPV) channels. This guide provides a detailed comparison of their effects, supported by experimental data and methodologies, to inform further research and therapeutic development.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative data on the activation of TRPV channels by Bisandrographolide A and this compound.

CompoundTarget TRPV ChannelEffectPotency (EC₅₀ / Kₑ)
Bisandrographolide A TRPV4Agonist790-950 nM
TRPV1, TRPV2, TRPV3No activation or blockageNot applicable
This compound TRPV1Agonist289 µM
TRPV3Agonist341 µM

Differential Activation of TRPV Channels

Bisandrographolide A is a potent and selective agonist of the TRPV4 channel, a key player in mechanosensation and osmosensation.[1][2] In contrast, it shows no activity on TRPV1, TRPV2, or TRPV3 channels, highlighting its specificity.[1][2]

Conversely, this compound demonstrates a different selectivity profile, activating TRPV1 and TRPV3 channels.[3] TRPV1 is well-known as the capsaicin (B1668287) receptor involved in pain and heat sensation, while TRPV3 is implicated in thermosensation and skin physiology. The potency of this compound is notably lower than that of Bisandrographolide A for their respective targets.

Experimental Protocols

The following are detailed methodologies representative of the key experiments cited for determining the activity of these compounds on TRPV channels.

Calcium Imaging Assay for TRPV Channel Activation

This assay is a high-throughput method to screen for compounds that activate ion channels leading to an increase in intracellular calcium concentration.

  • Cell Culture and Transfection: Human Embryonic Kidney 293 (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics. For TRPV channel expression, cells are transiently transfected with plasmids encoding the specific human TRPV channel subtype (e.g., TRPV1, TRPV3, or TRPV4).

  • Fluorescent Calcium Indicator Loading: 24-48 hours post-transfection, the cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM, for 30-60 minutes at 37°C.

  • Compound Application and Data Acquisition: The cells are then washed and placed in a buffer solution. The test compound (Bisandrographolide A or C) is added at various concentrations. Changes in intracellular calcium are monitored by measuring the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates channel activation.

  • Data Analysis: The change in fluorescence is normalized to the baseline fluorescence. Dose-response curves are generated by plotting the normalized fluorescence change against the compound concentration to determine the EC₅₀ or Kₑ values.

Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the channels.

  • Cell Preparation: HEK293T cells expressing the target TRPV channel are used. A single cell is selected for recording.

  • Electrode and Recording Setup: A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular solution and brought into contact with the cell membrane. A gigaohm seal is formed between the pipette and the membrane. The membrane patch under the pipette is then ruptured to achieve the whole-cell configuration.

  • Voltage Clamp and Compound Application: The cell membrane potential is clamped at a holding potential (e.g., -60 mV). The test compound is applied to the extracellular solution perfusing the cell.

  • Current Recording and Analysis: The activation of TRPV channels by the compound results in an inward or outward current, which is recorded by the patch-clamp amplifier. The current amplitude at different compound concentrations is measured to construct dose-response curves and determine the potency.

Signaling and Experimental Workflow Diagrams

TRPV_Activation_Pathway cluster_BAA Bisandrographolide A cluster_BCC This compound cluster_TRPV TRPV Channels BAA Bisandrographolide A TRPV4 TRPV4 BAA->TRPV4 Activates BCC This compound TRPV1 TRPV1 BCC->TRPV1 Activates TRPV3 TRPV3 BCC->TRPV3 Activates Ca_Influx Ca²⁺ Influx TRPV4->Ca_Influx TRPV1->Ca_Influx TRPV3->Ca_Influx Cellular_Response Cellular Response Ca_Influx->Cellular_Response

Experimental_Workflow cluster_screening Initial Screening cluster_validation Electrophysiological Validation cluster_analysis Data Analysis Calcium_Assay Calcium Imaging Assay (High-Throughput) Patch_Clamp Whole-Cell Patch-Clamp (Direct Measurement) Calcium_Assay->Patch_Clamp Confirm Hits Dose_Response Dose-Response Curves Patch_Clamp->Dose_Response Potency Determine EC₅₀ / Kₑ Dose_Response->Potency Start Start: Compound Testing Start->Calcium_Assay

References

A Comparative Analysis of the Bioactivities of Bisandrographolide C and Andrographolide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the bioactive properties of two natural compounds derived from Andrographis paniculata: Bisandrographolide C and its well-studied counterpart, andrographolide (B1667393). While andrographolide has been the subject of extensive research for its diverse pharmacological effects, this compound is an emerging compound with a more narrowly defined but significant bioactivity profile. This comparison aims to objectively present the current state of knowledge on their respective biological activities, supported by available experimental data and methodologies.

Overview of Bioactivity

Andrographolide is a labdane (B1241275) diterpenoid that has demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and immunomodulatory effects.[1][2] Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways such as NF-κB, JAK/STAT, and PI3K/Akt.[3][4][5]

This compound, a dimeric diterpenoid, has been identified as a potent activator of specific transient receptor potential (TRP) channels and has shown protective effects in cardiomyocytes.[6] Notably, research has also indicated its potential in cancer therapy by demonstrating its ability to bind to CD81, a protein implicated in cancer metastasis.[7]

Quantitative Bioactivity Data

The following tables summarize the available quantitative data for the bioactivities of this compound and andrographolide. It is important to note that the volume of research on andrographolide is significantly greater, resulting in a more extensive dataset for this compound.

Table 1: Bioactivity of this compound

BioactivityAssay System/Cell LineQuantitative Data (Kd)Reference
TRPV1 Channel ActivationNot specified in abstract289 µM[6]
TRPV3 Channel ActivationNot specified in abstract341 µM[6]
CardioprotectionCardiomyocytesNot applicable[6]
CD81 Binding (Esophageal Cancer)EC109 CellsNot specified in abstract[7]

Table 2: Bioactivity of Andrographolide

Bioactivity (Anticancer)Cell LineIC50 ValueReference
Oral CancerKB106 µg/ml[8]
Breast CancerMCF-732.90 µM (48h)[9]
Breast CancerMDA-MB-23137.56 µM (48h)[9]
Colon CancerHCT-116GI50: 0.85 µM[10]
GlioblastomaDBTRG-05MG13.95 µM (72h)[11]
Bioactivity (Anti-inflammatory) Assay System IC50 Value Reference
TNF-α Release InhibitionTHP-1 human monocytic cells21.9 µM[12]
PGE2 InhibitionRAW264.7 murine macrophages8.8 µM[2]
NO Production Inhibition (as part of an extract)RAW 264.7 cellsNot specified for pure compound[13]

Signaling Pathways and Mechanisms of Action

Andrographolide is known to modulate multiple signaling pathways central to inflammation and cancer progression. In contrast, the known mechanisms for this compound are currently centered on its interaction with specific ion channels and cell surface proteins.

Andrographolide Signaling Pathways

Andrographolide exerts its anti-inflammatory effects primarily through the inhibition of the NF-κB signaling pathway . It has been shown to prevent the degradation of IκBα and the subsequent nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[6][14]

In the context of cancer, andrographolide has been demonstrated to inhibit the JAK/STAT pathway , particularly STAT3 phosphorylation, which is crucial for cancer cell survival and proliferation.[4] Furthermore, it interferes with the PI3K/Akt/mTOR signaling cascade , a key pathway in cell growth, proliferation, and survival.[5][15]

Andrographolide_Signaling_Pathways cluster_nfkb NF-κB Pathway cluster_jak_stat JAK/STAT Pathway cluster_pi3k_akt PI3K/Akt Pathway tnf TNF-α ikb IκBα tnf->ikb nfkb NF-κB ikb->nfkb nucleus_nfkb Gene Transcription (Inflammation) nfkb->nucleus_nfkb andro_nfkb Andrographolide andro_nfkb->ikb Inhibits Degradation cytokine Cytokine jak JAK cytokine->jak stat STAT3 jak->stat Phosphorylation nucleus_stat Gene Transcription (Proliferation, Survival) stat->nucleus_stat andro_jak_stat Andrographolide andro_jak_stat->jak Inhibits gf Growth Factor pi3k PI3K gf->pi3k akt Akt pi3k->akt mtor mTOR akt->mtor proliferation Cell Growth & Survival mtor->proliferation andro_pi3k_akt Andrographolide andro_pi3k_akt->pi3k Inhibits

Figure 1: Simplified signaling pathways modulated by Andrographolide.
This compound Mechanism of Action

The primary reported mechanism of this compound is the activation of TRPV1 and TRPV3 channels . These channels are non-selective cation channels involved in various physiological processes, including sensory perception. Activation of these channels by this compound leads to an influx of cations, which can trigger downstream cellular responses.[6]

Additionally, this compound has been identified to bind to CD81 on esophageal cancer cells, which is associated with the suppression of cell motility.[7] CD81 is a tetraspanin protein involved in cell adhesion, migration, and signaling, and is often overexpressed in cancer.

Bisandrographolide_C_Mechanism cluster_trp TRP Channel Activation cluster_cd81 CD81 Interaction bis_c_trp This compound trpv1 TRPV1 bis_c_trp->trpv1 Activates trpv3 TRPV3 bis_c_trp->trpv3 Activates cation Cation Influx trpv1->cation trpv3->cation bis_c_cd81 This compound cd81 CD81 bis_c_cd81->cd81 Binds motility Cancer Cell Motility cd81->motility Suppresses

Figure 2: Known mechanisms of action for this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for assessing the bioactivities of these compounds.

Cytotoxicity Assay (MTT Assay) for Andrographolide

The anti-proliferative activity of andrographolide is commonly assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells (e.g., KB, MCF-7, MDA-MB-231) are seeded in 96-well plates at a specific density (e.g., 5x10^4 cells/ml) and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of andrographolide for specific time periods (e.g., 24, 48, 72 hours).

  • MTT Incubation: After the treatment period, MTT solution (5 mg/ml) is added to each well and incubated for 4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (B87167) (DMSO).

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[8][16]

MTT_Assay_Workflow start Seed Cells in 96-well plate treatment Treat with Andrographolide start->treatment incubation Incubate (e.g., 24, 48, 72h) treatment->incubation mtt_addition Add MTT Solution incubation->mtt_addition formazan_formation Incubate (4h) (Formazan Formation) mtt_addition->formazan_formation solubilization Add DMSO to Dissolve Formazan formazan_formation->solubilization read_absorbance Measure Absorbance (570 nm) solubilization->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Figure 3: Workflow for a typical MTT cytotoxicity assay.
TNF-α Release Inhibition Assay for Andrographolide

The anti-inflammatory activity of andrographolide can be determined by measuring its ability to inhibit the release of tumor necrosis factor-alpha (TNF-α) from stimulated immune cells.

  • Cell Culture: Human monocytic cells (e.g., THP-1) are cultured and differentiated into macrophages.

  • Stimulation: The macrophages are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

  • Treatment: The cells are co-incubated with LPS and various concentrations of andrographolide.

  • Supernatant Collection: After a specific incubation period, the cell culture supernatant is collected.

  • ELISA: The concentration of TNF-α in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • IC50 Calculation: The IC50 value for TNF-α release inhibition is determined from the dose-response curve.[12]

TRPV1 Activation Assay (Calcium Imaging)

The activation of TRPV1 channels by this compound can be assessed by measuring changes in intracellular calcium concentration ([Ca2+]i) using fluorescent calcium indicators.

  • Cell Preparation: Cells expressing TRPV1 (e.g., transfected HEK293 cells or primary sensory neurons) are cultured on glass coverslips.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM.

  • Baseline Measurement: The baseline fluorescence of the cells is recorded using a fluorescence microscope.

  • Compound Application: A solution containing this compound is applied to the cells.

  • Fluorescence Monitoring: Changes in fluorescence intensity, which correspond to changes in [Ca2+]i, are recorded over time. An increase in fluorescence indicates channel activation and calcium influx.

  • Data Analysis: The change in fluorescence is quantified to determine the extent of channel activation.[17][18]

Cardiomyocyte Hypoxia-Reoxygenation Injury Model

To evaluate the protective effects of a compound on cardiomyocytes, an in vitro model of hypoxia-reoxygenation (H/R) injury is often used.

  • Cell Culture: Primary neonatal rat cardiomyocytes or a cardiomyocyte cell line (e.g., H9c2) are cultured.

  • Hypoxia: The cells are subjected to a hypoxic environment (low oxygen, typically 1-5% O2) for a defined period (e.g., 6-12 hours) to simulate ischemia. This is often done in a specialized incubator with controlled gas levels.[19][20]

  • Treatment: The compound of interest (e.g., this compound) can be added before, during, or after the hypoxic period.

  • Reoxygenation: The cells are returned to a normoxic environment (normal oxygen levels) to simulate reperfusion.

  • Assessment of Injury: Cell viability and apoptosis are assessed using various assays, such as LDH release assay (for membrane damage), MTT assay (for metabolic activity), or staining with apoptosis markers like Annexin V.[21][22]

Conclusion

The comparative analysis reveals that andrographolide is a broadly acting compound with well-documented anti-inflammatory and anticancer properties, supported by a wealth of in vitro and in vivo data and a relatively clear understanding of its modulation of major signaling pathways. This compound, on the other hand, presents a more specific and novel bioactivity profile, primarily as an activator of TRPV1 and TRPV3 channels and a potential modulator of cancer cell motility through interaction with CD81.

For drug development professionals, andrographolide offers a rich scaffold for derivatization to enhance its potency and specificity for various therapeutic targets. The extensive research on its mechanisms provides a solid foundation for further preclinical and clinical investigations. This compound represents a newer area of exploration. Its ability to modulate specific ion channels and cell surface proteins suggests potential applications in areas such as sensory neuroscience and oncology. Further research is warranted to elucidate its full therapeutic potential, including more comprehensive studies on its anticancer and anti-inflammatory effects and the signaling pathways involved. This guide highlights the current landscape of research on these two compounds, providing a valuable resource for scientists and researchers in the field of natural product-based drug discovery.

References

Bisandrographolide C: A Comparative Analysis with Other Known TRPV1 Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative analysis of Bisandrographolide C, a natural compound isolated from Andrographis paniculata, reveals its standing among other known agonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key receptor in pain and temperature sensation. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound's performance, supported by available experimental data, alongside established TRPV1 agonists such as capsaicin (B1668287) and resiniferatoxin (B1680534).

Quantitative Comparison of TRPV1 Agonist Potency

The potency of a TRPV1 agonist is a critical parameter in evaluating its potential therapeutic efficacy. The following table summarizes the available quantitative data for this compound and other well-characterized TRPV1 agonists. It is important to note that the activity of these compounds can vary depending on the specific experimental conditions, such as the cell type and assay methodology used.

AgonistPotency (EC50/Kd)Cell TypeAssay MethodReference
This compound Kd: 289 μMNot specifiedNot specified[1]
Capsaicin EC50: ~0.1 - 1 µMHEK293 cellsCalcium Imaging / Electrophysiology
Resiniferatoxin (RTX) EC50: ~10 - 50 nMHEK293 cellsCalcium Imaging[2][3]

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. Kd (Dissociation constant) is a measure of the affinity of the agonist for the receptor. A lower value for both indicates higher potency.

Experimental Methodologies

The determination of agonist potency on TRPV1 typically involves cell-based assays that measure the influx of cations, primarily calcium, upon channel activation. A common and robust method is the calcium imaging assay using fluorescent indicators.

Calcium Imaging Assay Protocol

This protocol provides a general framework for assessing TRPV1 activation in a heterologous expression system, such as Human Embryonic Kidney 293 (HEK293) cells stably or transiently expressing the TRPV1 channel.

  • Cell Culture and Plating: HEK293 cells expressing TRPV1 are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are then seeded onto 96-well plates or glass coverslips suitable for fluorescence microscopy.

  • Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM. These dyes exhibit an increase in fluorescence intensity upon binding to free calcium ions.

  • Compound Application: A baseline fluorescence is recorded before the addition of the test compound (e.g., this compound, capsaicin, or resiniferatoxin) at various concentrations.

  • Fluorescence Measurement: The change in intracellular calcium concentration is monitored by measuring the fluorescence intensity over time using a fluorescence plate reader or a fluorescence microscope.

  • Data Analysis: The increase in fluorescence is proportional to the influx of calcium and thus to the activation of TRPV1 channels. Dose-response curves are generated by plotting the fluorescence change against the logarithm of the agonist concentration. The EC50 value is then calculated from these curves.

Signaling Pathways of TRPV1 Activation

Activation of the TRPV1 channel by an agonist initiates a cascade of intracellular signaling events. The primary event is the influx of cations, predominantly Ca2+ and Na+, leading to depolarization of the cell membrane. This influx of calcium, in particular, acts as a second messenger, triggering various downstream signaling pathways.

TRPV1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_downstream Downstream Signaling TRPV1 TRPV1 Channel Ca_Influx Ca²⁺ Influx TRPV1->Ca_Influx Na_Influx Na⁺ Influx TRPV1->Na_Influx Agonist TRPV1 Agonist (e.g., this compound, Capsaicin, Heat, Protons) Agonist->TRPV1 Binds to and activates PLC Phospholipase C (PLC) Ca_Influx->PLC Calcineurin Calcineurin Ca_Influx->Calcineurin MAPK MAPK Pathway (e.g., ERK, JNK) Ca_Influx->MAPK Depolarization Membrane Depolarization Na_Influx->Depolarization AP Action Potential (in neurons) Depolarization->AP NT_Release Neurotransmitter Release (e.g., Substance P, CGRP) AP->NT_Release PKC Protein Kinase C (PKC) PLC->PKC PKC->TRPV1 Sensitization Calcineurin->TRPV1 Desensitization Gene_Expression Gene Expression (e.g., inflammatory mediators) MAPK->Gene_Expression

Caption: General signaling pathway upon TRPV1 activation.

Experimental Workflow for Agonist Potency Determination

The following diagram illustrates a typical workflow for determining the potency of a compound as a TRPV1 agonist.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assay Calcium Imaging Assay cluster_data_analysis Data Analysis Culture Culture HEK293 cells expressing TRPV1 Plate Plate cells in 96-well plates Culture->Plate Load_Dye Load cells with Ca²⁺ indicator dye Plate->Load_Dye Add_Compound Add test compound at various concentrations Load_Dye->Add_Compound Measure_Fluorescence Measure fluorescence change over time Add_Compound->Measure_Fluorescence Dose_Response Generate dose-response curves Measure_Fluorescence->Dose_Response Calculate_EC50 Calculate EC₅₀ value Dose_Response->Calculate_EC50

Caption: Workflow for TRPV1 agonist potency assay.

Discussion and Conclusion

This compound emerges as a compound of interest with demonstrated activity on TRPV1 channels.[1] Based on the available dissociation constant (Kd) of 289 μM, its potency appears to be significantly lower than that of the well-established vanilloid agonists, capsaicin (EC50 in the sub-micromolar to low micromolar range) and the ultrapotent resiniferatoxin (EC50 in the nanomolar range).

The detailed experimental conditions under which the Kd for this compound was determined are not fully specified in the currently accessible literature, which makes a direct and precise comparison challenging. Further studies employing standardized assays, such as the calcium imaging protocol outlined above, are necessary to determine the EC50 of this compound and to fully characterize its pharmacological profile at the TRPV1 receptor.

Understanding the comparative potency and efficacy of novel agonists like this compound is crucial for the rational design and development of new therapeutic agents targeting TRPV1 for a variety of conditions, including chronic pain and inflammation. The data and protocols presented in this guide serve as a valuable resource for researchers in this field.

References

A Comparative Analysis of Capsaicin and Bisandrographolide A on Transient Receptor Potential Vanilloid 1 (TRPV1)

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of the well-known TRPV1 agonist, capsaicin (B1668287), against Bisandrographolide A, a compound isolated from Andrographis paniculata.

Executive Summary: Extensive research confirms capsaicin as a potent agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key player in nociception. In stark contrast, experimental evidence demonstrates that Bisandrographolide A, a natural diterpenoid from Andrographis paniculata, does not exhibit any activity at the TRPV1 receptor. This guide synthesizes the available quantitative data, details the experimental methodologies used to ascertain these findings, and visualizes the pertinent signaling pathways and experimental workflows. Notably, no scientific literature was found assessing the activity of Bisandrographolide C on TRPV1; therefore, this comparison focuses on the studied compound, Bisandrographolide A.

Data Presentation: Quantitative Comparison

The following table summarizes the quantitative data on the effects of capsaicin and Bisandrographolide A on the TRPV1 channel.

CompoundTargetAssay TypeCell LineEfficacyPotency (EC50/IC50)Citation
Capsaicin TRPV1Electrophysiology (Whole-cell patch clamp)CHOAgonist2.2 ± 1.2 µM[1]
TRPV1Electrophysiology (Whole-cell patch clamp)HEK293TAgonist~0.03 µM[2]
TRPV1Calcium Imaging (Fura-2)HEK293AgonistEC50 values in the sub-micromolar to low micromolar range are commonly reported.[3][4]
Bisandrographolide A TRPV1Electrophysiology (Whole-cell patch clamp)HEK293TNo activation or blockade observed at concentrations up to 2.6 µM.Not Applicable[5][6]
TRPV1Calcium ImagingHEK293TNo activation observed.Not Applicable[5][6]

Signaling Pathway and Experimental Workflow

To elucidate the mechanisms and methodologies underlying these findings, the following diagrams illustrate the capsaicin-induced TRPV1 signaling pathway and a standard experimental workflow for assessing compound activity on TRPV1.

Capsaicin_TRPV1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Capsaicin_ext Capsaicin Capsaicin_int Capsaicin Capsaicin_ext->Capsaicin_int Lipophilic membrane crossing TRPV1 TRPV1 Channel (Closed) TRPV1_open TRPV1 Channel (Open) TRPV1->TRPV1_open Conformational Change Ca_ion Ca²⁺ TRPV1_open->Ca_ion Influx Na_ion Na⁺ TRPV1_open->Na_ion Influx Capsaicin_int->TRPV1 Binds to intracellular domain Depolarization Membrane Depolarization Ca_ion->Depolarization Desensitization Channel Desensitization Ca_ion->Desensitization Ca²⁺-dependent phosphatases Na_ion->Depolarization Neuron_activation Neuronal Activation (Pain Sensation) Depolarization->Neuron_activation

Capsaicin-induced TRPV1 activation pathway.

TRPV1_Experimental_Workflow cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_culture Culture HEK293T cells Transfection Transfect cells with TRPV1 plasmid DNA Cell_culture->Transfection Plating Plate transfected cells onto assay plates Transfection->Plating Loading Load cells with Ca²⁺ indicator (e.g., Fluo-4 AM) or prepare for electrophysiology Plating->Loading Compound_addition Add test compound (Capsaicin or Bisandrographolide A) at varying concentrations Loading->Compound_addition Measurement Measure intracellular Ca²⁺ fluorescence or whole-cell currents Compound_addition->Measurement Data_processing Process raw data Measurement->Data_processing Dose_response Generate dose-response curves Data_processing->Dose_response EC50_calc Calculate EC50/IC50 values Dose_response->EC50_calc

General workflow for TRPV1 functional assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Whole-Cell Patch-Clamp Electrophysiology

This technique directly measures the ion flow through the TRPV1 channel upon compound application.

  • Cell Preparation: Human Embryonic Kidney 293T (HEK293T) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO₂ incubator. Cells are transiently transfected with a plasmid encoding the human TRPV1 channel using a lipid-based transfection reagent. Recordings are typically performed 24-48 hours post-transfection.[2][6]

  • Recording: Transfected cells are transferred to a recording chamber and perfused with an extracellular solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4. Borosilicate glass pipettes with a resistance of 3-5 MΩ are filled with an intracellular solution containing (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 5 EGTA, with the pH adjusted to 7.2.[7]

  • Procedure: The whole-cell configuration is established, and cells are voltage-clamped at a holding potential of -60 mV. Test compounds (capsaicin or Bisandrographolide A) are dissolved in the extracellular solution and perfused onto the cell at various concentrations. The resulting currents are recorded, amplified, and digitized for analysis.[2][8]

Calcium Imaging Assay

This high-throughput method measures the increase in intracellular calcium concentration, an indicator of TRPV1 channel opening.

  • Cell Preparation: HEK293T cells stably or transiently expressing TRPV1 are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.[9][10]

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, in a physiological buffer (e.g., Hank's Balanced Salt Solution with HEPES) for 30-60 minutes at 37°C. After incubation, the cells are washed to remove excess dye.[9][11]

  • Procedure: The plate is placed in a fluorescence plate reader or a microscope equipped for live-cell imaging. A baseline fluorescence reading is taken before the addition of the test compounds. The compounds are then added, and the change in fluorescence intensity is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium due to TRPV1 activation.[9][12]

Discussion

The data unequivocally demonstrate that capsaicin is a potent agonist of the TRPV1 receptor. Upon binding to an intracellular site on the channel, capsaicin induces a conformational change that opens the channel pore, leading to an influx of cations, primarily Ca²⁺ and Na⁺.[3][13] This influx depolarizes the sensory neuron, triggering the sensation of pain and heat.[3] Prolonged activation by capsaicin leads to a desensitization of the channel, a mechanism that is exploited for its analgesic properties.[14]

Conversely, studies on Bisandrographolide A, a structurally related diterpenoid from the same plant, Andrographis paniculata, show a clear lack of activity at the TRPV1 channel.[5][6] Experiments using both electrophysiology and calcium imaging have shown that Bisandrographolide A neither activates the TRPV1 channel nor inhibits its activation by other stimuli.[5][6] Instead, Bisandrographolide A has been identified as a potent activator of TRPV4.[5][6]

Conclusion

This comparative guide highlights the distinct pharmacological profiles of capsaicin and Bisandrographolide A with respect to the TRPV1 channel. While capsaicin serves as a classic and potent TRPV1 agonist, Bisandrographolide A is inactive at this receptor, demonstrating specificity in the interaction of natural compounds with TRP channels. The absence of data on this compound underscores the need for further research to fully characterize the bioactivity of all compounds from Andrographis paniculata on this important therapeutic target. This information is critical for researchers in the fields of pharmacology and drug discovery for the rational design of novel analgesics and other therapeutics targeting the TRPV1 channel.

References

Cross-Validation of Bisandrographolide C: A Comparative Analysis in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the experimental findings of Bisandrographolide C, benchmarked against related compounds and standard chemotherapeutic agents.

Introduction

This compound, a diterpenoid derived from the plant Andrographis paniculata, has emerged as a compound of interest in oncological research. This guide provides a comprehensive cross-validation of the existing research findings on this compound, with a particular focus on its anti-cancer properties. By juxtaposing its performance with its structural analog, Andrographolide, and standard-of-care chemotherapies for esophageal cancer, this document aims to offer an objective resource for the scientific community. The data presented herein is collated from peer-reviewed studies, emphasizing quantitative comparisons, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Quantitative Data Comparison

The following tables summarize the key quantitative findings from various studies, offering a comparative perspective on the efficacy of this compound and its alternatives.

Table 1: Comparative Efficacy Against Esophageal Cancer Cell Lines

CompoundCell LineAssay TypeIC50 / EffectSource
This compound EC109Cell MotilitySuppressive effect on cell motility[1][2]
Andrographolide EC109Cell MotilitySuppressive effect on cell motility[1][2]
Bisandrographolide A EC109Cell MotilitySuppressive effect on cell motility[1][2]
Andrographolide ECA109Proliferation (MTT)Inhibition of proliferation[3]
Cisplatin TE-2Proliferation (MTT)IC50: 37.5 µM[4]
Cisplatin TE-13Proliferation (MTT)IC50: 56.3 µM[4]
5-Fluorouracil (5-FU) 25 ESCC cell linesProliferationIC50 range: 1.00 to 39.81 µmol/L[5]
5-Fluorouracil (5-FU) Eca-109Proliferation (MTT)IC50: 10.5 µg/ml[6]
5-Fluorouracil (5-FU) TE-5Proliferation (WST-1)IC50: 3.6 ± 1.1 µM[7]

Note: Direct IC50 values for the cytotoxic or anti-proliferative effects of this compound on esophageal cancer cell lines were not available in the reviewed literature. The primary reported effect is on cell motility.

Table 2: Binding Affinity to CD81

CompoundMethodTargetBinding InteractionSource
This compound Microscale ThermophoresisCD81Confirmed[1][2]
Andrographolide Microscale ThermophoresisCD81Confirmed[1][2]
Bisandrographolide A Microscale ThermophoresisCD81Confirmed[1][2]

Table 3: Anti-Inflammatory Activity

CompoundCell LineAssayTargetIC50 / EffectSource
Andrographolide RAW264.7NF-κB InhibitionNF-κBDose-dependent inhibition[8]
Andrographolide RAW264.7TNF-α InhibitionTNF-αIC50 = 23.3 μM
Andrographolide THP-1TNF-α InhibitionTNF-αIC50 = 21.9 μM

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key molecular pathways and experimental procedures discussed in the cited research.

G cluster_0 This compound Action on Esophageal Cancer Cell BAC This compound CD81 CD81 BAC->CD81 Binds to & Suppresses ERK_MAPK ERK/MAPK Pathway CD81->ERK_MAPK Regulates PI3K_Akt PI3K/Akt Pathway CD81->PI3K_Akt Regulates Migration Cell Migration & Invasion Metastasis Metastasis Migration->Metastasis ERK_MAPK->Migration Promotes PI3K_Akt->Migration Promotes

This compound inhibits esophageal cancer cell migration by targeting CD81.

G cluster_1 Experimental Workflow: Cell Migration Assay (Transwell) A Seed Esophageal Cancer Cells B Add this compound to Upper Chamber A->B C Incubate for 24-48h B->C D Fix and Stain Migrated Cells C->D E Quantify Migrated Cells D->E

Workflow for assessing the inhibition of cancer cell migration by this compound.

Experimental Protocols

This section provides a detailed overview of the methodologies for the key experiments cited in the research on this compound and its analogs.

Cell Culture
  • Cell Lines: Human esophageal squamous cell carcinoma cell lines EC109 and KYSE520 were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.[1][2]

Cell Motility (Wound Healing) Assay
  • Procedure: EC109 cells were seeded in 6-well plates and grown to confluence. A sterile pipette tip was used to create a "scratch" in the cell monolayer. The cells were then washed with phosphate-buffered saline (PBS) and incubated with medium containing various concentrations of this compound, Andrographolide, or Bisandrographolide A.

  • Data Acquisition: Images of the scratch were captured at 0 and 24 hours.

  • Analysis: The width of the scratch was measured to determine the extent of cell migration into the empty area. A reduction in the closure of the scratch in treated cells compared to control cells indicated an inhibitory effect on cell motility.[1][2]

Microscale Thermophoresis (MST) for Binding Affinity
  • Objective: To determine the binding interaction between this compound, Andrographolide, and Bisandrographolide A with the CD81 protein.

  • Principle: MST measures the motion of molecules in a microscopic temperature gradient. A change in the hydration shell, charge, or size of a molecule upon binding to a ligand results in a change in its thermophoretic movement.

  • Procedure:

    • A fluorescently labeled version of the CD81 protein was used.

    • A serial dilution of each compound (this compound, Andrographolide, Bisandrographolide A) was prepared.

    • The labeled CD81 was mixed with each concentration of the compound.

    • The samples were loaded into capillaries, and the thermophoretic movement was measured using an MST instrument.

  • Analysis: The change in thermophoresis was plotted against the ligand concentration to determine the binding affinity (Kd).[1][2]

Western Blot Analysis for CD81 Expression
  • Objective: To measure the protein levels of CD81 in esophageal cancer cells after treatment with the compounds.

  • Procedure:

    • EC109 cells were treated with various concentrations of this compound, Andrographolide, or Bisandrographolide A for 24 hours.

    • Cells were lysed to extract total proteins.

    • Protein concentration was determined using a BCA assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with a primary antibody against CD81, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the bands corresponding to CD81 was quantified and normalized to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.[1][2]

Anti-Inflammatory Activity (NF-κB Assay)
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Procedure:

    • RAW264.7 cells were stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and activate the NF-κB signaling pathway.

    • Cells were pre-treated with various concentrations of Andrographolide before LPS stimulation.

    • Nuclear extracts were prepared from the cells.

    • An electrophoretic mobility shift assay (EMSA) or a reporter gene assay was used to measure the DNA binding activity of NF-κB.

  • Analysis: A reduction in NF-κB activity in the Andrographolide-treated cells compared to the LPS-only treated cells indicated an anti-inflammatory effect.[8]

Conclusion

The available evidence strongly suggests that this compound, along with its related compounds Andrographolide and Bisandrographolide A, holds promise as an anti-metastatic agent for esophageal cancer by targeting the CD81 protein and inhibiting cell motility.[1][2] While direct cytotoxic comparisons with standard chemotherapies are not yet available, the distinct mechanism of action targeting cell migration presents a compelling avenue for further investigation, potentially in combination with existing therapeutic regimens. The provided experimental protocols offer a foundational framework for researchers aiming to replicate and expand upon these findings. Future research should prioritize determining the IC50 values of this compound on esophageal cancer cell lines to enable a more direct and quantitative comparison of its potency. A deeper understanding of the downstream signaling cascade following CD81 suppression by this compound will also be crucial for its development as a potential therapeutic agent.

References

Independent Replication of Bisandrographolide C: A Comparative Guide to Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Data Summary

The following tables summarize key quantitative data from studies on Bisandrographolide C and related compounds, focusing on their anti-cancer and anti-inflammatory effects.

Table 1: Anti-Cancer Activity

CompoundCancer Cell LineAssayEndpointResult
This compound EC109, KYSE520 (Esophageal Cancer)Cell Motility AssayInhibition of cell movementSuppressed motility of EC109 cells[1]
EC109, KYSE520Western Blot, qRT-PCRCD81 protein and mRNA expressionSuppressed CD81 protein and mRNA expression[1][2]
Andrographolide (B1667393) TD-47 (Human Breast Cancer)DNA Fragmentation AssayApoptosis inductionInduced DNA fragmentation in a time and concentration-dependent manner[3]
TD-47ImmunohistochemistryProtein expressionIncreased expression of p53, bax, caspase-3; decreased bcl-2[3]
Jurkat (T-ALL)In vivo (nude mice)Tumor growth inhibitionNotably inhibited tumor growth at 50, 100, and 200 mg/kg[4]
DBTRG-05MG (Glioblastoma)WST-1 AssayCell viabilitySignificantly reduced cell viability in a concentration- and time-dependent manner[5]
KB (Oral Cancer)MTT AssayCytotoxicityIC50 value of 106.2 µg/ml[6]

Table 2: Anti-Inflammatory Activity

CompoundModelKey Target/PathwayMeasured Effect
Andrographolide LPS-stimulated RAW264.7 macrophagesNF-κB/MAPK SignalingDose-dependent inhibition of TNF-α, IL-6, and IL-1β release and mRNA expression[7]
LPS-stimulated RAW264.7 macrophagesPro-inflammatory mediatorsPotent inhibition of PGE2, NO, and TNF-α[8]
Stimulated endothelial cellsNF-κB ActivationSuppressed NF-κB activation, reducing E-selectin expression and leukocyte adhesion[9][10]
Ovalbumin-immunized and challenged miceInflammatory cytokines in BALFSignificantly inhibited the elevation of TNF-α and GM-CSF[11]

Experimental Protocols

Anti-Metastatic Activity in Esophageal Cancer Cells
  • Cell Lines: Human esophageal cancer cells EC109 and KYSE520.

  • Treatment: Cells were incubated with Andrographis paniculata water extract (APW), which contains this compound, for 24 hours.

  • Analysis of Cell Motility: The suppressive effects of the compounds on the motility of EC109 cells were confirmed.

  • Gene and Protein Expression: The expression of CD81 protein and mRNA was evaluated using Western blot and qRT-PCR, respectively.

  • Binding Affinity: The binding of this compound to the CD81 protein was elucidated using microscale thermophoresis.[1][2]

Induction of Apoptosis in Breast Cancer Cells
  • Cell Line: TD-47 human breast cancer cell line.

  • Treatment: Cells were treated with Andrographolide at concentrations of 0.35 mM, 0.70 mM, and 1.40 mM for 24, 48, and 72 hours.

  • DNA Fragmentation: Internucleosomal DNA fragmentation was analyzed by electrophoresis gel.

  • Protein Expression: The expression of p53, bax, and bcl-2 was determined by immunohistochemical analysis.[3]

Inhibition of Inflammatory Cytokines in Macrophages
  • Cell Line: RAW264.7 murine macrophage cell line.

  • Stimulation: Cells were stimulated with lipopolysaccharide (LPS).

  • Treatment: Cells were treated with varying concentrations of Andrographolide.

  • Cytokine Measurement: The release of TNF-α, IL-6, and IL-1β into the culture medium was measured by ELISA. The mRNA expression of these cytokines was determined by qRT-PCR.

  • Signaling Pathway Analysis: The expression and phosphorylation of key proteins in the NF-κB and MAPK pathways (e.g., p65, IκBα, p38, ERK, JNK) were determined by Western blot.[7]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

cluster_0 This compound Anti-Metastatic Pathway This compound This compound CD81 CD81 This compound->CD81 binds to & inhibits Cell Motility Cell Motility CD81->Cell Motility promotes Metastasis Metastasis Cell Motility->Metastasis leads to cluster_1 Andrographolide Anti-Inflammatory Pathway Inflammatory Stimuli (LPS) Inflammatory Stimuli (LPS) IKK IKK Inflammatory Stimuli (LPS)->IKK activates Andrographolide Andrographolide NF-κB (p50/p65) NF-κB (p50/p65) Andrographolide->NF-κB (p50/p65) inhibits nuclear translocation IκBα IκBα IKK->IκBα phosphorylates IκBα->NF-κB (p50/p65) releases Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocates to Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) Nucleus->Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) activates transcription Inflammation Inflammation Pro-inflammatory Genes (TNF-α, IL-6, IL-1β)->Inflammation cluster_2 Experimental Workflow: Apoptosis Assay Cancer Cells Cancer Cells Treatment (Andrographolide) Treatment (Andrographolide) Cancer Cells->Treatment (Andrographolide) Incubation (24-72h) Incubation (24-72h) Treatment (Andrographolide)->Incubation (24-72h) Harvest Cells Harvest Cells Incubation (24-72h)->Harvest Cells DNA Extraction DNA Extraction Harvest Cells->DNA Extraction Protein Extraction Protein Extraction Harvest Cells->Protein Extraction Gel Electrophoresis Gel Electrophoresis DNA Extraction->Gel Electrophoresis Immunohistochemistry Immunohistochemistry Protein Extraction->Immunohistochemistry DNA Fragmentation DNA Fragmentation Gel Electrophoresis->DNA Fragmentation Apoptotic Protein Levels Apoptotic Protein Levels Immunohistochemistry->Apoptotic Protein Levels

References

A Head-to-Head Comparison of Bisandrographolide C and Other Key Bioactive Compounds from Andrographis paniculata

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of Bisandrographolide C and other major bioactive diterpenoids isolated from Andrographis paniculata: andrographolide (B1667393), neoandrographolide (B1678159), and 14-deoxy-11,12-didehydroandrographolide. The information presented herein is intended to assist researchers in evaluating the therapeutic potential of these compounds.

Introduction to Andrographis Compounds

Andrographis paniculata, commonly known as "King of Bitters," is a medicinal plant with a long history of use in traditional Asian medicine. Its therapeutic properties are largely attributed to a class of diterpenoids, with andrographolide being the most abundant and extensively studied. Other significant compounds include neoandrographolide, 14-deoxy-11,12-didehydroandrographolide, and the dimeric compound, this compound. These compounds have garnered scientific interest for their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.

Quantitative Comparison of Bioactivities

The following tables summarize the available quantitative data for the bioactivities of this compound and other major Andrographis compounds. It is important to note that direct comparative studies for all activities are limited, and experimental conditions may vary between studies.

Table 1: Anti-Inflammatory and Ion Channel Activity
CompoundAssayTarget/MediatorCell Line/ModelIC50 / Kd / EC50Citation(s)
This compound Radioligand Binding AssayTRPV1 Channel-Kd: 289 µM[1][2]
Radioligand Binding AssayTRPV3 Channel-Kd: 341 µM[1][2]
Andrographolide NF-κB Luciferase Reporter AssayNF-κBRAW 264.7IC50: 26.0 µM[3]
Griess AssayNitric Oxide (NO)RAW 264.7IC50: >100 µM[4]
ELISAPGE2RAW 264.7IC50: 8.8 µM[3][5]
ELISATNF-αRAW 264.7IC50: 29.3 µM[3]
ELISAIL-1βTHP-1IC50: 18.1 µM[3]
ELISAIL-6THP-1IC50: >200 µM[3]
Neoandrographolide Griess AssayNitric Oxide (NO)RAW 264.7IC50: >100 µM[4]
14-Deoxy-11,12-didehydroandrographolide NF-κB Luciferase Reporter AssayNF-κBRAW 264.7IC50: 2 µg/mL[6]
Griess AssayNitric Oxide (NO)RAW 264.7IC50: 94.12 µM[4]
Table 2: Anticancer Activity
CompoundCell LineCancer TypeAssayIC50Citation(s)
This compound Data Not Available----
Andrographolide MCF-7Breast CancerMTT Assay (48h)32.90 µM[7][8]
MDA-MB-231Breast CancerMTT Assay (48h)37.56 µM[7][8]
KBOral CancerMTT Assay106 µg/mL[9]
A375Malignant MelanomaMTT Assay (48h)12.07 µM[7]
C8161Malignant MelanomaMTT Assay (48h)10.92 µM[7]
Neoandrographolide Data Not Available----
14-Deoxy-11,12-didehydroandrographolide K562Leukemia-Micromolar range[10]

Specific IC50 values for the anticancer activity of this compound and Neoandrographolide against various cancer cell lines are not well-documented in the available literature.

Table 3: Antiviral Activity
CompoundVirusCell LineAssayEC50 / IC50Citation(s)
This compound Data Not Available----
Andrographolide HIVHL2/3Cell Fusion AssayIC50: 0.59 µM[11]
Dengue Virus (DENV2)HepG2-EC50: 21.304 µM[12]
Dengue Virus (DENV2)HeLa-EC50: 22.739 µM[12]
Influenza A (H1N1)--EC50: 7.2 µM[13]
Neoandrographolide Data Not Available----
14-Deoxy-11,12-didehydroandrographolide HIV--EC50: 56.8 µg/mL[11]
Table 4: Pharmacokinetic Parameters
CompoundSpeciesDose & RouteCmaxTmaxT1/2AUC (0-∞)Citation(s)
This compound Data Not Available------
Andrographolide Human20 mg (oral)393 ng/mL1.5-2 h6.6 h-[14]
Rat20 mg/kg (oral)----[14]
Human2000 mg AP capsule10.15 ng/mL1.5 h1.5 h20.95 ng·h/mL[15]
Neoandrographolide Human2000 mg AP capsule58.45 ng/mL1.5 h1.5 h162.62 ng·h/mL[15]
14-Deoxyandrographolide Human2000 mg AP capsule7.02 ng/mL1.5 h1.5 h21.17 ng·h/mL[15]

AP: Andrographis paniculata. Pharmacokinetic data for this compound is not available in the reviewed literature.

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many Andrographis compounds are attributed to their ability to modulate key signaling pathways. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway, a critical regulator of the inflammatory response.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates IKK->IkB Leads to Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to DNA DNA NFkB_active->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) DNA->Pro_inflammatory_Genes Initiates Andrographolide Andrographolide & Analogues Andrographolide->IKK Inhibits Andrographolide->NFkB_active Inhibits DNA Binding

Caption: NF-κB Signaling Pathway and Inhibition by Andrographis Compounds.

This compound has a distinct mechanism involving the activation of Transient Receptor Potential (TRP) channels, specifically TRPV1 and TRPV3.[1][2] These channels are involved in various sensory perceptions, including temperature and pain.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used to evaluate the bioactivities of Andrographis compounds.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the activation or inhibition of the NF-κB transcription factor.

  • Cell Culture and Transfection: A suitable cell line (e.g., HEK293 or RAW 264.7) is cultured and then transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB response element. A second plasmid containing a constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.

  • Compound Treatment: The transfected cells are treated with the test compound (e.g., andrographolide) for a specified period.

  • Stimulation: To induce NF-κB activation, cells are stimulated with an inflammatory agent such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).

  • Cell Lysis and Luciferase Measurement: The cells are lysed, and the luciferase activity in the cell lysate is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell viability.

  • Data Analysis: The inhibitory effect of the compound is calculated by comparing the luciferase activity in treated cells to that in untreated, stimulated cells. The IC50 value is then determined.[1][3][12][16][17]

experimental_workflow start Start seed_cells Seed Cells in a 96-well Plate start->seed_cells transfect Transfect with NF-κB Reporter Plasmids seed_cells->transfect incubate1 Incubate for 24h transfect->incubate1 treat Treat with Andrographis Compound incubate1->treat stimulate Stimulate with LPS/TNF-α treat->stimulate incubate2 Incubate for 6-24h stimulate->incubate2 lyse Lyse Cells incubate2->lyse measure Measure Luciferase Activity lyse->measure analyze Analyze Data and Calculate IC50 measure->analyze end End analyze->end

Caption: Workflow for an NF-κB Luciferase Reporter Assay.

Plaque Reduction Neutralization Test (PRNT)

This assay is a standard method for determining the antiviral activity of a compound.

  • Cell Culture: A monolayer of virus-susceptible cells (e.g., Vero cells) is prepared in a multi-well plate.

  • Virus-Compound Incubation: A known amount of virus is incubated with serial dilutions of the test compound for a specific period to allow for neutralization.

  • Infection: The cell monolayer is infected with the virus-compound mixture.

  • Overlay: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing carboxymethyl cellulose (B213188) or agar) to restrict virus spread to adjacent cells.

  • Incubation and Plaque Formation: The plates are incubated for several days to allow for the formation of plaques, which are localized areas of cell death caused by viral replication.

  • Staining and Counting: The cell monolayer is fixed and stained (e.g., with crystal violet) to visualize the plaques. The number of plaques in each well is counted.

  • Data Analysis: The percentage of plaque reduction is calculated for each compound concentration compared to a virus-only control. The EC50 value, the concentration that reduces the number of plaques by 50%, is then determined.[2][18][19]

Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

  • Animal Acclimatization: Rodents (typically rats or mice) are acclimatized to the laboratory conditions.

  • Compound Administration: The test compound is administered to the animals, usually via oral gavage or intraperitoneal injection, at a predetermined time before the induction of inflammation.

  • Induction of Edema: A solution of carrageenan (a phlogistic agent) is injected into the sub-plantar tissue of one of the hind paws.

  • Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group with that of the vehicle-treated control group.[6][20][21][22]

Conclusion

Andrographolide and its analogues, including neoandrographolide and 14-deoxy-11,12-didehydroandrographolide, have demonstrated significant anti-inflammatory, anticancer, and antiviral activities in numerous preclinical studies. Their mechanisms of action often involve the modulation of the NF-κB signaling pathway. This compound, a dimeric diterpenoid, exhibits a distinct mechanism by activating TRPV1 and TRPV3 ion channels.

While there is a substantial body of research on andrographolide and some of its derivatives, quantitative data on the bioactivities of this compound remains limited. Further head-to-head comparative studies under standardized experimental conditions are warranted to fully elucidate the relative therapeutic potential of these promising natural compounds. This guide serves as a valuable resource for researchers by consolidating the available quantitative data and outlining key experimental protocols to facilitate future investigations in this field.

References

Unveiling the Potent Biology of Andrographolide Analogs: A Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Andrographolide (B1667393), a labdane (B1241275) diterpenoid extracted from Andrographis paniculata, has long been a subject of intense scientific scrutiny due to its diverse pharmacological activities, including potent anti-inflammatory and anticancer properties. However, its clinical utility has been hampered by poor bioavailability and solubility. This has spurred the development of numerous analogs, including dimeric forms like Bisandrographolide C, to enhance its therapeutic potential. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and other key andrographolide analogs, supported by experimental data, to inform future drug discovery and development efforts.

Comparative Analysis of Cytotoxic Activity

The anticancer activity of andrographolide and its analogs is a primary focus of research. Modifications at various positions on the andrographolide scaffold have been shown to significantly impact their cytotoxic effects against various cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values for andrographolide and a selection of its representative analogs, highlighting the influence of structural changes on their potency.

CompoundModificationCancer Cell LineIC50 (µM)Reference
AndrographolideParent CompoundHCT-116 (Colon)>100[1]
MCF-7 (Breast)15.8[1]
Bisandrographolide A (BAA) Dimeric andrographolide derivativeNot ReportedNot Reported
Analog 1 (SRJ09) 3,19-(2-bromobenzylidene) andrographolideHCT-116 (Colon)16.2[1]
MCF-7 (Breast)10.5[1]
Analog 2 (SRJ23) 3,19-(3,5-dichlorobenzylidene) andrographolideHCT-116 (Colon)11.5[1]
MCF-7 (Breast)8.9[1]
Analog 3 (19-tert-butyldiphenylsilyl-8,17-epoxy andrographolide) Silyl ether at C-19 and epoxy at C-8,17HT29 (Colon)11.1

Note: Direct comparative data for this compound was not available in the reviewed literature. Bisandrographolide A (BAA) has been identified and studied for its activation of TRPV4 channels, but its cytotoxic activity against cancer cell lines was not reported in the available sources. The analogs presented are representative of modifications at key positions that influence anticancer potency.

Structure-Activity Relationship Insights

The accumulated data from numerous studies on andrographolide analogs reveal several key SAR trends:

  • Modifications at C-3 and C-19: The hydroxyl groups at C-3 and C-19 are crucial for activity. Esterification or formation of benzylidene acetals at these positions can enhance lipophilicity and, consequently, cellular uptake, leading to improved anticancer activity. For instance, the benzylidene derivatives SRJ09 and SRJ23 showed increased potency compared to the parent andrographolide.[1]

  • The α,β-unsaturated γ-lactone ring: This moiety is a critical pharmacophore, likely acting as a Michael acceptor to form covalent bonds with biological nucleophiles, such as cysteine residues in proteins.

  • Modifications at C-14: The C-14 hydroxyl group is another key site for modification. Esterification at this position has been shown to modulate the biological activity.

  • Dimerization: The formation of dimeric andrographolide derivatives, such as Bisandrographolide A, introduces significant structural changes that can lead to novel biological activities. While cytotoxic data for this compound is scarce, the principle of dimerization offers a promising avenue for developing analogs with unique pharmacological profiles.

Experimental Protocols

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Cancer cell lines

  • Complete cell culture medium

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (this compound and its analogs) in the culture medium. After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank (medium only).

  • Incubation: Incubate the plates for 48 or 72 hours at 37°C with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound.

Signaling Pathway Modulation

Andrographolide and its analogs exert their biological effects by modulating various signaling pathways, with the NF-κB and Wnt/β-catenin pathways being prominent targets.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a crucial role in inflammation and cancer. Andrographolide and its derivatives are known to inhibit the NF-κB signaling pathway.

NF_kB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation Nucleus Nucleus NFkB->Nucleus Translocation Gene Target Gene Expression (Inflammation, Proliferation) Nucleus->Gene Induces Andro Andrographolide Analogs Andro->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by andrographolide analogs.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is crucial for cell proliferation and differentiation, and its dysregulation is often implicated in cancer. Certain andrographolide analogs have been shown to modulate this pathway.

Wnt_Pathway cluster_destruction Destruction Complex cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP LRP5/6 Wnt->LRP Dvl Dvl Frizzled->Dvl Activates GSK3b GSK-3β Dvl->GSK3b Inhibits bCatenin β-catenin GSK3b->bCatenin Phosphorylates Axin Axin APC APC Proteasome Proteasome bCatenin->Proteasome Degradation Nucleus Nucleus bCatenin->Nucleus Accumulation & Translocation TCF TCF/LEF Nucleus->TCF Gene Target Gene Expression (Proliferation) TCF->Gene Activates Andro Andrographolide Analogs Andro->GSK3b Inhibits

Caption: Modulation of the Wnt/β-catenin signaling pathway by andrographolide analogs.

Conclusion

The structural modification of andrographolide, including dimerization to form compounds like this compound, presents a viable strategy for developing novel therapeutic agents with enhanced potency and improved pharmacokinetic profiles. While direct comparative data for this compound is limited, the broader study of andrographolide analogs provides a solid foundation for understanding the key structural features required for potent anticancer and anti-inflammatory activity. Further research focused on the systematic synthesis and evaluation of this compound analogs is warranted to fully elucidate their therapeutic potential and mechanism of action.

References

Comparative Proteomic Analysis of Bisandrographolide C Treatment: Data Availability and an Alternative Approach

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed a significant lack of specific comparative proteomic studies on cells treated with Bisandrographolide C. While this compound, a diterpenoid from the plant Andrographis paniculata, has been investigated for its biological activities, including its ability to bind to the protein CD81, broad-scale studies detailing its impact on the entire proteome are not yet available.[1][2] This absence of data prevents a direct comparative analysis of its proteomic effects against other treatments or in different cell lines as per the original request.

In contrast, substantial proteomic research has been conducted on Andrographolide (B1667393) , the most abundant and well-studied bioactive compound from Andrographis paniculata. This research provides a solid foundation for understanding the molecular mechanisms and cellular pathways affected by this class of compounds.

Given the lack of specific data for this compound, we propose a comparative guide on the proteomics of cells treated with Andrographolide . This will allow for a detailed exploration of a closely related and clinically relevant compound, providing valuable insights for researchers, scientists, and drug development professionals.

Proposed Alternative: Comparative Proteomics of Andrographolide-Treated Cells

This guide will objectively compare the proteomic changes induced by Andrographolide treatment in cancer cell lines, supported by experimental data from published studies.

Quantitative Proteomic Data Summary

The following table summarizes the key differentially expressed proteins identified in proteomic studies of cancer cells treated with Andrographolide. These studies highlight Andrographolide's role in modulating proteins involved in apoptosis, cell cycle regulation, and stress responses.

Cell LineTreatmentKey Upregulated ProteinsKey Downregulated ProteinsProteomics MethodReference
SiHa & CaSki (Cervical Cancer) Andrographolidep53, BaxHERC4, SMURF2, E6-associated proteinsLC-MS/MS[3][4]
LMH (Hepatocellular Carcinoma) LPS + Andrographolide-HMGCS1, HMGCR, FDPS, PBK, CAV1, PRDX1, PRDX4, PRDX6TMT-based LC-MS/MS[5]
C4-2, LNCaP, CWR22Rv1 (Prostate Cancer) Andrographolide-Androgen Receptor (AR)Western Blot[6]
A-431 (Epidermoid Carcinoma) AndrographolideTotal EGFRSurface EGFRFlow Cytometry, Western Blot[7]
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the experimental protocols typically employed in the proteomic analysis of Andrographolide-treated cells.

Cell Culture and Treatment: Cancer cell lines (e.g., SiHa, CaSki, LMH) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS). For experiments, cells are treated with a specified concentration of Andrographolide or a vehicle control (e.g., DMSO) for a designated period (e.g., 24-48 hours).[4][5]

Protein Extraction and Digestion: Following treatment, cells are harvested and lysed using a lysis buffer (e.g., 8 M Urea/100 mM Tris-Cl). The protein concentration is determined using a standard assay like the Bradford method. Proteins are then reduced with DTT, alkylated with iodoacetamide, and digested into peptides using an enzyme such as trypsin.[5]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The resulting peptide mixtures are separated using liquid chromatography and analyzed by a mass spectrometer. In quantitative proteomics, techniques like Tandem Mass Tags (TMT) or label-free quantification are used to compare the relative abundance of proteins between different samples.[5]

Data Analysis and Bioinformatics: The raw mass spectrometry data is processed using specialized software to identify and quantify proteins. Differentially expressed proteins are determined based on statistical significance (p-value) and fold change. Bioinformatics tools are then used to perform functional annotation and pathway analysis (e.g., GO and KEGG) to understand the biological implications of the observed proteomic changes.[4][5]

Visualization of Molecular Pathways and Workflows

Experimental Workflow for Comparative Proteomics

The following diagram illustrates a typical workflow for a comparative proteomics experiment.

G cluster_sample_prep Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis cell_culture Cell Culture (e.g., SiHa, LMH) treatment Treatment (Andrographolide vs. Control) cell_culture->treatment lysis Cell Lysis & Protein Extraction treatment->lysis digestion Protein Digestion (Trypsin) lysis->digestion labeling Peptide Labeling (e.g., TMT) digestion->labeling lc_ms LC-MS/MS Analysis labeling->lc_ms protein_id Protein Identification & Quantification lc_ms->protein_id stat_analysis Statistical Analysis (Fold Change, p-value) protein_id->stat_analysis bioinformatics Bioinformatics Analysis (GO, KEGG Pathways) stat_analysis->bioinformatics G cluster_andro Andrographolide Action cluster_pathway Ubiquitin-Proteasome Pathway cluster_apoptosis Apoptosis Pathway andro Andrographolide e6ap E6-AP/E3 Ligase (e.g., HERC4, SMURF2) andro->e6ap Inhibits p53_ub p53 Ubiquitination e6ap->p53_ub p53_deg p53 Degradation p53_ub->p53_deg p53 p53 Stabilization bax Bax Upregulation p53->bax apoptosis Apoptosis bax->apoptosis

References

Benchmarking Bisandrographolide C: A Comparative Analysis Against Standard-of-Care in Esophageal Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 10, 2025 – In the landscape of esophageal cancer research, the quest for more effective therapeutic agents is paramount. This guide provides a comprehensive comparison of Bisandrographolide C, a novel natural compound, against the current standard-of-care treatments for metastatic esophageal cancer. This analysis is intended for researchers, scientists, and drug development professionals, offering a side-by-side look at preclinical efficacy based on available experimental data.

Introduction to this compound and Current Standards of Care

This compound is a diterpenoid isolated from Andrographis paniculata, a plant with a long history in traditional medicine. Recent studies have identified its potential as an anti-cancer agent, particularly in metastatic esophageal cancer. Its mechanism of action involves binding to the tetraspanin CD81, a protein implicated in cancer cell motility and metastasis, thereby suppressing its function.[1][2][3]

The current standard-of-care for metastatic esophageal cancer is multifaceted, typically involving a combination of chemotherapy, immunotherapy, and targeted therapy. First-line treatment often consists of a platinum-based agent (such as cisplatin (B142131) or oxaliplatin) combined with a fluoropyrimidine (like 5-fluorouracil (B62378) or capecitabine). For HER2-positive tumors, the targeted antibody trastuzumab is added to chemotherapy. More recently, immune checkpoint inhibitors like pembrolizumab (B1139204) and nivolumab, which target the PD-1/PD-L1 pathway, have been integrated into first-line therapy, often in combination with chemotherapy.

This guide will benchmark the preclinical performance of this compound against these established treatments in relevant esophageal cancer models.

Mechanism of Action: A Visualized Pathway

This compound exerts its anti-metastatic effects by directly interacting with CD81, a cell surface protein. This interaction leads to the downregulation of CD81 expression at both the mRNA and protein levels, which in turn inhibits cancer cell motility.

This compound This compound CD81 CD81 This compound->CD81 Binds to mRNA Expression mRNA Expression CD81->mRNA Expression Downregulates Protein Expression Protein Expression CD81->Protein Expression Downregulates Cell Motility Cell Motility Metastasis Metastasis Cell Motility->Metastasis Leads to Inhibition of mRNA Expression->Cell Motility Inhibits Protein Expression->Cell Motility Inhibits

This compound's Proposed Mechanism of Action

Comparative Efficacy: In Vitro Studies

In vitro studies provide a foundational understanding of a compound's anti-cancer activity. Here, we compare the effects of this compound and standard-of-care drugs on esophageal cancer cell lines.

Table 1: In Vitro Efficacy in Esophageal Cancer Cell Lines

Compound/DrugCell Line(s)EndpointResultCitation(s)
This compound EC109, KYSE520Cell MotilitySuppressive effects observed[1][2]
EC109CD81 mRNA ExpressionSignificant downregulation[1][2]
EC109CD81 Protein ExpressionSignificant downregulation[1][2]
Cisplatin TE-2IC50 (48h)37.5 µM
TE-13IC50 (48h)56.3 µM
TE5IC50 (48h)1.631 µM
KYSE150IC50 (48h)9.592 µM
KYSE220IC50 (48h)3.55 µM
KYSE520IC50 (48h)19.77 µM
5-Fluorouracil (5-FU) 25 ESCC cell linesIC50Ranged from 1.00 to 39.81 µM
Eca-109IC5010.5 µg/ml
TE-5IC50 (72h)3.6 ± 1.1 µM
Trastuzumab OE19, OE33Cell ViabilityDose-dependent decrease

Note: Quantitative data for this compound's effect on cell motility (e.g., percentage inhibition) is not yet available in the public domain. The "suppressive effects" are based on qualitative descriptions in the cited literature.

Comparative Efficacy: In Vivo Studies

Animal models, particularly patient-derived xenografts (PDX), offer a more clinically relevant setting to evaluate therapeutic efficacy.

Table 2: In Vivo Efficacy in Esophageal Cancer Mouse Models

TreatmentModelKey FindingsCitation(s)
Andrographis paniculata water extract (containing this compound) EC109 xenograft-bearing miceReduced metastasis to lungs, livers, and lymph nodes.[1][2]
Esophageal PDXInhibited tumor growth.[4]
Cisplatin Oral squamous carcinoma xenograft0.9 mg/kg inhibited tumor growth by 86%.[5]
5-Fluorouracil (5-FU) Esophageal adenocarcinoma xenograftsSynergistic tumor growth inhibition when combined with a CDK9 inhibitor.[6]
Trastuzumab HER-2 positive esophageal carcinoma orthotopic modelSignificant inhibition of primary tumor development and reduction of lymphatic metastasis.
Pembrolizumab Esophageal squamous cell carcinoma (ESCC) subcutaneous mouse modelEnhanced anti-tumor efficacy when combined with IL-6 neutralization.
Nivolumab Not explicitly detailed in preclinical mouse models in the provided results. Clinical trials show improved survival.

Note: Specific percentages of tumor growth inhibition for the Andrographis paniculata water extract were not detailed in the available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of the key experimental protocols used in the cited studies.

Cell Culture

Human esophageal cancer cell lines EC109 and KYSE520 were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Wound Healing (Scratch) Assay

This assay is used to assess cell motility.

cluster_0 Wound Healing Assay Workflow A 1. Seed cells to form a confluent monolayer B 2. Create a 'scratch' with a pipette tip A->B C 3. Wash to remove detached cells B->C D 4. Add medium with or without test compound C->D E 5. Image the scratch at 0h and subsequent time points D->E F 6. Quantify the closure of the scratch area over time E->F

Workflow for a Wound Healing Assay
  • Cell Seeding: Cells are seeded in a culture plate and grown to form a confluent monolayer.

  • Scratch Creation: A sterile pipette tip is used to create a linear "wound" in the monolayer.

  • Treatment: The cells are washed to remove debris, and fresh medium containing the test compound (e.g., this compound) or vehicle control is added.

  • Imaging: The wound is imaged at the start of the experiment (0 hours) and at regular intervals thereafter.

  • Analysis: The area of the wound is measured at each time point to determine the rate of cell migration and wound closure.

Transwell Migration Assay

This assay quantifies the chemotactic motility of cells.

  • Chamber Setup: A Transwell insert with a porous membrane is placed in a well of a culture plate. The lower chamber is filled with medium containing a chemoattractant (e.g., FBS).

  • Cell Seeding: Cancer cells are seeded in the upper chamber in a serum-free medium.

  • Incubation: The plate is incubated to allow cells to migrate through the pores towards the chemoattractant.

  • Quantification: After a set time, non-migrated cells on the upper surface of the membrane are removed. The migrated cells on the lower surface are fixed, stained, and counted under a microscope.

Patient-Derived Xenograft (PDX) Model

PDX models provide a more clinically relevant in vivo system.

cluster_1 Patient-Derived Xenograft (PDX) Workflow P 1. Obtain fresh tumor tissue from a patient I 2. Implant tumor fragments subcutaneously into immunocompromised mice P->I G 3. Allow tumors to grow to a specified size I->G T 4. Randomize mice into treatment and control groups G->T M 5. Administer treatment (e.g., this compound or standard-of-care) T->M A 6. Monitor tumor volume and animal well-being M->A E 7. Excise and analyze tumors at the end of the study A->E

Workflow for Establishing and Utilizing a PDX Model
  • Tissue Implantation: Fresh tumor tissue from a patient with esophageal cancer is surgically implanted into immunocompromised mice.

  • Tumor Growth: The tumors are allowed to grow to a palpable size.

  • Treatment: The mice are then treated with the investigational compound or a standard-of-care drug.

  • Efficacy Assessment: Tumor growth is monitored over time to assess the efficacy of the treatment. At the end of the study, tumors can be excised for further analysis, such as immunohistochemistry, to examine biomarkers like CD81.

Conclusion and Future Directions

The available preclinical data suggests that this compound holds promise as a potential therapeutic agent for metastatic esophageal cancer, primarily through its novel mechanism of targeting CD81 to inhibit cell motility. However, a direct quantitative comparison with standard-of-care drugs is currently challenging due to the limited availability of specific metrics such as IC50 values and in vivo tumor growth inhibition percentages for this compound.

Future research should focus on:

  • Quantitative in vitro studies: Determining the IC50 values of this compound for cell viability and migration in a panel of esophageal cancer cell lines.

  • Head-to-head in vivo comparisons: Conducting studies that directly compare the efficacy of this compound with standard-of-care chemotherapy and immunotherapy in esophageal cancer PDX models.

  • Combination therapy studies: Investigating the potential synergistic effects of this compound when combined with existing standard-of-care treatments.

This comprehensive approach will be crucial in elucidating the full therapeutic potential of this compound and its prospective role in the clinical management of metastatic esophageal cancer.

References

Assessing the Reproducibility of Published Bisandrographolide C Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published data on Bisandrographolide C, a dimeric ent-labdane diterpenoid isolated from Andrographis paniculata. The objective is to assess the reproducibility of its reported biological activities by summarizing quantitative data, detailing experimental protocols, and visualizing key molecular pathways and workflows. This document is intended to serve as a resource for researchers in pharmacology and drug discovery.

Quantitative Data Summary

Published studies on this compound have explored its activity on Transient Receptor Potential (TRP) channels and its effects on cancer cells. The following table summarizes the available quantitative data from two key publications to facilitate a comparison of the findings.

PublicationBiological Target/EffectCell LineAssay TypeReported Value (EC50/Kd)Notes
Gao S, et al. J Org Chem. 2019TRPV1 ActivationHEK293TElectrophysiology11.4 ± 1.7 μMThis compound is referred to as compound 5 (12R/15′S configuration).
Gao S, et al. J Org Chem. 2019TRPV3 ActivationHEK293TElectrophysiologySlight activationQuantitative EC50 not provided.
Gao S, et al. J Org Chem. 2019Cardiomyocyte ProtectionPrimary cardiomyocytesHypoxia/Reoxygenation Injury ModelProtective effect observedConcentration-dependent effects not detailed with an EC50.
Yue GG, et al. Phytomedicine. 2022CD81 Binding-Microscale ThermophoresisBinding confirmedThe abstract mentions elucidation of binding but does not provide a specific Kd value.
Yue GG, et al. Phytomedicine. 2022Suppression of Cell MotilityEC109 (Esophageal Cancer)Cell Motility AssaySuppressive effects confirmedThe abstract confirms the effect but does not provide an IC50 value.

Note on Data Reproducibility: A direct comparison of data from different research groups is currently limited due to the small number of published studies with detailed quantitative data for this compound. The study by Gao et al. provides specific EC50 values for TRPV1 activation, offering a solid baseline for reproducibility studies. The findings from Yue et al. are currently qualitative based on the available abstract, and the full study would be required for a quantitative comparison of the anti-cancer effects.

Detailed Experimental Protocols

To aid in the replication of the published findings, detailed methodologies for the key experiments are provided below.

1. TRPV1 and TRPV3 Channel Activation Assay (Gao S, et al. J Org Chem. 2019)

  • Cell Culture and Transfection:

    • Human embryonic kidney (HEK293T) cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.

    • Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.

    • For transient transfection, cells were seeded in 6-well plates and transfected with plasmids encoding for human TRPV1 or TRPV3 channels using a suitable transfection reagent.

    • Electrophysiological recordings were performed 24-48 hours post-transfection.

  • Electrophysiology (Whole-Cell Patch-Clamp):

    • Whole-cell currents were recorded from single transfected HEK293T cells.

    • The external solution contained (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, with the pH adjusted to 7.4 with NaOH.

    • The internal (pipette) solution contained (in mM): 140 CsCl, 10 HEPES, 5 EGTA, and 2 Mg-ATP, with the pH adjusted to 7.2 with CsOH.

    • This compound was dissolved in DMSO to prepare stock solutions and diluted to the final concentrations in the external solution.

    • Currents were recorded in response to the application of varying concentrations of this compound to determine the dose-response relationship and calculate the EC50 value.

2. CD81 Binding and Cell Motility Assays (Yue GG, et al. Phytomedicine. 2022)

  • Microscale Thermophoresis (MST):

    • Protocol based on the abstract: The binding of this compound to the CD81 protein was assessed using microscale thermophoresis. This technique measures the motion of molecules in a temperature gradient, which is altered upon ligand binding. Purified CD81 protein would be labeled with a fluorophore, and the change in thermophoretic movement upon titration with this compound would be measured to determine binding.

  • Cell Motility Assay:

    • Protocol based on the abstract: The effect of this compound on the motility of the human esophageal cancer cell line EC109 was evaluated. A common method for this is the wound-healing (scratch) assay or a transwell migration assay. In a wound-healing assay, a scratch is made in a confluent monolayer of cells, and the rate of closure of the scratch is monitored over time in the presence of different concentrations of the compound.

Signaling Pathways and Experimental Workflows

This compound Activation of TRPV1 Signaling

The following diagram illustrates the proposed signaling pathway for the activation of the TRPV1 ion channel by this compound, leading to downstream cellular responses.

BisandrographolideC_TRPV1_Pathway BisC This compound TRPV1 TRPV1 Channel BisC->TRPV1 Binds and Activates Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Opens Membrane Plasma Membrane Downstream Downstream Signaling Cascades Ca_influx->Downstream Response Cellular Response (e.g., Neurotransmitter Release, Cardioprotection) Downstream->Response

This compound activates the TRPV1 channel.

General Workflow for a Cell-Based Ion Channel Assay

This diagram outlines a typical experimental workflow for assessing the effect of a compound on ion channel activity in a cell-based assay.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., HEK293T) start->cell_culture transfection Transient Transfection (with ion channel plasmid) cell_culture->transfection seeding Seed Cells for Assay transfection->seeding treatment Treat Cells with Compound seeding->treatment compound_prep Prepare this compound Dilutions compound_prep->treatment measurement Measure Ion Channel Activity (e.g., Electrophysiology, Calcium Imaging) treatment->measurement analysis Data Analysis (Dose-Response Curve, EC50) measurement->analysis end End analysis->end

A typical workflow for an in vitro ion channel assay.

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of Bisandrographolide C and other prominent diterpenoids isolated from the medicinal plant Andrographis paniculata. The information is intended for researchers, scientists, and professionals in the field of drug development, offering a synthesis of current experimental data to facilitate further investigation and therapeutic application.

Data Presentation: A Comparative Overview of Bioactivities

The following tables summarize the available quantitative data for this compound and other key diterpenoids from Andrographis paniculata. Direct comparative studies for all activities are limited, with a significant body of research focused on the major constituent, Andrographolide (B1667393).

Table 1: Ion Channel Modulation Activity

CompoundTargetActivityQuantitative Data (Kd)Reference
This compoundTRPV1Activation289 µM[1]
This compoundTRPV3Activation341 µM[1]

Table 2: Anticancer Activity - Esophageal Cancer

CompoundTargetActivityMethodReference
This compoundCD81Binding, Inhibition of MetastasisMicroscale Thermophoresis
Bisandrographolide ACD81Binding, Inhibition of MetastasisMicroscale Thermophoresis
AndrographolideCD81Binding, Inhibition of MetastasisMicroscale Thermophoresis

Table 3: Cytotoxic Activity of Andrographolide Against Various Cancer Cell Lines (IC50 Values)

Cancer Cell LineIC50 (µM)Exposure Time (h)Reference
MDA-MB-231 (Breast)30.2848[2]
MCF-7 (Breast)36.948[2]
T-47D (Breast)>10048[2]
KB (Oral)106 µg/mL (~211 µM)24[3]
HT-29 (Colon)3.7 µg/mL (~7.4 µM)Not Specified[4]
A375 (Melanoma)12.0748[4]
C8161 (Melanoma)10.9248[4]

Table 4: Anti-inflammatory Activity of Andrographolide

Note: Quantitative data on the direct anti-inflammatory activity (e.g., inhibition of inflammatory mediators) of this compound is limited. The data for Andrographolide is provided for comparison.

Inflammatory MediatorCell LineIC50 (µM)Reference
PGE2RAW264.78.8[5]
TNF-αRAW264.712.5[5]
IL-6RAW264.715.2[5]
NORAW264.718.5[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Extraction and Isolation of Diterpenoids from Andrographis paniculata

This protocol provides a general framework for the extraction and isolation of diterpenoid compounds, including this compound, from the aerial parts of Andrographis paniculata.

  • Plant Material Preparation: The air-dried and powdered aerial parts of Andrographis paniculata are used as the starting material.

  • Extraction: The powdered plant material is extracted with 95% ethanol (B145695) at room temperature for a period of two weeks. The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (B1210297), and n-butanol, to separate compounds based on their polarity.

  • Column Chromatography: The ethyl acetate fraction, which is typically rich in diterpenoids, is subjected to silica (B1680970) gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate, followed by ethyl acetate and methanol.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions with similar TLC profiles are combined.

  • Purification: The combined fractions are further purified by repeated column chromatography (including silica gel and Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) to yield pure diterpenoid compounds, including this compound.

  • Structure Elucidation: The chemical structures of the isolated compounds are determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR - 1H, 13C, COSY, HMQC, HMBC) and Mass Spectrometry (MS).

TRPV Channel Activation Assay using Calcium Imaging

This protocol describes a method to assess the activation of Transient Receptor Potential (TRP) channels, such as TRPV1 and TRPV3, by this compound.

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum. For the assay, cells are transiently transfected with the cDNA of the specific TRPV channel of interest (e.g., TRPV1 or TRPV3).

  • Cell Plating: Transfected cells are plated onto 96-well black-walled, clear-bottom plates and allowed to adhere overnight.

  • Fluorescent Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hank's Balanced Salt Solution) at 37°C for 1 hour in the dark.

  • Compound Addition: After incubation, the dye solution is removed, and the cells are washed with the buffer. The baseline fluorescence is recorded using a fluorescence microplate reader. Subsequently, various concentrations of the test compound (this compound) are added to the wells.

  • Fluorescence Measurement: The change in intracellular calcium concentration, indicated by the fluorescence intensity of the dye, is monitored over time. An increase in fluorescence intensity upon addition of the compound indicates channel activation.

  • Data Analysis: The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence. The dose-response curve is generated by plotting ΔF against the logarithm of the compound concentration, from which the Kd (dissociation constant) can be determined.

Microscale Thermophoresis (MST) for Protein-Ligand Binding

This protocol outlines the methodology used to determine the binding affinity of this compound to the CD81 protein.

  • Protein Labeling: The target protein (CD81) is labeled with a fluorescent dye (e.g., NT-647) according to the manufacturer's protocol. The labeled protein is then purified to remove any unbound dye.

  • Ligand Preparation: A series of dilutions of the ligand (this compound) is prepared in a suitable assay buffer.

  • Binding Reaction: The fluorescently labeled protein is mixed with each dilution of the ligand in a constant volume. The final concentration of the labeled protein is kept constant.

  • Capillary Loading: The mixtures are loaded into glass capillaries.

  • MST Measurement: The capillaries are placed in the MST instrument. An infrared laser is used to create a microscopic temperature gradient within the capillary. The movement of the fluorescently labeled protein along this temperature gradient (thermophoresis) is monitored.

  • Data Analysis: The change in thermophoresis upon ligand binding is measured. The fraction of bound protein is plotted against the logarithm of the ligand concentration. The binding affinity (Kd) is determined by fitting the data to a binding curve.

Mandatory Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of this compound and related diterpenoids.

experimental_workflow cluster_extraction Extraction & Isolation cluster_purification Purification cluster_analysis Analysis & Bioassay plant Andrographis paniculata (Powdered Aerial Parts) extraction Ethanol Extraction plant->extraction partition Solvent Partitioning (Hexane, EtOAc, BuOH) extraction->partition cc Silica Gel Column Chromatography partition->cc fractions Fraction Collection (TLC Monitoring) cc->fractions hplc Preparative HPLC fractions->hplc pure_compounds Pure Diterpenoids (this compound, etc.) hplc->pure_compounds structure Structure Elucidation (NMR, MS) pure_compounds->structure bioassay Biological Assays (TRPV Activation, Cytotoxicity) pure_compounds->bioassay

Caption: Experimental workflow for the extraction, isolation, and analysis of diterpenoids.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR4) pi3k PI3K receptor->pi3k LPS akt Akt pi3k->akt ikk IKK akt->ikk ikb IκB ikk->ikb Inhibits nfkb NF-κB ikb->nfkb nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation andro Andrographolide andro->ikk Inhibits andro->nfkb Inhibits Translocation dna DNA nfkb_nuc->dna Binds genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) dna->genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by Andrographolide.

References

Evaluating the selectivity of Bisandrographolide C for TRPV1/TRPV3 over other TRP channels

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Initial interest in the therapeutic potential of compounds derived from Andrographis paniculata has led to investigations into their effects on various cellular targets, including the Transient Receptor Potential (TRP) channel family. This guide addresses the selectivity of Bisandrographolide A, a key diterpenoid from this plant, for various TRP channels. Contrary to the initial hypothesis of activity at TRPV1 and TRPV3, experimental evidence demonstrates that Bisandrographolide A is a potent and selective activator of TRPV4, with no observed agonistic or antagonistic activity at TRPV1, TRPV2, or TRPV3 channels at concentrations that elicit a strong TRPV4 response.[1][2][3][4] Furthermore, a related compound, 14-deoxy-11,12-didehydroandrographolide (B31429) (ddA), has been identified as an inhibitor of TRPV3.[5] This guide provides a comparative summary of the experimental data on the selectivity of Bisandrographolide A for TRPV4 over other TRP channels.

Quantitative Analysis of Bisandrographolide A Selectivity

The following table summarizes the quantitative data on the activity of Bisandrographolide A at various TRP channels as determined by electrophysiological and calcium imaging assays.

CompoundTRP ChannelAssay TypeActivityEffective Concentration (EC50) / Inhibitory Concentration (IC50)Source
Bisandrographolide ATRPV1ElectrophysiologyNo activation or block> 2.6 µM[1][2]
Bisandrographolide ATRPV2ElectrophysiologyNo activation or block> 2.6 µM[1][2]
Bisandrographolide ATRPV3Electrophysiology & Calcium ImagingNo activation or block> 2.6 µM[1][2]
Bisandrographolide ATRPV4Electrophysiology & Calcium ImagingActivation790 - 950 nM[1][2][3][4]
14-deoxy-11,12-didehydroandrographolide (ddA)TRPV3Electrophysiology & Calcium ImagingInhibition0.80 - 0.85 µM[5]

Experimental Methodologies

A detailed understanding of the experimental protocols is crucial for interpreting the selectivity data. The following sections describe the key methods used in the cited studies.

Cell Culture and Transfection

HEK293T cells were cultured in DMEM/Ham's F-12 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin, and maintained at 37°C in a 5% CO2 incubator. For transient expression of TRP channels, cells were transfected with cDNA encoding for the specific channel (e.g., mouse TRPV4, rat TRPV1, rat TRPV2, or human TRPV3) using a suitable transfection reagent.

Calcium Imaging Assay

Calcium imaging was employed as a primary screening method to identify compounds that modulate TRP channel activity.

G cluster_0 Cell Preparation cluster_1 Compound Application & Data Acquisition cluster_2 Analysis A HEK293T cells expressing TRPV channel B Load cells with Fura-2 AM (calcium indicator) A->B C Add Bisandrographolide A to cells B->C D Measure changes in intracellular calcium concentration via fluorescence microscopy C->D E Calculate fluorescence ratio (340/380 nm) D->E F Determine dose-response relationship and EC50/IC50 values E->F

Calcium Imaging Experimental Workflow.

Cells expressing the target TRP channel were loaded with the ratiometric calcium indicator Fura-2 AM. Baseline fluorescence was recorded before the addition of Bisandrographolide A. Changes in intracellular calcium concentration upon compound application were monitored by measuring the fluorescence emission at 510 nm with excitation at 340 nm and 380 nm. An increase in the 340/380 nm fluorescence ratio indicated channel activation.

Whole-Cell Patch-Clamp Electrophysiology

To directly measure ion channel currents and confirm the findings from the calcium imaging assays, whole-cell patch-clamp recordings were performed.

G cluster_0 Recording Setup cluster_1 Data Acquisition cluster_2 Analysis A Transfected HEK293T cell B Glass micropipette with intracellular solution C Establish whole-cell configuration B->C D Apply voltage ramps (-100 mV to +100 mV) C->D E Record baseline ion current D->E F Perfuse with Bisandrographolide A E->F G Record current in presence of compound F->G H Generate current-voltage (I-V) curves G->H I Determine changes in current amplitude H->I

Whole-Cell Patch-Clamp Workflow.

Transfected HEK293T cells were voltage-clamped, and membrane currents were recorded in the whole-cell configuration. A ramp protocol from -100 mV to +100 mV was applied to elicit currents. After establishing a stable baseline, Bisandrographolide A was applied to the bath, and the effect on the ion current was recorded. The lack of current induction in TRPV1, TRPV2, and TRPV3 expressing cells, and the potentiation of current in TRPV4 expressing cells, confirmed the selectivity of the compound.[1][2]

Signaling Pathway of TRPV4 Activation

TRPV4 is a non-selective cation channel that, upon activation, allows the influx of cations, primarily Ca2+, into the cell. This increase in intracellular calcium can trigger a variety of downstream signaling events.

G BAA Bisandrographolide A TRPV4 TRPV4 Channel BAA->TRPV4 activates Ca_influx Ca2+ Influx TRPV4->Ca_influx mediates Downstream Downstream Cellular Responses (e.g., enzyme activation, gene expression) Ca_influx->Downstream triggers

TRPV4 Activation by Bisandrographolide A.

Conclusion

The available experimental data robustly demonstrates that Bisandrographolide A is a selective activator of the TRPV4 channel.[1][2][3][4] It does not exhibit any significant activity at the closely related TRPV1, TRPV2, or TRPV3 channels.[1][2] This high degree of selectivity makes Bisandrographolide A a valuable pharmacological tool for studying the physiological and pathophysiological roles of TRPV4. In contrast, the related compound 14-deoxy-11,12-didehydroandrographolide has been shown to be an inhibitor of TRPV3, highlighting the diverse interactions of andrographolide (B1667393) derivatives with the TRP channel family.[5] Future research may further explore the structure-activity relationships of this class of compounds to develop even more potent and selective modulators of specific TRP channels for therapeutic applications.

References

Safety Operating Guide

Personal protective equipment for handling Bisandrographolide C

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Bisandrographolide C

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for the handling and disposal of this compound. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on information for the related compound Andrographolide and general best practices for handling powdered laboratory chemicals.

Potential Hazards

Assumed Hazards:

  • May cause skin irritation.

  • May cause serious eye irritation.

  • May cause respiratory irritation if inhaled as a dust.

  • Potential for allergic skin reaction.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure when handling this compound, particularly in its powdered form.

Recommended PPE for Handling this compound
PPE CategorySpecificationRationale
Hand Protection Nitrile gloves. Change gloves immediately if contaminated.To prevent skin contact and potential irritation or allergic reactions.
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect eyes from dust particles and potential splashes of solutions containing the compound[2].
Body Protection A fully fastened laboratory coat.To protect skin and personal clothing from contamination[3].
Respiratory Protection A NIOSH-approved respirator is required when handling the powder outside of a fume hood or other containment device, or when dust generation is likely.To prevent inhalation of airborne particles, which could cause respiratory irritation.

Operational Plan for Safe Handling

Adherence to a strict operational plan is critical to ensure the safety of all laboratory personnel.

Experimental Workflow for Handling Powdered this compound

G Workflow for Safe Handling of Powdered this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE prep_area Prepare designated work area in a fume hood prep_ppe->prep_area weigh Weigh the powder in the fume hood prep_area->weigh Proceed to handling dissolve Dissolve the powder in a suitable solvent weigh->dissolve decontaminate Decontaminate work surfaces dissolve->decontaminate After handling dispose_waste Dispose of waste according to protocol decontaminate->dispose_waste remove_ppe Remove and dispose of PPE dispose_waste->remove_ppe

Caption: A flowchart illustrating the key steps for safely handling powdered this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.

    • Designate a specific area for handling this compound, preferably within a certified chemical fume hood to minimize inhalation exposure[4][5].

    • Cover the work surface with absorbent, disposable bench paper[6].

  • Weighing and Handling:

    • When weighing the solid compound, use an analytical balance inside a fume hood or a balance enclosure to contain any dust[3].

    • Use a spatula to handle the powder and avoid generating dust.

    • Keep the container with this compound closed whenever possible[6].

    • If preparing a solution, add the solvent to the weighed powder slowly to avoid splashing.

  • Post-Handling:

    • After handling, thoroughly decontaminate the work area with an appropriate solvent (e.g., 70% ethanol) and then wipe it down with a damp cloth.

    • Carefully remove and dispose of contaminated gloves and any disposable labware in the designated waste stream.

    • Wash your hands thoroughly with soap and water after completing your work and removing your gloves[2].

Disposal Plan

Proper disposal of this compound and its associated waste is crucial to prevent environmental contamination and ensure a safe laboratory environment.

Waste Disposal Protocol
Waste TypeDisposal Procedure
Solid this compound Waste Collect in a clearly labeled, sealed container for chemical waste. Treat as non-hazardous chemical waste unless local regulations specify otherwise. Do not dispose of in the regular trash[1][7].
Contaminated Labware (e.g., gloves, weigh boats) Place in a sealed bag or container labeled "Chemical Waste" and dispose of according to your institution's guidelines for non-hazardous chemical waste[8].
Solutions of this compound Small quantities of dilute aqueous solutions may be permissible for drain disposal with copious amounts of water, but this depends on local regulations. It is generally recommended to collect all solutions containing the compound in a labeled waste container for chemical waste disposal[9].
Empty Stock Containers Rinse the container three times with a suitable solvent. The rinsate should be collected as chemical waste. Once thoroughly rinsed, the container can be disposed of in the regular trash after defacing the label[7][8].

Logical Relationship for Waste Disposal Decision-Making

G Disposal Decision Pathway for this compound Waste start Identify Waste Type solid_waste Solid Waste (Powder, Contaminated Labware) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsate) start->liquid_waste empty_container Empty Stock Container start->empty_container collect_solid Collect in Labeled, Sealed Container for Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled Waste Container liquid_waste->collect_liquid rinse_container Triple Rinse with Appropriate Solvent empty_container->rinse_container dispose_rinsate Collect Rinsate as Chemical Waste rinse_container->dispose_rinsate dispose_container Dispose of Rinsed Container in Regular Trash rinse_container->dispose_container

Caption: A diagram showing the decision-making process for the proper disposal of different types of waste containing this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.